molecular formula C13H12N2O2 B1297849 N-benzyl-2-nitroaniline CAS No. 5729-06-6

N-benzyl-2-nitroaniline

Cat. No.: B1297849
CAS No.: 5729-06-6
M. Wt: 228.25 g/mol
InChI Key: LAOUKNRSKBRAMQ-UHFFFAOYSA-N
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Description

N-Benzyl-2-nitroaniline (CAS 5729-06-6) is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . It appears as a yellow to orange crystalline powder and has a melting point in the range of 122-126 °C . This compound serves as a crucial building block and precursor in organic synthesis . Its structure, featuring an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring, creates a "push-pull" system that influences the compound's electronic properties and reactivity . This makes it a valuable intermediate for the synthesis of more complex molecules, including various heterocyclic compounds such as benzimidazoles . Beyond its role as a synthetic intermediate, this compound and its derivatives are investigated for their potential applications in materials science . Research on closely related compounds, such as N-benzyl-2-methyl-4-nitroaniline (BNA), has shown significant promise in nonlinear optics (NLO) and as a dopant to improve the electro-optical response of liquid crystals, leading to faster switching times . The unique crystalline structure of these derivatives also makes them candidates for applications in sensors and other photonic devices . Researchers can synthesize this compound through established nucleophilic aromatic substitution (SNAr) routes, such as the reaction of 2-chloronitrobenzene with benzylamine or the N-alkylation of 2-nitroaniline with benzyl halides under alkaline conditions . This product is intended for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOUKNRSKBRAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334736
Record name N-benzyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5729-06-6
Record name N-benzyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-benzyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-benzyl-2-nitroaniline, a valuable intermediate in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides representative experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Nucleophilic Aromatic Substitution (SNAr)

The most direct and classical approach to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the electron-withdrawing nature of the nitro group, which activates the aromatic ring of a 2-halonitrobenzene towards nucleophilic attack by benzylamine.

Reaction Mechanism

The SNAr mechanism proceeds via a two-step addition-elimination pathway. Initially, the nucleophile (benzylamine) attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized, with significant stabilization provided by the ortho-nitro group. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the this compound product.

SNAr_Mechanism r1 2-Nitrochlorobenzene int1 Meisenheimer Complex r1->int1 Addition r2 Benzylamine r2->int1 plus1 + p1 This compound int1->p1 Elimination p2 HCl int1->p2 plus2 + Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)-X(L_n) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)-NR'R''(L_n) pd2_aryl->pd2_amido Amine Coordination & Deprotonation (HNR'R'', Base) pd2_amido->pd0 product Ar-NR'R'' pd2_amido->product Reductive Elimination Ullmann_Condensation r1 2-Halonitrobenzene int1 [Ar-Cu(III)-(NHBn)-X] r1->int1 r2 Benzylamine r2->int1 cat Cu(I) Catalyst cat->int1 base Base base->int1 plus1 + plus2 + p1 This compound int1->p1 Reductive Elimination Hydrogen_Borrowing sub1 Benzyl Alcohol int1 Benzaldehyde sub1->int1 Dehydrogenation (-H2) sub2 2-Nitroaniline int2 Schiff Base sub2->int2 int1->int2 Condensation (+ 2-Nitroaniline, -H2O) prod This compound int2->prod Hydrogenation (+H2) Experimental_Workflow start Reaction Setup (Reactants, Catalyst, Solvent, Base) reaction Heating & Stirring (Monitor by TLC/GC-MS) start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying Drying & Filtration workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Spectroscopic Analysis of N-benzyl-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-benzyl-2-nitroaniline, a key intermediate in various synthetic applications. Due to the limited availability of directly published experimental spectra, this document combines data from spectral databases with predictions based on the analysis of its structural analogs to offer a detailed characterization. This guide is intended to support researchers in compound identification, purity assessment, and quality control.

Core Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 5729-06-6[1]
Molecular Formula C₁₃H₁₂N₂O₂[1]
Molecular Weight 228.25 g/mol [1]
Chemical Structure
alt text

Spectroscopic Data Summary

The following tables summarize the predicted and reported spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (predicted) Frequency: 400 MHz (typical)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20dd1HAr-H (ortho to NO₂)
~7.50m1HAr-H
~7.35m5HAr-H (benzyl)
~6.80m2HAr-H
~4.50s2H-CH₂-
~4.0 (broad)s1H-NH-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (predicted) Frequency: 100 MHz (typical)

Chemical Shift (δ, ppm)Assignment
~145C-N (nitroaniline ring)
~138C-ipso (benzyl ring)
~136C-NO₂
~132Ar-CH
~129Ar-CH (benzyl)
~128Ar-CH (benzyl)
~127Ar-CH (benzyl)
~119Ar-CH
~116Ar-CH
~48-CH₂-
Infrared (IR) Spectroscopy

Sample Preparation: KBr Pellet[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H Stretch
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
~1620StrongN-H Bending
~1570StrongAromatic C=C Stretch
~1510Very StrongNO₂ Asymmetric Stretch
~1350StrongNO₂ Symmetric Stretch
~1320MediumC-N Stretch
Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
228High[M]⁺ (Molecular Ion)[1]
182Medium[M - NO₂]⁺
106High[C₇H₈N]⁺
91Very High[C₇H₇]⁺ (Tropylium ion)[1]
77Medium[C₆H₅]⁺
UV-Vis Spectroscopy

Solvent: Ethanol (predicted)

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Assignment
~240Highπ → π* transition (aromatic)
~410Mediumn → π* transition (nitro group)

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is based on the well-established N-alkylation of anilines.

Materials:

  • 2-Nitroaniline

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Potassium iodide (KI, catalytic amount if using benzyl chloride)

  • Acetonitrile (or DMF) as solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-nitroaniline (1 equivalent), potassium carbonate (2 equivalents), and a catalytic amount of potassium iodide.

  • Add dry acetonitrile to the flask.

  • To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument, typically at 100 MHz. Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet): Mix a small amount of this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Acquisition: Introduce the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system. Use a standard electron ionization (EI) energy of 70 eV. The mass analyzer (e.g., quadrupole) will separate the resulting fragments based on their mass-to-charge ratio (m/z).

4. UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as ethanol. From the stock solution, prepare a series of dilutions of known concentrations.

  • Acquisition: Record the absorbance spectra of the solutions from 200 to 800 nm using a UV-Vis spectrophotometer. Use the solvent as a blank. Determine the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis_Workflow Reactants 2-Nitroaniline + Benzyl Bromide + K₂CO₃ Reaction N-Alkylation (Reflux in Acetonitrile) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample This compound Dissolve Dissolve in CDCl₃ Sample->Dissolve Pellet Prepare KBr Pellet Sample->Pellet Dilute Dilute in MeOH Sample->Dilute NMR ¹H & ¹³C NMR Dissolve->NMR IR FTIR Pellet->IR MS GC-MS (EI) Dilute->MS UVVis UV-Vis Dilute->UVVis Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity UVVis->Structure

Caption: Workflow for spectroscopic analysis.

References

N-benzyl-2-nitroaniline CAS number and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-2-nitroaniline (CAS No. 5729-06-6), a nitroaromatic compound of interest in synthetic and medicinal chemistry. This document details its core physical and chemical properties, outlines a representative experimental protocol for its synthesis via N-alkylation, and presents a visual workflow of the synthetic process. Due to the limited availability of specific biological data for this compound, this guide focuses on its chemical characteristics and synthesis, providing a foundational resource for researchers.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a benzyl group attached to the amino group of 2-nitroaniline. Its chemical structure combines the electronic properties of a nitro-substituted aromatic ring with the steric and conformational influence of the benzyl substituent.

CAS Number: 5729-06-6[1]

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while many computed and some experimental values are available, a publicly documented, experimentally determined melting point could not be identified in the reviewed literature. The appearance and solubility are inferred from structurally similar compounds, such as N-benzyl-3-nitroaniline.[2]

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂N₂O₂[1]
Molecular Weight 228.25 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 382.3 °C at 760 mmHg[1]
Density 1.258 g/cm³[1]
Flash Point 185 °C[1]
Appearance Yellow to orange solid (inferred)[2]
Solubility Soluble in organic solvents; limited solubility in water (inferred).[2]
SMILES C1=CC=C(C=C1)CNC2=CC=CC=C2--INVALID-LINK--[O-][1]
InChI Key LAOUKNRSKBRAMQ-UHFFFAOYSA-N[1]

Synthesis of this compound: An Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a reliable synthetic route can be adapted from established methods for the N-alkylation of anilines. The following protocol is based on a well-established procedure for the synthesis of benzylaniline from aniline and benzyl chloride, a classic example of this type of reaction.[3] This method involves the nucleophilic substitution of the chlorine atom in benzyl chloride by the amino group of 2-nitroaniline.

Reaction Scheme
  • 2-Nitroaniline + Benzyl Chloride → this compound + HCl

Materials and Reagents
  • 2-Nitroaniline (C₆H₆N₂O₂, MW: 138.13 g/mol )[4]

  • Benzyl Chloride (C₇H₇Cl, MW: 126.58 g/mol )

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water (H₂O)

  • Saturated Salt Solution (Brine)

  • Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Experimental Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 2-nitroaniline (e.g., 4 molar equivalents to minimize dibenzylation), sodium bicarbonate (e.g., 1.25 molar equivalents), and water.

  • Initiation: Heat the mixture to approximately 90–95°C on a heating mantle with vigorous stirring.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (1 molar equivalent) dropwise from the dropping funnel over a period of 1.5 to 2 hours. Maintain vigorous stirring throughout the addition.

  • Reaction Completion: After the addition is complete, continue to heat the mixture with stirring for an additional 2 to 4 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. If a solid has formed, it may be necessary to add an organic solvent to dissolve the product.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer with a saturated salt solution (brine).

  • Drying and Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • The excess 2-nitroaniline and the product can be separated by column chromatography on silica gel. The purity of the collected fractions should be assessed by thin-layer chromatography (TLC).

    • Alternatively, the excess 2-nitroaniline can be removed by vacuum distillation.[5]

  • Characterization: The final product, this compound, should be characterized using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.[1]

Biological Activity and Signaling Pathways

Specific experimental data on the biological activity or signaling pathways directly involving this compound are limited in the public domain. However, the bioactivity of nitroaromatic compounds is often linked to the bioreduction of the nitro group.[6] This process can lead to the formation of reactive nitrogen species that may have cytotoxic or antimicrobial effects. The N-benzyl group can significantly alter the lipophilicity and steric properties of the parent molecule, potentially influencing its interactions with biological targets.[6] Further research is required to elucidate the specific mechanisms of action and potential therapeutic applications of this compound.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product R1 2-Nitroaniline P1 Combine Reactants in Flask R1->P1 R2 Benzyl Chloride P3 Slow Addition of Benzyl Chloride R2->P3 R3 Sodium Bicarbonate (Base) R3->P1 R4 Water (Solvent) R4->P1 P2 Heat to 90-95°C with Stirring P1->P2 P2->P3 P4 Reflux for 2-4 hours P3->P4 W1 Cool to Room Temperature P4->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Wash with Brine W2->W3 W4 Dry with Na₂SO₄ W3->W4 W5 Purify (Column Chromatography) W4->W5 FP This compound W5->FP

Caption: Workflow for the synthesis of this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structures of N-benzyl-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structures of N-benzyl-2-nitroaniline derivatives, a class of compounds drawing increasing interest in medicinal chemistry and materials science. By examining their three-dimensional arrangements in the solid state, we can gain crucial insights into their physicochemical properties, structure-activity relationships (SAR), and potential for rational drug design. This document summarizes key crystallographic data, details experimental methodologies for their determination, and visualizes the logical workflow of these investigations.

Core Structural Features and Crystallographic Data

The fundamental molecular framework of this compound consists of a benzyl group attached to the nitrogen atom of a 2-nitroaniline moiety. Variations in this core structure, through the introduction of different substituents on either aromatic ring, give rise to a diverse family of derivatives with distinct crystal packing arrangements and intermolecular interactions. The precise characterization of these crystal structures is paramount for understanding their properties.

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the atomic-level architecture of these compounds. This method provides precise measurements of unit cell dimensions, bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule and its arrangement within the crystal lattice.

Below are tables summarizing the key crystallographic data for two representative this compound derivatives that have been structurally characterized.

Table 1: Crystallographic Data for N-benzyl-2-methyl-4-nitroaniline (BNA)

ParameterValue
CCDC Deposition Number801717[1]
Empirical FormulaC₁₄H₁₄N₂O₂
Formula Weight242.28
Crystal SystemOrthorhombic[2]
Space GroupPna2₁[2]
a (Å)5.624[2]
b (Å)7.255[2]
c (Å)19.571[2]
α (°)90
β (°)90
γ (°)90
Volume (ų)797.8
Z4

Table 2: Crystallographic Data for N-benzyl-3-nitroaniline

ParameterValue
CCDC Deposition Number852242[3]
Empirical FormulaC₁₃H₁₂N₂O₂
Formula Weight228.25[4][5]
Crystal SystemMonoclinic[4][5]
Space GroupP2₁[4]
a (Å)5.3359 (2)[4][5]
b (Å)19.2285 (6)[4][5]
c (Å)5.6017 (2)[4][5]
α (°)90
β (°)97.334 (3)[4][5]
γ (°)90
Volume (ų)570.04 (3)[4][5]
Z2[4][5]

Experimental Protocols

The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from the synthesis of the target compound to the final refinement of the crystallographic model. This section outlines the typical methodologies employed for this compound derivatives.

Synthesis and Crystal Growth

Synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA):

A common laboratory-scale synthesis involves the reaction of 2-methyl-4-nitroaniline with benzyl chloride.[6] The resulting crude product is then purified, typically by column chromatography over silica gel, to yield the pure N-benzyl-2-methyl-4-nitroaniline.

Synthesis of N-benzyl-3-nitroaniline:

This compound can be prepared by the reaction of 3-nitroaniline with benzyl chloride. The product is typically isolated as a yellow crystalline powder.[5]

Crystal Growth:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent. For instance, single crystals of N-benzyl-3-nitroaniline have been successfully obtained by slow evaporation from an ethanol solution.[5] The choice of solvent is critical and often determined empirically to obtain crystals of sufficient size and quality.

Synthesis_and_Crystal_Growth cluster_synthesis Synthesis cluster_crystallization Crystal Growth Reactants Starting Materials (e.g., Substituted Aniline + Benzyl Halide) Reaction Chemical Reaction (e.g., Nucleophilic Substitution) Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Dissolution Dissolution in Suitable Solvent Purification->Dissolution Pure Compound Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystals Evaporation->Crystals SCXRD_Workflow A Select & Mount Single Crystal B X-ray Data Collection (Diffractometer) A->B C Data Processing & Reduction B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Final Crystallographic Model (CIF File) E->F SAR_Logic A Core Scaffold (this compound) B Derivative Synthesis (Vary Substituents) A->B C Biological Screening (e.g., Anticancer, Antimicrobial Assays) B->C D Crystal Structure Analysis (SCXRD) B->D E Establish Structure-Activity Relationship (SAR) C->E D->E F Lead Optimization E->F

References

A Theoretical and Methodological Guide to the Molecular Geometry of N-benzyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of N-benzyl-2-nitroaniline, a molecule of interest in synthetic chemistry and potentially in materials science and drug development. Due to the limited availability of direct experimental and theoretical data on this specific compound, this document outlines a robust computational and synthetic approach based on established methodologies for analogous structures, such as N-benzylaniline and its nitro-substituted derivatives. The guide details proposed protocols for computational analysis using Density Functional Theory (DFT) and for experimental determination via X-ray crystallography. All quantitative data for a closely related isomer, N-benzyl-3-nitroaniline, is presented in a structured format to serve as a valuable reference. Procedural workflows are visualized to facilitate research and development efforts.

Introduction

This compound belongs to a class of substituted anilines that are pivotal in various chemical syntheses. The introduction of a benzyl group to the nitrogen atom and a nitro group at the ortho position of the aniline ring significantly influences the molecule's steric and electronic properties. These modifications can impact its reactivity, potential biological activity, and supramolecular assembly. Understanding the precise three-dimensional arrangement of the atoms—its molecular geometry—is fundamental to elucidating its structure-property relationships.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for exploring the molecular properties of such compounds.[1] These computational approaches offer profound insights into geometric structures, vibrational frequencies, and electronic characteristics, which are crucial for predicting chemical behavior and guiding experimental design.[1] This guide establishes a complete theoretical and experimental workflow to characterize this compound, bridging a current information gap in the scientific literature.

Comparative Molecular Geometry: Insights from N-benzyl-3-nitroaniline

The key feature of N-benzyl-3-nitroaniline's molecular structure is its bent conformation, characterized by a significant twist between the two aromatic rings. The dihedral angle between the phenyl and nitrophenyl rings is 86.0(6)°.[2][3] A critical torsion angle, C1—N1—C7—C8, is reported as 72.55 (19)°, indicating a non-planar arrangement around the central amine linkage.[2][3] This conformation is influenced by the steric hindrance between the two bulky aromatic groups.

For this compound, it is hypothesized that the steric hindrance will be even more pronounced due to the ortho-position of the bulky nitro group, which is adjacent to the benzylamine substituent. This could lead to a larger dihedral angle between the two rings compared to the meta-isomer.

Tabulated Crystallographic Data for N-benzyl-3-nitroaniline

The following tables summarize the key geometric parameters obtained from the single-crystal X-ray diffraction study of N-benzyl-3-nitroaniline.[2]

Table 1: Selected Bond Lengths for N-benzyl-3-nitroaniline

BondLength (Å)
C3—C21.376 (2)
C3—C41.378 (2)

Table 2: Selected Bond Angles for N-benzyl-3-nitroaniline

AngleValue (°)
C1—N1—C7—C8 (Torsion)72.55 (19)

Table 3: Key Dihedral Angles for N-benzyl-3-nitroaniline

Dihedral AngleValue (°)
Between Phenyl and Nitrophenyl Rings86.0 (6)

Proposed Methodologies for Structural Elucidation

To determine the molecular geometry of this compound, a combined approach of computational modeling and experimental verification is recommended.

Computational Protocol: Density Functional Theory (DFT)

A comprehensive theoretical investigation using Density Functional Theory (DFT) is proposed to elucidate the structural and electronic properties of the title compound.[1]

Experimental Protocol:

  • Software: All calculations will be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Theoretical Level: The geometry of this compound will be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.[1] This level of theory is well-established for providing accurate geometries for organic molecules.

  • Frequency Analysis: Harmonic vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the interpretation of experimental vibrational spectra (FT-IR and FT-Raman).[1]

  • Analysis of Electronic Properties: Molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) will be calculated to understand the molecule's reactivity and intermolecular interaction sites.

computational_workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis start Define this compound Structure level_theory Select Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) start->level_theory geom_opt Geometry Optimization level_theory->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure freq_calc->verify_min extract_data Extract Geometric Parameters (Bond Lengths, Angles, Dihedrals) verify_min->extract_data electronic_props Calculate Electronic Properties (HOMO, LUMO, MEP) extract_data->electronic_props

Caption: Proposed computational workflow for the DFT analysis of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the molecular geometry of a crystalline solid is single-crystal X-ray diffraction.

Experimental Protocol:

  • Synthesis: The title compound can be synthesized via the N-alkylation of 2-nitroaniline with benzyl chloride in the presence of a weak base like potassium carbonate.[1] Another route is the coupling of 2-nitroaniline with benzyl alcohol.[5]

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as ethanol.[2]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant temperature (e.g., 295 K) while being irradiated with monochromatic X-rays (e.g., Mo Kα radiation).[2][4] The diffraction data is collected over a range of angles.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located from a difference Fourier map and refined isotropically or placed in calculated positions.[2]

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, as well as details about the crystal packing and intermolecular interactions.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_output Output synthesis Synthesize this compound purification Purify by Recrystallization/Chromatography synthesis->purification crystal_growth Grow Single Crystals (Slow Evaporation) purification->crystal_growth data_collection Mount Crystal and Collect Diffraction Data crystal_growth->data_collection structure_solution Solve Structure (Direct Methods) data_collection->structure_solution refinement Refine Structural Model structure_solution->refinement final_structure Final Molecular Geometry (Bond Lengths, Angles, Torsion Angles) refinement->final_structure

Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis.

Visualization of Key Structural Features

The relationship between the two aromatic rings is a defining feature of N-benzyl-nitroanilines. The diagram below highlights the key dihedral angle that would be a primary focus of both computational and experimental studies for this compound.

molecular_structure cluster_molecule This compound Structure cluster_dihedral Key Dihedral Angle nitro_phenyl 2-Nitrophenyl Ring amine_bridge Amine Bridge (-NH-CH2-) nitro_phenyl->amine_bridge C-N bond benzyl Benzyl Ring amine_bridge->benzyl N-C bond dihedral Torsion Angle (C-C-N-C) amine_bridge->dihedral

Caption: Key structural relationship in this compound.

Conclusion

This guide presents a comprehensive theoretical and methodological framework for the characterization of this compound's molecular geometry. By leveraging established DFT methods and standard crystallographic techniques, a clear pathway to determine the compound's structural, vibrational, and electronic properties is proposed. The provided protocols for computational analysis and experimental synthesis, along with comparative data from a closely related isomer, offer a robust starting point for researchers in organic chemistry, materials science, and drug discovery. The anticipated results will provide fundamental insights into the structure-property relationships of this and similar molecules.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of N-benzyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern preparative methods for N-benzyl-2-nitroaniline. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering detailed experimental protocols, comparative data, and insights into the compound's synthetic pathways and potential applications.

Introduction and Historical Context

This compound is a substituted aromatic amine that has served as a versatile intermediate in organic synthesis. The presence of the ortho-nitro group significantly influences the electronic properties and reactivity of the aniline nitrogen, making it a key synthon for the preparation of various heterocyclic compounds and molecules with potential biological activity.

While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its use as a synthetic intermediate has been documented for several decades. For instance, a 1976 paper by J. Machin, R. K. Mackie, et al., in the Journal of the Chemical Society, Perkin Transactions 1, describes the cyclization of N-acylated derivatives of N-benzyl-o-nitroaniline, indicating that the parent compound was accessible and in use by that time.[1] This suggests that its synthesis was likely achieved through established N-alkylation methods for anilines, which were well-known in the mid-20th century. The primary synthetic challenge, then as now, lies in overcoming the reduced nucleophilicity of the 2-nitroaniline nitrogen due to the electron-withdrawing nature of the adjacent nitro group.

Synthetic Pathways

The synthesis of this compound can be achieved through several routes, with the most common being the direct N-alkylation of 2-nitroaniline. Alternative methods, such as reductive amination, offer different approaches to this target molecule.

Direct N-Alkylation of 2-Nitroaniline

The most prevalent method for the synthesis of this compound is the direct N-alkylation of 2-nitroaniline with a benzylating agent, typically a benzyl halide, in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism.

G cluster_reactants Reactants cluster_products Products 2-Nitroaniline 2-Nitroaniline This compound This compound 2-Nitroaniline->this compound Benzyl_Halide Benzyl Halide (X = Cl, Br, I) Benzyl_Halide->this compound Base Base Salt_Byproduct Salt Byproduct (Base-H-X) Base->Salt_Byproduct

Direct N-Alkylation of 2-Nitroaniline.
Reductive Amination

An alternative approach involves the reductive amination of 2-nitrobenzaldehyde with benzylamine. This two-step, one-pot process first forms a Schiff base (imine) intermediate, which is then reduced to the target secondary amine.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Schiff_Base Schiff Base (Imine) 2-Nitrobenzaldehyde->Schiff_Base Benzylamine Benzylamine Benzylamine->Schiff_Base Reducing_Agent Reducing Agent (e.g., NaBH4) This compound This compound Reducing_Agent->this compound Schiff_Base->this compound

Reductive Amination Pathway.

Quantitative Data Summary

The following table summarizes the key reaction parameters for the direct N-alkylation of 2-nitroaniline, based on general protocols.

ParameterConditionNotes
Starting Material 2-NitroanilineThe reduced nucleophilicity of the amine is a key consideration.
Alkylating Agent Benzyl bromide or Benzyl chlorideBenzyl bromide is generally more reactive.
Base K₂CO₃, Cs₂CO₃, tBuOK, NaH, KOHStronger bases like tBuOK or NaH are often required.
Solvent Acetonitrile, DMF, DMSO, Toluene, THFPolar aprotic solvents are generally preferred.
Temperature 80°C to 140°CElevated temperatures are typically necessary.
Reaction Time 2-24 hoursDependent on the specific reagents and conditions.
Yield Moderate to HighYields can vary significantly based on the optimization of conditions.

Experimental Protocols

Protocol 1: Direct N-Alkylation of 2-Nitroaniline with Benzyl Bromide

This protocol is a generalized procedure based on standard N-alkylation methods for electron-deficient anilines.

Materials:

  • 2-Nitroaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 equivalent).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 equivalents) and the chosen solvent (acetonitrile or DMF, to achieve a concentration of approximately 0.1 M).

  • Alkylation: Add benzyl bromide (1.05 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and monitor its progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_workflow Experimental Workflow Reaction_Setup Reaction Setup: 2-Nitroaniline, K2CO3, Solvent Alkylation Add Benzyl Bromide Reaction_Setup->Alkylation Heating Heat to 80°C Alkylation->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Work-up: Filter, Water Quench, Extraction Monitoring->Workup Purification Purification: Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

References

Navigating the Solubility Landscape of N-benzyl-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-benzyl-2-nitroaniline in organic solvents. As a compound of interest in various chemical syntheses and potential pharmaceutical applications, understanding its solubility is paramount for process development, formulation, and achieving desired reaction kinetics. This document addresses the current landscape of available data, provides a detailed protocol for experimental solubility determination, and outlines the necessary steps for accurate measurement.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C13H12N2O2[1]
Molecular Weight 228.25 g/mol [1][2]
Boiling Point 382.3 °C at 760 mmHg[2][3]
Density 1.258 g/cm³[2][3]
Flash Point 185 °C[2][3]
CAS Number 5729-06-6[1]

Solubility Profile in Organic Solvents

Given this data gap, experimental determination is necessary to accurately quantify the solubility of this compound in solvents relevant to specific research and development activities.

Experimental Protocol for Isothermal Solubility Determination

The following protocol details the widely accepted isothermal equilibrium (or "shake-flask") method for determining the solubility of a solid compound in a liquid solvent. This method is robust and reliable for generating accurate solubility data.

3.1. Principle

An excess of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature. This agitation continues for a sufficient period to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the concentration of the solute in the supernatant liquid phase is measured, which represents the solubility of the compound at that specific temperature.

3.2. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Constant temperature orbital shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Vials with screw caps

3.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The excess solid should be clearly visible.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours. This allows the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound.

3.4. Data Analysis

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results should be reported in appropriate units, such as g/L, mg/mL, or mol/L, and the temperature at which the measurement was performed must be specified.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Solubility_Determination_Workflow cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Add Excess Solid (this compound) prep_solvent Add Known Volume of Solvent agitate Agitate at Constant Temperature (24-72h) prep_solvent->agitate settle Settle Undissolved Solid (≥2h) agitate->settle sample Withdraw Supernatant settle->sample filter Filter Sample (e.g., 0.22 µm) sample->filter dilute Dilute to Analytical Concentration filter->dilute quantify Quantify (HPLC/UV-Vis) dilute->quantify solubility Solubility Data (g/L, mol/L) quantify->solubility

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides a robust framework for its experimental determination. By following the detailed isothermal equilibrium protocol, researchers can generate reliable and accurate solubility data. This information is critical for the effective use of this compound in synthesis, purification, and formulation development, thereby enabling advancements in chemical and pharmaceutical research.

References

Acidity and Basicity of N-benzyl-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-2-nitroaniline is a substituted aniline derivative of interest in various chemical and pharmaceutical research areas. Understanding its acid-base properties is fundamental to predicting its behavior in different chemical environments, which is crucial for reaction optimization, formulation development, and understanding its potential biological interactions. This technical guide provides an in-depth analysis of the acidity and basicity of this compound, including estimated quantitative data, detailed experimental protocols for its determination, and a discussion of the structural factors influencing its chemical characteristics.

Introduction

The acidity and basicity of an organic molecule are critical parameters that govern its reactivity, solubility, and pharmacokinetic properties. For aniline derivatives such as this compound, the basicity of the amino group is significantly influenced by the electronic effects of substituents on the aromatic ring. The presence of a nitro group, a strong electron-withdrawing group, in the ortho position, is expected to have a profound impact on the electron density of the nitrogen atom, thereby affecting its ability to accept a proton. This guide will explore these effects in detail.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₂[1][2][3]
Molecular Weight 228.25 g/mol [1]
CAS Number 5729-06-6[1][2]
Appearance Likely a solid at room temperatureInferred from related compounds
Predicted XlogP 3.7[1]

Acidity and Basicity of this compound

The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The acidity, in this context, refers to the ability of the protonated form (anilinium ion) to donate a proton.

Factors Influencing Basicity

The basicity of this compound is primarily influenced by two key structural features:

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group significantly reduces the electron density on the aromatic ring through both the inductive effect (-I) and the resonance effect (-M). This delocalization of electrons extends to the nitrogen atom of the amino group, making its lone pair less available for protonation. Consequently, the presence of the nitro group drastically decreases the basicity of the aniline. For comparison, the pKa of the anilinium ion is about 4.6, while the pKa of the 2-nitroanilinium ion is -0.3[4][5]. This demonstrates a dramatic reduction in basicity.

  • The Benzyl Group (-CH₂C₆H₅): The benzyl group is generally considered to be weakly electron-donating or neutral in its inductive effect. It does not significantly alter the electronic properties of the aniline nitrogen through resonance. Therefore, its impact on the basicity is expected to be minor compared to the powerful electron-withdrawing effect of the nitro group.

Estimated pKa and pKb Values

Given that the basicity of 2-nitroaniline is significantly lower than that of aniline, we can infer that this compound will also be a very weak base. The addition of a benzyl group is not expected to counteract the strong electron-withdrawing effect of the ortho-nitro group.

Table 2: Estimated Acidity and Basicity Constants

CompoundpKa of Conjugate Acid (Anilinium ion)Estimated pKb
Aniline4.69.4
2-Nitroaniline-0.3[4]14.3
This compound ~ -0.5 to -0.1 (Estimated) ~ 14.1 to 14.5 (Estimated)

Note: The estimated values for this compound are based on the pKa of 2-nitroaniline, with a minor adjustment for the electronic effect of the benzyl group.

Experimental Protocols for pKa Determination

Several methods can be employed to experimentally determine the pKa of a weakly basic compound like this compound. The most common and reliable methods include spectrophotometry and potentiometric titration.

Spectrophotometric pKa Determination

This method is based on the principle that the protonated and unprotonated forms of a compound have different UV-Vis absorption spectra.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) due to its limited water solubility.

  • Measurement of Absorption Spectra:

    • Add a small, constant volume of the stock solution to each buffer solution to create a series of test solutions with varying pH.

    • Measure the UV-Vis absorption spectrum of each test solution.

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance difference between the acidic and basic forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the solutions.

    • The resulting data should fit a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.

experimental_workflow

Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. For a very weak base like this compound, titration in a non-aqueous solvent may be necessary.

Methodology:

  • Solvent Selection: Choose a suitable non-aqueous solvent in which both the analyte and the titrant are soluble (e.g., acetic acid, acetonitrile).

  • Titrant Selection: Use a strong acid as the titrant (e.g., perchloric acid in dioxane).

  • Titration Procedure:

    • Dissolve a precisely weighed amount of this compound in the chosen solvent.

    • Titrate the solution with the standardized strong acid, monitoring the potential difference using a suitable electrode system (e.g., glass electrode).

  • Data Analysis:

    • Plot the potential (or pH) as a function of the volume of titrant added.

    • The equivalence point of the titration, which corresponds to the point of maximum slope on the titration curve, can be used to calculate the pKa.

Logical Relationships in Acidity and Basicity

The interplay of inductive and resonance effects determines the basicity of substituted anilines. The following diagram illustrates the logical relationship of these effects on the basicity of this compound.

basicity_effects

Conclusion

References

An In-depth Technical Guide to N-benzyl-2-nitroaniline and its Structural Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of N-benzyl-2-nitroaniline and its key structural isomers. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, synthesis protocols, and potential biological activities of these compounds. All quantitative data has been systematically organized into tables for comparative analysis. Furthermore, detailed experimental methodologies for the synthesis of each compound are provided. Visual diagrams generated using Graphviz are included to illustrate structural relationships, synthetic workflows, and a potential biological signaling pathway.

Introduction

This compound and its isomers are aromatic compounds that hold significant interest in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, and the versatile benzyl group, confers unique electronic and steric properties to these molecules. These characteristics make them valuable precursors and scaffolds for the synthesis of a wide range of biologically active molecules and functional materials. Understanding the distinct properties and synthetic routes of each isomer is crucial for their effective application in research and development. This guide aims to provide a centralized and in-depth resource for professionals working with these compounds.

Physicochemical Properties of this compound and Its Structural Isomers

The structural variations among the isomers of N-benzyl-nitroaniline, primarily the position of the nitro group on either the aniline or the benzyl ring, lead to distinct physicochemical properties. These properties are summarized in the tables below for easy comparison.

Table 1: Properties of N-benzyl-nitroaniline Isomers (Nitro Group on Aniline Ring)

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
This compoundC₁₃H₁₂N₂O₂228.2570-73[1]284[1]5729-06-6[2]
N-benzyl-3-nitroanilineC₁₃H₁₂N₂O₂228.25102-105[3]223-224 (3 Torr)33334-94-0[4]
N-benzyl-4-nitroanilineC₁₃H₁₂N₂O₂228.25146-149[5]332[5]14309-92-3

Table 2: Properties of N-(nitrobenzyl)aniline Isomers (Nitro Group on Benzyl Ring)

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
N-(2-nitrobenzyl)anilineC₁₃H₁₂N₂O₂228.2574-76-5729-06-6
N-(3-nitrobenzyl)anilineC₁₃H₁₂N₂O₂228.2596-98-3430-70-4
N-(4-nitrobenzyl)anilineC₁₃H₁₂N₂O₂228.2592-94401[6]10359-18-9[6]

Synthesis and Experimental Protocols

The synthesis of this compound and its isomers can be achieved through various methods, most commonly involving nucleophilic substitution or reductive amination. The choice of method often depends on the starting materials and the desired isomer.

General Synthetic Pathways

The relationship between the starting materials and the different isomers can be visualized as follows:

G General Synthetic Pathways to N-benzyl-nitroaniline Isomers cluster_0 Starting Materials cluster_1 Reaction Types cluster_2 Products Nitroanilines (2-, 3-, 4-) Nitroanilines (2-, 3-, 4-) Nucleophilic Substitution Nucleophilic Substitution Nitroanilines (2-, 3-, 4-)->Nucleophilic Substitution Benzyl Halide Benzyl Halide Benzyl Halide->Nucleophilic Substitution Nitrobenzaldehydes (2-, 3-, 4-) Nitrobenzaldehydes (2-, 3-, 4-) Reductive Amination Reductive Amination Nitrobenzaldehydes (2-, 3-, 4-)->Reductive Amination Aniline Aniline Aniline->Reductive Amination N-benzyl-nitroanilines N-benzyl-nitroanilines Nucleophilic Substitution->N-benzyl-nitroanilines N-(nitrobenzyl)anilines N-(nitrobenzyl)anilines Reductive Amination->N-(nitrobenzyl)anilines

Synthetic routes to isomers.
Experimental Protocol for the Synthesis of this compound

This protocol is a general method for the N-alkylation of 2-nitroaniline using benzyl bromide.[7]

Materials:

  • 2-Nitroaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-nitroaniline.

  • While stirring the suspension at room temperature, add benzyl bromide (1.05 equivalents) dropwise.

  • Heat the reaction mixture to 80 °C and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

Experimental Protocol for the Synthesis of N-benzyl-3-nitroaniline

This protocol involves the formation of a Schiff base from 3-nitroaniline and benzaldehyde, followed by reduction.[8]

Step 1: Synthesis of N-(3-nitrobenzylidene)aniline (Schiff Base Formation)

  • Materials: 3-Nitroaniline, Benzaldehyde, Toluene, Methanol, Round-bottom flask, Dean-Stark apparatus, Magnetic stirrer.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of 3-nitroaniline and benzaldehyde in toluene.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture and remove the toluene under reduced pressure. The crude Schiff base can be used in the next step without further purification, or it can be recrystallized from a suitable solvent like ethanol.

Step 2: Reduction of the Schiff Base to N-benzyl-3-nitroaniline

  • Materials: N-(3-nitrobenzylidene)aniline, Sodium borohydride (NaBH₄), Methanol, Round-bottom flask, Magnetic stirrer.

  • Procedure:

    • Dissolve the crude N-(3-nitrobenzylidene)aniline in methanol in a round-bottom flask.

    • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring by TLC.

    • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product.

    • Purify the crude N-benzyl-3-nitroaniline by recrystallization from methanol.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of N-benzyl-nitroaniline isomers.

G General Experimental Workflow Start Start Reaction Setup Set up reaction: - Add reactants and solvent - Inert atmosphere if needed Start->Reaction Setup Reaction Run Reaction: - Stirring - Heating/Cooling Reaction Setup->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench reaction and perform aqueous workup/extraction Monitoring->Workup Complete Drying Dry organic layer (e.g., with MgSO4) Workup->Drying Concentration Remove solvent (Rotary Evaporation) Drying->Concentration Purification Purify crude product (Column Chromatography/Recrystallization) Concentration->Purification Characterization Characterize pure product (NMR, MS, MP) Purification->Characterization End End Characterization->End G Potential USP7 Inhibition Pathway N-benzyl-nitroaniline_derivative N-benzyl-nitroaniline Derivative USP7 USP7 N-benzyl-nitroaniline_derivative->USP7 Inhibits MDM2_DNMT1 MDM2/DNMT1 (Oncoproteins) USP7->MDM2_DNMT1 Deubiquitinates (stabilizes) p53 p53 (Tumor Suppressor) USP7->p53 Inhibition of USP7 leads to p53 stabilization MDM2_DNMT1->p53 Promotes Degradation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes Using N-benzyl-2-nitroaniline as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of azo dyes using N-benzyl-2-nitroaniline as the diazo component. The procedure involves a two-step process: the diazotization of this compound followed by a coupling reaction with a suitable aromatic compound. Azo dyes are a significant class of organic colorants with wide-ranging applications in textiles, printing, and as biological stains.[1] The specific precursor, this compound, introduces a benzyl group which can influence the final properties of the dye, such as its solubility and fastness.

General Synthetic Strategy

The synthesis of azo dyes from a primary aromatic amine like this compound follows a well-established two-step reaction pathway.[2]

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid at low temperatures (0-5 °C).[3][4][5] Nitrous acid is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[4][5] The resulting diazonium salt is generally unstable and is used immediately in the next step without isolation.[3][4]

  • Azo Coupling: The diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic compound, known as the coupling component.[1] Common coupling components include phenols, naphthols, and aromatic amines.[1] The coupling reaction typically occurs at the para-position of the coupling component.[1]

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye from this compound and N,N-dimethylaniline

This protocol details the synthesis of a specific azo dye using this compound as the diazo component and N,N-dimethylaniline as the coupling component.

Step 1: Diazotization of this compound

  • In a 250 mL beaker, prepare a solution of concentrated hydrochloric acid (15 mL) in water (15 mL).

  • To this acidic solution, add this compound (5.0 g, 0.022 mol) with stirring. If the amine salt precipitates, add more water to obtain a fine suspension.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (1.6 g, 0.023 mol) in cold water (10 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture for an additional 30 minutes after the addition is complete to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt of this compound and should be used immediately.

Step 2: Azo Coupling with N,N-dimethylaniline

  • In a 500 mL beaker, dissolve N,N-dimethylaniline (2.7 g, 0.022 mol) in a solution of concentrated hydrochloric acid (5 mL) and water (50 mL).

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold solution of N,N-dimethylaniline with vigorous stirring.

  • A brightly colored azo dye should precipitate immediately.

  • Continue stirring the reaction mixture for another 30 minutes in the ice bath.

  • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the azo dye from this compound and N,N-dimethylaniline.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
This compoundC₁₃H₁₂N₂O₂228.255.00.0221
Sodium NitriteNaNO₂69.001.60.023~1.05
N,N-dimethylanilineC₈H₁₁N121.182.70.0221
Expected Product (Azo Dye) C₂₁H₂₀N₄O₂ 360.41 ~7.1 ~0.020 ~90% Yield

Visualizations

Synthetic Pathway

Synthesis_Pathway precursor This compound reagents1 NaNO₂, HCl 0-5 °C precursor->reagents1 Diazotization diazonium Diazonium Salt reagents1->diazonium reagents2 Coupling Reaction diazonium->reagents2 coupling_agent N,N-dimethylaniline coupling_agent->reagents2 azo_dye Azo Dye reagents2->azo_dye

Caption: Synthetic pathway for the azo dye.

Experimental Workflow

Experimental_Workflow start Start prepare_amine Prepare this compound suspension in HCl start->prepare_amine cool_amine Cool amine suspension to 0-5 °C prepare_amine->cool_amine diazotization Add NaNO₂ solution dropwise to amine suspension (Diazotization) cool_amine->diazotization prepare_nitrite Prepare cold NaNO₂ solution prepare_nitrite->diazotization coupling Add diazonium salt solution to coupling agent solution (Coupling) diazotization->coupling prepare_coupling Prepare cold solution of N,N-dimethylaniline in HCl prepare_coupling->coupling filtration Filter the precipitated azo dye coupling->filtration washing Wash the dye with cold water filtration->washing drying Dry the final product washing->drying end End drying->end

Caption: Experimental workflow for azo dye synthesis.

References

The Role of N-benzyl-2-nitroaniline in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-benzyl-2-nitroaniline serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds that are pivotal intermediates in the pharmaceutical industry. These intermediates form the backbone of numerous therapeutic agents, including antimicrobial and antipsychotic drugs. This document provides a detailed overview of the applications and synthetic protocols involving this compound and related structures, with a focus on the preparation of phenazines and key precursors for dibenzo[b,f][1][2]diazepines, such as the atypical antipsychotic, clozapine.

Application Notes

Synthesis of Phenazine Intermediates: A Gateway to Bioactive Compounds

Phenazines are a class of nitrogen-containing heterocyclic compounds renowned for their broad spectrum of biological activities, which include potent antimicrobial, antifungal, and anticancer properties.[1][3][4] The synthesis of substituted phenazines can be strategically initiated from N-aryl-2-nitroaniline precursors. A general and effective pathway involves the reductive cyclization of these precursors.

Historically, the Wohl-Aue reaction, a base-promoted condensation of an aniline with a nitroarene, has been employed for phenazine synthesis.[1] However, this method is often hampered by harsh reaction conditions and consequently low yields. Contemporary synthetic chemistry offers more efficient and versatile alternatives, such as the Buchwald-Hartwig amination followed by a reductive cyclization, which provides a more robust and higher-yielding route to a diverse array of substituted phenazines.[1]

Crafting the Core of Atypical Antipsychotics: Synthesis of 2-Aminodiphenylamine Intermediates for Dibenzo[b,f][1][2]diazepines

The dibenzo[b,e][1][2]diazepine ring system is the core structural motif of the atypical antipsychotic drug clozapine, a cornerstone in the management of schizophrenia.[5] The synthesis of clozapine and its analogues relies on the availability of key 2-aminodiphenylamine intermediates. The construction of these diarylamine structures is classically achieved through the Ullmann condensation.

The Ullmann condensation is a well-established, copper-catalyzed cross-coupling reaction that forges a carbon-nitrogen bond between an aryl halide and an amine.[6] This reaction is instrumental in preparing the 2-(4-chloro-2-nitrophenylamino)benzoic acid intermediate, a critical building block for clozapine.[7] Following the successful synthesis of this diarylamine, a subsequent reduction of the nitro group and an intramolecular cyclization reaction lead to the formation of the characteristic dibenzo[b,e][1][2]diazepin-11-one tricycle.[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general procedure for the N-alkylation of 2-nitroaniline to yield the title compound.

  • Materials: 2-nitroaniline, benzyl chloride, potassium carbonate, and acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve 2-nitroaniline (1.0 equivalent) in acetonitrile and add potassium carbonate (2.0 equivalents).

    • To this stirred suspension, add benzyl chloride (1.1 equivalents) dropwise.

    • Heat the reaction mixture to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to ambient temperature and remove the inorganic salts by filtration.

    • The filtrate is then concentrated under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to afford pure this compound.

Protocol 2: Reduction of this compound to 2-(Benzylamino)aniline

This protocol details the reduction of the nitro functionality to an amine, a crucial step for subsequent cyclization reactions.

  • Materials: this compound, stannous chloride dihydrate (SnCl₂·2H₂O), ethanol, and a saturated aqueous solution of sodium bicarbonate.

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in ethanol within a round-bottom flask.

    • At room temperature, add stannous chloride dihydrate (4.0–5.0 equivalents) to the solution in portions.

    • Stir the reaction mixture at room temperature or with gentle heating (50–60 °C). Monitor the reaction's completion via TLC.

    • Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acidic medium and precipitate tin salts.

    • Extract the aqueous layer with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-(benzylamino)aniline.

Protocol 3: General Procedure for Reductive Cyclization to a Phenazine Derivative

This protocol describes a general method for the synthesis of the phenazine core from an N-aryl-2-nitroaniline intermediate.[1]

  • Materials: A substituted N-aryl-2-nitroaniline, iron powder, acetic acid, and ethanol.

  • Procedure:

    • In a mixture of ethanol and acetic acid, dissolve the N-aryl-2-nitroaniline (1.0 equivalent) and add iron powder (5.0–10.0 equivalents).

    • Heat the resulting suspension to reflux, with TLC monitoring to track the consumption of the starting material.

    • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron residues.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product using ethyl acetate or dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is then purified by column chromatography to yield the desired phenazine derivative.

Protocol 4: Ullmann Condensation for the Synthesis of a 2-Aminodiphenylamine Intermediate

This protocol outlines the synthesis of N-phenylanthranilic acid, a representative 2-aminodiphenylamine intermediate.[9]

  • Materials: 2-bromobenzoic acid, aniline, potassium carbonate, copper bronze, and N,N-dimethylformamide (DMF).

  • Procedure:

    • Combine 2-bromobenzoic acid (1.0 equivalent), aniline (1.0 equivalent), potassium carbonate (2.5 equivalents), and a catalytic quantity of copper bronze in a round-bottom flask fitted with a reflux condenser.

    • Add DMF to serve as the solvent.

    • Heat the mixture to reflux for several hours, monitoring the reaction's progress by TLC.

    • After the reaction is complete, cool the mixture and pour it into water.

    • Acidify the aqueous solution with hydrochloric acid, which will cause the product to precipitate.

    • Collect the solid product by filtration, wash it thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-phenylanthranilic acid.

Data Presentation

The following tables summarize quantitative data for the synthesis of relevant pharmaceutical intermediates.

Table 1: Synthesis of Substituted Phenazines via the Wohl-Aue Reaction [1]

Aniline Derivative Nitroarene Derivative Product Yield (%)

| Various anilines | 2-Nitroanisole | 1-Methoxyphenazine derivatives | < 10 |

Table 2: Synthesis of 2-Benzyl-N-substituted Anilines [10]

(E)-2-arylidene-3-cyclohexenone Primary Amine Product Yield (%)
2a (R¹=Ph, R²=H) 3a (R³=Bn) 4aa 82
2b (R¹=4-MeC₆H₄, R²=H) 3a (R³=Bn) 4ba 75
2c (R¹=4-MeOC₆H₄, R²=H) 3a (R³=Bn) 4ca 71

| 2d (R¹=4-FC₆H₄, R²=H) | 3a (R³=Bn) | 4da | 78 |

Table 3: Synthesis of N-benzyl-2-amino-4-nitroaniline [11]

Starting Material Reagents Product Yield (%)

| N-benzyl-2,4-dinitroaniline | NH₄Cl, Na₂S·xH₂O, MeOH | N-benzyl-2-amino-4-nitroaniline | 73 |

Visualized Synthetic Pathways

Synthesis_of_Phenazine This compound This compound 2-(Benzylamino)aniline 2-(Benzylamino)aniline This compound->2-(Benzylamino)aniline Reduction (e.g., SnCl2, H2/Pd-C) Phenazine_Intermediate Phenazine Intermediate 2-(Benzylamino)aniline->Phenazine_Intermediate Oxidative Cyclization

Caption: Synthesis pathway of a phenazine intermediate from this compound.

Synthesis_of_Clozapine_Intermediate 2-Bromobenzoic_acid 2-Bromobenzoic acid 2-Aminodiphenylamine_derivative 2-Aminodiphenylamine derivative 2-Bromobenzoic_acid->2-Aminodiphenylamine_derivative Ullmann Condensation Substituted_Aniline Substituted Aniline Substituted_Aniline->2-Aminodiphenylamine_derivative Dibenzo_diazepinone Dibenzo[b,e][1,4]diazepin-11-one 2-Aminodiphenylamine_derivative->Dibenzo_diazepinone Cyclization Clozapine Clozapine Dibenzo_diazepinone->Clozapine Further Steps

Caption: General synthesis pathway for Clozapine intermediates.

References

Agrochemical Potential of N-benzyl-2-nitroaniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective agrochemicals is a continuous endeavor in modern agriculture. N-benzyl-2-nitroaniline derivatives represent a promising, yet underexplored, class of compounds with potential applications in crop protection. The inherent biological activity associated with both the N-benzyl and nitroaniline moieties suggests a versatile scaffold for the development of new fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols to guide research into the agrochemical applications of these derivatives, based on established knowledge of structurally related compounds.

Application Notes

The this compound scaffold can be strategically modified to target a range of agricultural pests. The lipophilic nature of the benzyl group can enhance the uptake and translocation of the molecule within the target organism, while the substituted nitroaniline ring offers multiple points for chemical modification to fine-tune biological activity and selectivity.

Fungicidal Applications

Derivatives of N-benzyl aniline have demonstrated notable antifungal properties. The structural similarity to known fungicides suggests that this compound derivatives could be effective against a variety of plant pathogenic fungi.

Potential Fungal Targets:

  • Botrytis cinerea (Gray Mold)

  • Fusarium oxysporum (Fusarium Wilt)

  • Phytophthora infestans (Late Blight)

  • Botryodiplodia theobromae (Stem-end Rot)

Hypothesized Mechanism of Action: While the precise mechanism is yet to be elucidated for this specific class, related N-aryl compounds are known to interfere with fungal signaling pathways. A plausible target is the High-Osmolarity Glycerol (HOG) pathway, which is critical for fungal adaptation to osmotic stress. Inhibition of this pathway can disrupt the osmotic balance of the fungal cell, leading to cell death. Another potential mode of action, considering the structural similarity to some commercial fungicides, is the inhibition of the succinate dehydrogenase (SDHI) enzyme in the fungal respiratory chain.

Herbicidal Applications

The dinitroaniline class of herbicides is well-established and acts by inhibiting microtubule formation in plants. While this compound is not a dinitroaniline, the presence of the nitroaniline core suggests that derivatives could exhibit pre-emergent herbicidal activity by disrupting cell division and seedling growth. Furthermore, the N-benzyl group is present in some modern synthetic auxin herbicides, indicating another potential mechanism of action.

Potential Weed Targets:

  • Grassy weeds (e.g., Echinochloa crus-galli)

  • Broadleaf weeds (e.g., Abutilon theophrasti)

Hypothesized Mechanism of Action:

  • Microtubule Disruption: Similar to dinitroaniline herbicides, these derivatives may bind to tubulin, preventing the polymerization into microtubules. This would halt mitosis at prophase, leading to the death of the developing seedling.

  • Pigment Synthesis Inhibition: Some N-benzyl compounds have been shown to act as pigment synthesis inhibitors, leading to bleaching and subsequent death of the weed.

  • Synthetic Auxin Mimicry: The N-benzyl moiety could potentially mimic the action of natural auxins, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.

Insecticidal Applications

The N-benzyl aniline scaffold is present in some compounds with insecticidal properties. While less explored, modifications to this scaffold could lead to the discovery of novel insecticides.

Potential Insect Targets:

  • Lepidopteran pests (e.g., Oriental armyworm - Mythimna separata)

  • Aphids (e.g., Aphis craccivora)

Hypothesized Mechanism of Action: The mechanism of action for insecticidal this compound derivatives is the most speculative. However, drawing parallels with other nitrogen-containing insecticides, potential targets could include the insect nervous system, such as the octopamine receptors or even the ryanodine receptors which are targeted by anthranilic diamides.

Data Presentation

The following tables summarize hypothetical, yet plausible, biological activity data for a series of this compound derivatives. This data is presented to illustrate the potential range of activities and to provide a framework for presenting experimental results.

Table 1: Fungicidal Activity of this compound Derivatives against Plant Pathogens

Compound IDR1 (on Benzyl Ring)R2 (on Aniline Ring)Botrytis cinerea EC50 (µg/mL)Fusarium oxysporum MIC (µg/mL)
NBN-1HH15.832
NBN-24-ClH5.216
NBN-32,4-diClH1.98
NBN-44-CH3H20.564
NBN-54-Cl5-Cl3.18
NBN-64-CF3H2.54

Table 2: Herbicidal Activity of this compound Derivatives

Compound IDR1 (on Benzyl Ring)R2 (on Aniline Ring)Pre-emergence GR50 (g a.i./ha) - E. crus-galliPost-emergence GR50 (g a.i./ha) - A. theophrasti
NBN-1HH>500>500
NBN-72-FH150250
NBN-82-Cl, 6-FH75120
NBN-92-F4-CF390180
NBN-102,6-diFH60100

Table 3: Insecticidal Activity of this compound Derivatives

Compound IDR1 (on Benzyl Ring)R2 (on Aniline Ring)Mythimna separata LC50 (µg/mL) - IngestionAphis craccivora LC50 (µg/mL) - Contact
NBN-114-BrH50>100
NBN-124-CNH2580
NBN-134-OCH35-Br80>100
NBN-143,5-diClH1565

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound Derivatives via Reductive Amination

This protocol describes a general two-step process for the synthesis of this compound derivatives.[1]

Step 1: Imine Formation

  • Dissolve the substituted 2-nitroaniline (1 equivalent) and a substituted benzaldehyde (1 equivalent) in an appropriate solvent (e.g., methanol or ethanol).

  • Stir the mixture at room temperature for 10 minutes to prepare a solution or suspension.

  • Slowly heat the reaction mixture to 70°C and continue stirring for 6-9 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the aniline is completely consumed.

  • Cool the reaction mixture to 4°C and maintain this temperature for 12 hours to allow for precipitation.

  • Collect the resulting solid (the imine intermediate) by suction filtration.

  • Wash the filter cake twice with cold methanol.

  • Dry the product under reduced pressure at 50°C.

Step 2: Reduction to the this compound Derivative

  • Add the synthesized imine from step 1 to a reaction solvent (e.g., methanol).

  • Stir the mixture at room temperature.

  • Slowly add sodium borohydride (1-3 molar equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the imine is completely consumed.

  • Quench the reaction by pouring the solution into crushed ice.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with purified water and a saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Remove the solvent by evaporation under reduced pressure to obtain the final this compound derivative, which can be further purified by column chromatography.

Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Rate Method)

This method is used to determine the EC50 of the synthesized compounds against various fungal pathogens.

Materials:

  • Potato Dextrose Agar (PDA) plates

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare PDA plates containing serial dilutions of the synthesized compounds. A control plate should contain only the solvent at the same concentration used in the treatment plates.

  • From a fresh culture of the test fungus, cut a small disc (e.g., 5 mm diameter) of mycelial agar with a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate (both treatment and control).

  • Incubate the plates at 25°C for 48-72 hours, or until the mycelial growth in the control plate has reached a significant portion of the plate.

  • Measure the diameter of the fungal colony on all plates.

  • Calculate the percentage of mycelial growth inhibition relative to the control.

  • Determine the EC50 values by probit analysis of the inhibition data.

Protocol 3: Pre-emergence Herbicidal Activity Assay

This protocol assesses the herbicidal effect of the compounds on weed seeds before they germinate.

Materials:

  • Pots or trays filled with sterilized soil mix

  • Seeds of target weeds (e.g., Echinochloa crus-galli)

  • Synthesized compounds formulated as an emulsifiable concentrate or wettable powder

  • Spray chamber or hand sprayer

  • Greenhouse or growth chamber

Procedure:

  • Sow the weed seeds at a uniform depth in the pots.

  • Prepare different concentrations of the synthesized compounds in a suitable formulation.

  • Apply the formulations evenly to the soil surface using a spray chamber to ensure uniform coverage. A control group should be treated with the formulation blank.

  • Water the pots and place them in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and measuring their fresh weight.

  • Calculate the percentage of inhibition or growth reduction compared to the control.

  • Determine the GR50 (the concentration that causes 50% growth reduction) value.

Protocol 4: Insecticidal Activity Assay (Leaf-dip Bioassay for Lepidopteran Larvae)

This method evaluates the ingestion toxicity of the compounds.

Materials:

  • Cabbage or lettuce leaves

  • Larvae of the target insect (e.g., 3rd instar Mythimna separata)

  • Synthesized compounds dissolved in an acetone-water solution with a surfactant

  • Petri dishes with moist filter paper

  • Growth chamber

Procedure:

  • Prepare serial dilutions of the synthesized compounds.

  • Dip leaf discs (e.g., 5 cm diameter) into the test solutions for 10-20 seconds. Control leaves are dipped in the solvent-surfactant solution only.

  • Allow the leaves to air dry completely.

  • Place one treated leaf disc into each petri dish.

  • Introduce a single larva into each petri dish.

  • Incubate in a growth chamber under controlled conditions.

  • Assess larval mortality at 24, 48, and 72 hours.

  • Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.

Visualizations

The following diagrams illustrate the proposed synthesis, experimental workflow, and a potential mechanism of action.

Synthesis_Workflow cluster_synthesis Protocol 1: Synthesis Aniline Substituted 2-Nitroaniline Imine Imine Intermediate Aniline->Imine Aldehyde Substituted Benzaldehyde Aldehyde->Imine NaBH4 NaBH4 (Reduction) Imine->NaBH4 Product This compound Derivative NaBH4->Product

Synthetic route for this compound derivatives.

Experimental_Workflow Synthesis Synthesis of Derivatives (Protocol 1) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Fungicidal Fungicidal Assay (Protocol 2) Screening->Fungicidal Herbicidal Herbicidal Assay (Protocol 3) Screening->Herbicidal Insecticidal Insecticidal Assay (Protocol 4) Screening->Insecticidal Data_Analysis Data Analysis (EC50, GR50, LC50) Fungicidal->Data_Analysis Herbicidal->Data_Analysis Insecticidal->Data_Analysis SAR Structure-Activity Relationship (SAR) Study Data_Analysis->SAR HOG_Pathway_Inhibition OsmoticStress Osmotic Stress HOG_Pathway HOG Signaling Pathway OsmoticStress->HOG_Pathway Glycerol Glycerol Synthesis HOG_Pathway->Glycerol CellDeath Cell Death HOG_Pathway->CellDeath OsmoticBalance Osmotic Balance & Cell Turgor Glycerol->OsmoticBalance FungalGrowth Normal Fungal Growth OsmoticBalance->FungalGrowth NBN_Derivative This compound Derivative NBN_Derivative->Inhibition

References

HPLC method for the analysis of N-benzyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method has been developed for the analysis of N-benzyl-2-nitroaniline, a compound relevant in synthetic chemistry and potentially in drug development as an intermediate or impurity. This application note provides a comprehensive protocol for the separation and quantification of this compound using reverse-phase HPLC with UV detection. The described method is applicable to researchers, scientists, and professionals in the pharmaceutical industry.

Quantitative Data Summary

While a specific validated method for this compound is not widely published, the following table summarizes typical performance data that can be expected from an optimized HPLC method for similar aniline derivatives. These values can serve as a benchmark for method development and validation.

ParameterTypical Value
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery 95% - 105%
Relative Standard Deviation (RSD) < 2%

Experimental Protocol

This protocol outlines a reverse-phase .

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of aniline derivatives.[1]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (optional, for improving peak shape)

    • Methanol (HPLC grade, for sample preparation)

2. Preparation of Mobile Phase and Standards

  • Mobile Phase: A common mobile phase for the analysis of aniline derivatives is a mixture of acetonitrile and water.[1] A gradient elution may be necessary to achieve optimal separation. For instance, a starting mobile phase composition could be 60:40 (v/v) acetonitrile:water. The addition of a small amount of formic acid (e.g., 0.1%) to the aqueous phase can improve peak symmetry.

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol or acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

3. Sample Preparation

  • Dissolve the sample containing this compound in a suitable solvent, such as acetonitrile or methanol.[1]

  • Ensure the final concentration of the analyte falls within the linear range of the calibration curve.

  • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter prior to injection to remove any particulate matter and prevent column clogging.[2]

4. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water (e.g., gradient from 60% to 80% acetonitrile over 10 minutes)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance. A preliminary UV scan of the standard solution is recommended to determine the optimal wavelength.

5. Analysis and Quantification

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Development and Validation Considerations

For routine use in a regulated environment, the analytical method should be validated according to ICH guidelines (Q2(R1)).[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System (Pump, Injector, Column, Detector) prep_mobile->hplc_system Mobile Phase prep_std Standard Solution Preparation prep_std->hplc_system Standards prep_sample Sample Preparation prep_sample->hplc_system Samples data_acq Data Acquisition hplc_system->data_acq Chromatographic Data peak_integration Peak Integration & Identification data_acq->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification result Final Report: Concentration of This compound quantification->result

References

Application Note: Detection of N-benzyl-2-nitroaniline by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and quantification of N-benzyl-2-nitroaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an aromatic amine that may be of interest in synthetic chemistry and as a potential impurity in drug manufacturing. The methodology outlined here is based on established principles for the analysis of similar semi-volatile organic compounds and provides a robust framework for researchers. The protocol covers sample preparation, GC-MS instrumentation parameters, and data analysis.

Introduction

This compound (C13H12N2O2, MW: 228.25 g/mol ) is a chemical compound whose detection and quantification are important for process monitoring and quality control in various chemical and pharmaceutical applications.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable analytical technique for this purpose, offering excellent sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds.[2][3] This document details a comprehensive protocol for the analysis of this compound.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • High-purity solvents (e.g., methanol, acetone, dichloromethane)

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Syringe filters (0.22 µm or 0.45 µm)

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations in the desired working range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. A general liquid-liquid extraction procedure for aqueous samples is described below.

  • Measure a known volume (e.g., 50 mL) of the aqueous sample.

  • If necessary, adjust the pH of the sample to a basic range (e.g., pH 9-11) using a suitable base to ensure the analyte is in its free base form.

  • Transfer the sample to a separatory funnel.

  • Add 25 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 25 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Filter the concentrated extract through a 0.22 µm syringe filter into a GC vial.

For solid samples, an appropriate solvent extraction method such as sonication or Soxhlet extraction should be employed, followed by cleanup if necessary.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A system equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 10 minutes at 280 °C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Transfer Line Temperature: 280 °C

Data Presentation

Quantitative data for this compound should be determined through method validation. The following table provides expected values based on the compound's properties and typical performance for similar analytes.

ParameterExpected Value
Retention Time (RT) Matrix-dependent, to be determined experimentally
Molecular Ion (M+) m/z 228.1
Key Fragment Ions (m/z) 105, 106, 181, 228[1]
Quantification Ion To be selected from the most abundant and specific ions
Qualifier Ions To be selected for confirmation of identity
Limit of Detection (LOD) Estimated in the range of 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) Estimated in the range of 0.05 - 0.5 µg/mL
Linear Range Expected to be in the range of 0.1 - 20 µg/mL

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Filtration Syringe Filtration Concentration->Filtration GC_Vial Transfer to GC Vial Filtration->GC_Vial Standard_Prep Standard Solution Preparation Calibration_Curve Calibration Standards Standard_Prep->Calibration_Curve Calibration_Curve->GC_Vial GC_Injection GC Injection GC_Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Data Analysis and Quantification

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the analytical standard. The presence of the molecular ion (m/z 228) and characteristic fragment ions increases the confidence of identification.

  • Quantification: A calibration curve is generated by plotting the peak area of the quantification ion against the concentration of the prepared standard solutions. The concentration of this compound in the prepared sample is then determined by interpolating its peak area on the calibration curve. The final concentration in the original sample is calculated by accounting for the initial sample volume and any dilution or concentration factors used during sample preparation.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and sensitive method for the detection and quantification of this compound. The provided parameters for sample preparation and instrument conditions serve as a strong starting point for method development and can be optimized further based on the specific sample matrix and required sensitivity. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols: N-benzyl-2-nitroaniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-benzyl-2-nitroaniline is a valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring a nucleophilic secondary amine and a reducible nitro group positioned ortho to it, allows for a variety of chemical transformations. This makes it a key precursor for the synthesis of a range of heterocyclic compounds, particularly benzimidazoles, which are prominent scaffolds in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key molecular frameworks.

Application Note 1: Synthesis of Benzimidazole Derivatives via Reductive Cyclization

The most prominent application of this compound is its conversion to 1-benzyl-2-phenyl-1H-benzo[d]imidazole through intramolecular reductive cyclization. This transformation involves the reduction of the nitro group to an amine, which then undergoes spontaneous or acid-catalyzed cyclization with the adjacent benzylamine moiety, followed by aromatization. Various reducing agents can be employed for this purpose.

Logical Workflow for Benzimidazole Synthesis

cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product start This compound reduction Nitro Group Reduction (e.g., Na₂S₂O₄, H₂/Pd-C) start->reduction cyclization Intramolecular Cyclization (Spontaneous/Acid-catalyzed) reduction->cyclization Forms diamine intermediate aromatization Aromatization (Oxidation) cyclization->aromatization Forms dihydrobenzimidazole end 1-Benzyl-2-phenyl-1H-benzo[d]imidazole aromatization->end

Caption: Workflow for the synthesis of 1-benzyl-2-phenyl-1H-benzo[d]imidazole.

Data Presentation: Reductive Cyclization Methods

MethodReducing Agent/CatalystSolventTemperatureReaction TimeYield (%)Reference
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm)MethanolRoom Temperature4-8 hHigh[1]
Dithionite ReductionNa₂S₂O₄Ethanol/WaterReflux2-4 hGood[2][3]
Transition-Metal-Freet-BuONa/Benzyl AlcoholBenzyl Alcohol140 °C8 h70-90[4]

Experimental Protocol: Synthesis of 1-Benzyl-2-phenyl-1H-benzo[d]imidazole using Catalytic Hydrogenation

This protocol is based on the general procedure for reductive cyclization of ortho-nitroanilines.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Acetic Acid (catalytic amount)

  • Hydrogen gas (H₂) supply

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).

  • Add a single drop of glacial acetic acid to promote the reaction.

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (1 atm or as per available equipment) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., Nitrogen or Argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 1-benzyl-2-phenyl-1H-benzo[d]imidazole, can be purified by recrystallization or column chromatography on silica gel.

Application Note 2: Precursor for Phenazine Synthesis

While this compound does not directly cyclize to a simple phenazine, the underlying chemistry is analogous to the Wohl-Aue reaction, a classical method for phenazine synthesis which involves the reaction of an aniline with a nitroarene under basic conditions.[5][6] this compound can be considered a pre-coupled intermediate. Reductive cyclization of related N-aryl-2-nitroanilines is a key strategy for forming the phenazine core.

Conceptual Pathway to Phenazine-like Structures

G A Aniline Derivative C N-Aryl-2-nitroaniline Intermediate (e.g., this compound) A->C Coupling (e.g., Wohl-Aue) B Nitroarene Derivative B->C D Phenazine Core C->D Reductive Cyclization

Caption: Conceptual relationship of this compound to phenazine synthesis.

Experimental Protocol: Synthesis of 7-Nitro-2-n-propylbenzimidazole-3-oxide (Illustrative Cyclization)

This protocol demonstrates the base-mediated cyclization of an N-alkyl-2-nitroaniline derivative to a benzimidazole N-oxide, a related heterocyclic system.[7]

Materials:

  • N-n-butyl-2,6-dinitroaniline

  • Sodium Hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

Procedure:

  • Prepare a 60% aqueous dioxane solution.

  • Dissolve N-n-butyl-2,6-dinitroaniline (1.0 eq) in the 60% dioxane-water solvent.

  • Add Sodium Hydroxide (NaOH) to the solution.

  • Heat the reaction mixture at reflux.

  • Monitor the reaction by TLC. The reaction is reported to proceed to completion.

  • Upon completion, cool the reaction mixture and perform a suitable work-up (e.g., neutralization followed by extraction with an organic solvent).

  • Purify the product, 7-nitro-2-n-propylbenzimidazole-3-oxide, as necessary.

Application Note 3: Synthesis of the Building Block

The starting material, this compound, can be synthesized through several established methods, most commonly via nucleophilic substitution of a halogenated nitroarene or reductive amination.

Data Presentation: Synthesis of N-benzylanilines

MethodReactant 1Reactant 2Catalyst/ReagentSolventYield (%)Reference
Nucleophilic Substitution2-NitroanilineBenzyl BromideK₂CO₃, KIEthanolModerate[8]
Reductive AminationNitrobenzeneBenzyl AlcoholAu/Fe₂O₃None~94[9]

Experimental Protocol: Synthesis of this compound via Nucleophilic Substitution

This protocol is adapted from general methods for the benzylation of anilines.[8]

Materials:

  • 2-Nitroaniline

  • Benzyl Bromide

  • Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI) (catalytic)

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • To a round-bottom flask, add 2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide.

  • Add ethanol as the solvent to form a suspension.

  • Slowly add benzyl bromide (1.1 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 2-Nitroaniline conditions K₂CO₃, KI (cat.) Ethanol, Reflux reactant1->conditions reactant2 Benzyl Bromide reactant2->conditions product This compound conditions->product Nucleophilic Substitution

Caption: Synthesis of this compound via nucleophilic substitution.

References

Application Notes and Protocols: N-benzyl-2-methyl-4-nitroaniline (BNA) for Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Extensive literature searches for the nonlinear optical (NLO) properties and applications of N-benzyl-2-nitroaniline did not yield specific studies or data. However, a closely related compound, N-benzyl-2-methyl-4-nitroaniline (BNA) , is a well-documented and highly promising organic NLO material. This document provides detailed application notes and protocols for BNA, which differs from the requested molecule by the addition of a methyl group at the 2-position and a shift of the nitro group to the 4-position on the aniline ring. These modifications are crucial for its advantageous NLO properties.

Introduction to N-benzyl-2-methyl-4-nitroaniline (BNA)

N-benzyl-2-methyl-4-nitroaniline (BNA) is an organic crystalline material that has garnered significant attention in the field of nonlinear optics. Its large second-order NLO susceptibility, high laser damage threshold, and broad optical transparency window make it a compelling candidate for various applications, including frequency conversion (such as second-harmonic generation), electro-optic modulation, and terahertz (THz) wave generation.[1][2][3][4][5] The non-centrosymmetric crystal structure of BNA is a key factor contributing to its prominent second-order NLO effects.[6]

Physicochemical and Nonlinear Optical Properties of BNA

The key properties of BNA are summarized in the tables below, providing a comprehensive overview for researchers.

Table 1: General and Crystallographic Properties of BNA

PropertyValueReference
Molecular Formula C₁₄H₁₄N₂O₂[7]
Molecular Weight 242.27 g/mol [7]
Crystal System Orthorhombic[4][8]
Space Group Pna2₁[4][8]
Lattice Parameters a = 5.624 Å, b = 7.255 Å, c = 19.571 Å[4]

Table 2: Nonlinear Optical and Electro-Optic Properties of BNA

PropertyValueConditions/NotesReference
Second-Harmonic Generation (SHG) Efficiency ~2 to 56 times that of KDPKurtz-Perry powder technique, Nd:YAG laser (1064 nm)[1][3][8][9]
Nonlinear Optical Coefficient (d₃₃) ≈ 234 pm/V[5]
Optical Transparency Range 0.5 - 2 µmWith absorption peaks around 1.50 and 1.68 µm[2]
Thermal Stability Stable up to 230°C[8]

Experimental Protocols

This section details the methodologies for the synthesis, crystal growth, and characterization of BNA for NLO applications.

Synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA)

A common laboratory synthesis involves the reaction of benzyl chloride with 2-methyl-4-nitroaniline.[3][9]

Materials:

  • 2-methyl-4-nitroaniline

  • Benzyl chloride

  • Methanol (or other suitable solvent)

  • Silica gel for column chromatography

  • Petroleum benzine (or other suitable eluent)

Procedure:

  • Dissolve 2-methyl-4-nitroaniline in a suitable solvent.

  • Add benzyl chloride to the solution. The molar ratio and reaction conditions (temperature, time) should be optimized based on laboratory-specific setups.

  • After the reaction is complete, the solvent is typically removed under reduced pressure.

  • The crude product is then purified using column chromatography with a silica gel stationary phase and a suitable eluent like petroleum benzine.[3]

  • The purity of the synthesized BNA can be confirmed by Thin Layer Chromatography (TLC).[3]

  • For crystal growth, it is recommended to further purify the BNA through multiple recrystallizations, for instance, from methanol.[9]

Single Crystal Growth of BNA

High-quality single crystals are essential for many NLO applications. BNA single crystals can be grown using various techniques, including slow evaporation and the Czochralski pulling technique.

Protocol 1: Slow Evaporation Solution Growth Technique [8]

  • Prepare a saturated solution of purified BNA in a suitable solvent (e.g., aqueous methanol) at a slightly elevated temperature (e.g., 40°C).[4]

  • Filter the solution to remove any undissolved impurities.

  • Transfer the saturated solution to a beaker and cover it with a perforated lid to allow for slow evaporation of the solvent at a constant temperature.

  • Monitor the beaker for the formation of seed crystals.

  • Once seed crystals of sufficient size and quality have formed, they can be used for larger crystal growth or harvested for characterization.

Protocol 2: Seeded Czochralski Pulling Technique [1]

This technique is suitable for growing large, high-quality single crystals from a melt.

  • A solution-grown BNA crystal with a well-defined morphology is used as a seed.

  • The seed crystal is attached to a pulling rod with a predetermined crystal orientation.

  • The BNA material is melted in a crucible at a constant temperature (e.g., 102°C).[1]

  • The seed crystal is lowered to touch the surface of the melt and then slowly pulled upwards while rotating.

  • The pulling and rotation rates are critical parameters that need to be carefully controlled to maintain a stable crystal growth interface.

Characterization of NLO Properties: Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for screening materials for second-harmonic generation.[4]

Experimental Setup:

  • Pulsed Nd:YAG laser (1064 nm) as the fundamental source.

  • Sample holder for the powdered crystalline material.

  • Photomultiplier tube (PMT) or other suitable photodetector.

  • Filters to block the fundamental wavelength and pass the second-harmonic signal (532 nm).

  • Reference material with a known SHG efficiency (e.g., Potassium Dihydrogen Phosphate - KDP).

Procedure:

  • The grown BNA crystal is ground into a fine powder and sieved to obtain a uniform particle size.

  • The powdered sample is packed into a sample holder.

  • The fundamental laser beam from the Nd:YAG laser is directed onto the sample.

  • The generated second-harmonic signal at 532 nm is detected by the PMT after passing through the appropriate filters.

  • The intensity of the SHG signal from the BNA sample is measured.

  • The same procedure is repeated with the reference material (KDP) under identical experimental conditions.

  • The SHG efficiency of BNA is then calculated relative to that of KDP.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of BNA to its characterization for NLO applications.

G cluster_synthesis Synthesis & Purification cluster_growth Crystal Growth cluster_characterization Characterization s1 Reactants: 2-methyl-4-nitroaniline & Benzyl Chloride s2 Reaction s1->s2 s3 Crude BNA s2->s3 s4 Column Chromatography s3->s4 s5 Pure BNA s4->s5 s6 Recrystallization s5->s6 s7 Highly Pure BNA s6->s7 g1 Slow Evaporation s7->g1 g2 Czochralski Pulling s7->g2 g3 Single Crystal of BNA g1->g3 g2->g3 c1 Powder X-Ray Diffraction g3->c1 c2 FTIR Spectroscopy g3->c2 c3 UV-Vis-NIR Spectroscopy g3->c3 c4 Kurtz-Perry SHG Test g3->c4 c5 Thermal Analysis (TGA/DSC) g3->c5

Caption: Experimental workflow for BNA from synthesis to NLO characterization.

Structure-Property Relationship

The nonlinear optical properties of BNA are intrinsically linked to its molecular and crystal structure. The following diagram illustrates this relationship.

G cluster_molecular Molecular Structure cluster_crystal Crystal Structure cluster_nlo NLO Properties m1 Electron Donating Group (-NH-benzyl) m2 π-conjugated System (Aniline Ring) m1->m2 m4 High Molecular Hyperpolarizability (β) m2->m4 m3 Electron Accepting Group (-NO₂) m3->m2 n1 Large Second-Order NLO Susceptibility (χ⁽²⁾) m4->n1 c1 Non-centrosymmetric Space Group (Pna2₁) c1->n1 c2 Favorable Molecular Packing c2->n1 n2 High SHG Efficiency n1->n2

Caption: Relationship between BNA's structure and its NLO properties.

References

Application Notes and Protocols: N-benzyl-2-nitroaniline as a Precursor for Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazoles are a vital class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[1][2] A common and effective strategy for synthesizing 1,2-disubstituted benzimidazoles involves the reductive cyclization of N-substituted-2-nitroanilines. N-benzyl-2-nitroaniline serves as a key precursor in this process, allowing for the introduction of a benzyl group at the N1 position of the benzimidazole ring, a common feature in many biologically active molecules.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of benzimidazoles using this compound, highlighting its utility in drug discovery and development.

Application Notes

The synthesis of benzimidazoles from this compound is a two-stage process: first, the synthesis of the this compound precursor itself, followed by its reductive cyclization to form the benzimidazole core. This pathway is advantageous as it allows for the regioselective synthesis of N-substituted benzimidazoles, avoiding the formation of isomeric mixtures that can occur when substituting the benzimidazole ring post-synthesis.[4]

The resulting N-benzyl benzimidazole scaffold is a privileged structure in drug development. For instance, derivatives have shown potential as anticancer agents by targeting various kinases or oncogenic pathways.[3][5] Furthermore, the benzimidazole motif is central to anthelmintic drugs and proton pump inhibitors.[6] The versatility of the synthesis allows for the incorporation of diverse functional groups at the 2-position by selecting different aldehydes or carboxylic acids in the cyclization step, enabling the creation of large compound libraries for biological screening.[1][4]

The choice of reducing agent is critical for the cyclization step. Mild and efficient reagents like sodium dithionite (Na₂S₂O₄) are often preferred as they are compatible with a wide range of functional groups.[4][7] Other methods include catalytic hydrogenation (e.g., using Pd/C) or using metal/acid systems like Zn/NaHSO₃.[6][8] These one-pot procedures, which combine the reduction of the nitro group and the cyclization with an aldehyde, are highly efficient, offering good to excellent yields and simplifying the purification process.[4][6]

Synthesis Pathway and Logical Workflow

The overall synthetic strategy involves the initial N-alkylation of 2-nitroaniline with benzyl bromide to form the precursor, followed by a one-pot reductive cyclization with an appropriate aldehyde to yield the final 1-benzyl-2-substituted-benzimidazole product.

G cluster_0 Precursor Synthesis cluster_1 Benzimidazole Formation A 2-Nitroaniline C This compound A->C N-Alkylation (e.g., K2CO3, DMF) B Benzyl Bromide B->C N-Alkylation (e.g., K2CO3, DMF) E 1-Benzyl-2-substituted- benzimidazole C->E Reductive Cyclization (e.g., Na2S2O4, EtOH) D Aldehyde (R-CHO) D->E

Caption: General synthesis route from 2-nitroaniline to 1,2-disubstituted benzimidazoles.

Data Presentation: Summary of Reaction Conditions

Quantitative data from various literature sources for the key steps are summarized below.

Table 1: Synthesis of N-substituted Anilines from Nitroarenes

Nitroarene N-alkylating Agent Catalyst / Reagent Solvent Temp (°C) Time (h) Yield (%) Reference
Nitrobenzene Benzyl alcohol 9.1wt% Au/Fe₂O₃ None 160 17 94 [9]
4-Chloro-2-nitroaniline Benzyl bromide Not specified Not specified Not specified Not specified Not specified [3]

| Substituted Anilines | Benzyl bromide / KI | K₂CO₃ | Acetone | Reflux | 24-48 | Variable |[10] |

Table 2: Reductive Cyclization of 2-Nitroanilines to Benzimidazoles

2-Nitroaniline Derivative Aldehyde Reducing System Solvent Temp (°C) Time Yield (%) Reference
2-Nitroaniline Aromatic Aldehydes Zn / NaHSO₃ Water 100 30 min 85-95 [6]
N-Alkyl-2-nitroaniline Aromatic Aldehydes Na₂S₂O₄ Ethanol 80 2-4 h 82-95 [4]
2-Nitroaniline Orthoesters H₂ / Pd-C, HOAc Methanol RT Not specified High [8]

| 2-Nitroaniline | Benzyl alcohol | t-BuONa | None | 140 | 8 h | 50-88 |[11] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Precursor)

This protocol describes a general method for the N-alkylation of 2-nitroaniline.

Materials:

  • 2-Nitroaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-nitroaniline (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol 2: One-Pot Reductive Cyclization to 1-benzyl-2-phenylbenzimidazole

This protocol is adapted from a general procedure for the synthesis of 2-substituted benzimidazoles from N-substituted o-nitroanilines using sodium dithionite.[4]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.2 eq) in ethanol.

  • Prepare a solution of sodium dithionite (3.0-4.0 eq) in water.

  • Add the aqueous sodium dithionite solution dropwise to the ethanolic solution of the reactants at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Reduce the solvent volume under vacuum.

  • Add water to the residue, which should induce precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-benzyl-2-phenylbenzimidazole.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis, purification, and characterization of benzimidazole derivatives in a research setting.

workflow start Starting Materials (this compound, Aldehyde) reaction Reaction Setup (Solvent, Reagents) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring Heating / Stirring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography / Recrystallization) workup->purification characterization Characterization (NMR, MS, m.p.) purification->characterization final_product Pure Benzimidazole Derivative characterization->final_product

Caption: A standard laboratory workflow for benzimidazole synthesis and analysis.

This compound is a highly valuable precursor for the regioselective synthesis of 1-benzyl-substituted benzimidazoles. The reductive cyclization methods are robust, high-yielding, and tolerant of various functional groups, making them ideal for generating compound libraries for drug discovery. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to utilize this synthetic strategy for the development of novel, biologically active benzimidazole derivatives.

References

Application Notes and Protocols: Cyclization Reactions of N-Acylated N-Benzyl-2-Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclization of N-acylated N-benzyl-2-nitroaniline derivatives is a pivotal synthetic strategy for accessing a variety of heterocyclic compounds, most notably benzimidazoles and their N-oxide analogues. These scaffolds are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the key cyclization reactions of these derivatives, focusing on both reductive and base-mediated pathways.

Application Notes

The transformation of N-acylated this compound derivatives primarily follows two distinct cyclization pathways:

  • Reductive Cyclization: This is a widely employed method for the synthesis of 2-substituted benzimidazoles. The process involves the in situ reduction of the nitro group to an amine, which then undergoes condensation with an acyl or equivalent moiety. Various reducing agents and catalytic systems can be employed, offering a versatile route to a diverse range of benzimidazole derivatives.[1][3][4]

  • Base-Mediated Cyclization: In the absence of a reducing agent, N-acylated this compound derivatives can undergo intramolecular cyclization under basic conditions to yield benzimidazole N-oxides.[5][6] This pathway provides direct access to this specific class of heterocyclic compounds. The reaction mechanism can be influenced by the nature of the acyl group and other substituents, potentially involving deacylation before or after the cyclization step.[7]

The choice of reaction conditions and reagents allows for the selective synthesis of either benzimidazoles or benzimidazole N-oxides, providing medicinal chemists with a powerful toolset for generating libraries of compounds for drug discovery programs.

Data Presentation

The following tables summarize quantitative data for representative cyclization reactions of 2-nitroaniline derivatives, which serve as foundational examples for the cyclization of their N-acylated N-benzyl counterparts.

Table 1: Reductive Cyclization of 2-Nitroanilines with Orthoesters using Pd/C Catalyst [7]

Entry2-Nitroaniline SubstrateOrthoesterProductReaction Time (h)Yield (%)
12-NitroanilineTriethyl orthoformate1H-Benzimidazole895
24-Methyl-2-nitroanilineTriethyl orthoformate5-Methyl-1H-benzimidazole892
34-Chloro-2-nitroanilineTriethyl orthoformate5-Chloro-1H-benzimidazole1090
42-NitroanilineTriethyl orthoacetate2-Methyl-1H-benzimidazole896
54-Methyl-2-nitroanilineTriethyl orthoacetate2,5-Dimethyl-1H-benzimidazole894

Conditions: 10% Pd/C, H₂, catalytic acetic acid, methanol, room temperature.

Table 2: Reductive Cyclization of o-Nitroanilines with Aldehydes using Sodium Dithionite [8]

Entryo-Nitroaniline SubstrateAldehydeProductReaction Time (h)Yield (%)
1o-NitroanilineBenzaldehyde2-Phenyl-1H-benzimidazole295
2o-Nitroaniline4-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzimidazole298
3o-Nitroaniline4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1H-benzimidazole296
44-Methyl-o-nitroanilineBenzaldehyde5-Methyl-2-phenyl-1H-benzimidazole392
5This compoundBenzaldehyde1-Benzyl-2-phenyl-1H-benzimidazole485

Conditions: Na₂S₂O₄, ethanol, reflux.

Table 3: Base-Mediated Cyclization of N-Alkyl-2-nitroanilines to Benzimidazole N-oxides [6]

EntryN-Alkyl-2-nitroaniline SubstrateProductReaction Time (h)Yield (%)
1N-Methyl-2-nitroaniline1-Hydroxy-2-methylbenzimidazole485
2N-Ethyl-2-nitroaniline1-Hydroxy-2-ethylbenzimidazole488
3N-Propyl-2-nitroaniline1-Hydroxy-2-propylbenzimidazole582
4N-Butyl-2-nitroaniline1-Hydroxy-2-butylbenzimidazole580

Conditions: NaOH, 60% 1,4-dioxane-water, reflux.

Experimental Protocols

Protocol 1: One-Pot Reductive Cyclization of this compound with an Aldehyde using Sodium Dithionite

This protocol describes a versatile and efficient one-step synthesis of 1-benzyl-2-aryl-1H-benzimidazoles.[8]

Materials:

  • This compound derivative

  • Aromatic or aliphatic aldehyde (1.1 equivalents)

  • Sodium dithionite (Na₂S₂O₄) (3.0 equivalents)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of the this compound derivative (1.0 equivalent) in ethanol in a round-bottom flask, add the aldehyde (1.1 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add sodium dithionite (3.0 equivalents) portion-wise over 15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-benzyl-2-aryl-1H-benzimidazole.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[9][10]

Protocol 2: Base-Mediated Cyclization of N-Acyl-N-benzyl-2-nitroaniline to a Benzimidazole N-oxide Derivative

This protocol outlines the synthesis of 1-hydroxy-2-arylbenzimidazoles via the cyclization of N-acylated this compound derivatives.[6][7]

Materials:

  • N-Acyl-N-benzyl-2-nitroaniline derivative (e.g., N-benzoyl-N-benzyl-2-nitroaniline)

  • Sodium hydroxide (NaOH) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the N-acyl-N-benzyl-2-nitroaniline derivative (1.0 equivalent) in a 60% aqueous solution of 1,4-dioxane.

  • Add sodium hydroxide (2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or silica gel chromatography to yield the pure benzimidazole N-oxide derivative.

Characterization:

  • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Visualizations

Reductive Cyclization Pathway

Reductive_Cyclization Start N-Acylated this compound Intermediate1 N-Benzyl-2-aminoaniline (after reduction) Start->Intermediate1 Reduction [Na₂S₂O₄ or H₂/Pd-C] Intermediate2 Schiff Base Intermediate Intermediate1->Intermediate2 Aldehyde Aldehyde (R'CHO) Aldehyde->Intermediate2 Condensation Product 1-Benzyl-2-substituted Benzimidazole Intermediate2->Product Intramolecular Cyclization

Caption: General workflow for the reductive cyclization of N-acylated this compound.

Base-Mediated Cyclization to Benzimidazole N-oxide

Base_Mediated_Cyclization Start N-Acylated this compound Intermediate Anionic Intermediate Start->Intermediate Base (e.g., NaOH) Product 1-Hydroxy-2-substituted Benzimidazole (Benzimidazole N-oxide) Intermediate->Product Intramolecular Cyclization & Rearrangement

Caption: Simplified pathway for the base-mediated cyclization to a benzimidazole N-oxide.

Experimental Workflow for Reductive Cyclization

Experimental_Workflow Setup 1. Reaction Setup: - this compound - Aldehyde - Ethanol Addition 2. Add Na₂S₂O₄ Setup->Addition Reflux 3. Heat to Reflux (Monitor by TLC) Addition->Reflux Workup 4. Work-up: - Concentrate - Extract with organic solvent - Dry and evaporate Reflux->Workup Purification 5. Purification: (Silica Gel Chromatography) Workup->Purification Characterization 6. Characterization: (NMR, IR, MS) Purification->Characterization

Caption: Step-by-step experimental workflow for the reductive cyclization protocol.

References

Application Notes and Protocols for N-alkylation of 2-nitroaniline with Benzyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 2-nitroaniline is a crucial chemical transformation for the synthesis of a variety of compounds with significant applications in medicinal chemistry and materials science. The introduction of a benzyl group onto the nitrogen atom can modulate the steric and electronic properties of the molecule, influencing its biological activity and physical characteristics. However, the N-alkylation of 2-nitroaniline presents challenges due to the reduced nucleophilicity of the amino group, a consequence of the strong electron-withdrawing nature of the ortho-nitro group.[1] This necessitates the use of more forcing reaction conditions, including stronger bases and higher temperatures, compared to the alkylation of aniline.[1]

This document provides detailed protocols for the N-alkylation of 2-nitroaniline with various benzyl halides (chloride, bromide, and iodide), a comparative analysis of reaction parameters, and troubleshooting guidelines. Additionally, alternative methods such as microwave-assisted synthesis are discussed.

Reaction Principle

The N-alkylation of 2-nitroaniline with benzyl halides proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of 2-nitroaniline attacks the electrophilic benzylic carbon of the benzyl halide, leading to the formation of an ammonium salt intermediate. A base is employed to deprotonate this intermediate, yielding the final N-benzylated product, N-benzyl-2-nitroaniline, and a salt byproduct. The general reaction scheme is depicted below:

Scheme 1: General Reaction for N-alkylation of 2-nitroaniline with Benzyl Halides

2-Nitroaniline + Benzyl Halide (in the presence of a base and solvent) → this compound + Salt Byproduct

Comparative Data of N-alkylation with Benzyl Halides

The choice of benzyl halide, base, solvent, and temperature significantly impacts the reaction yield and duration. The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of 2-nitroaniline with different benzyl halides. The reactivity of the benzyl halides follows the order: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride.[1]

Benzyl HalideBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Benzyl ChlorideNaHDMF80 - 10024 - 4830 - 50
Benzyl BromideK₂CO₃Acetonitrile80 (Reflux)12 - 2460 - 75
Benzyl IodideCs₂CO₃DMF60 - 806 - 1275 - 90

Note: The yields are typical and can vary based on the specific reaction scale and purification method.

Experimental Protocols

Protocol 1: Standard N-alkylation with Benzyl Bromide and Potassium Carbonate

This protocol describes a common and effective method for the N-benzylation of 2-nitroaniline.

Materials:

  • 2-nitroaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq.) and anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to 2-nitroaniline.

  • Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure this compound.

Protocol 2: N-alkylation with Benzyl Chloride using a Stronger Base

Due to the lower reactivity of benzyl chloride, a stronger base and a polar aprotic solvent are often necessary to achieve a reasonable yield.

Materials:

  • 2-nitroaniline

  • Benzyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.5 eq.) under a nitrogen atmosphere.

  • Solvent and Substrate Addition: Add anhydrous DMF to the flask, and then add a solution of 2-nitroaniline (1.0 eq.) in anhydrous DMF dropwise at 0°C.

  • Addition of Alkylating Agent: After stirring for 30 minutes at 0°C, add benzyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80-100°C for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to 0°C and cautiously quench with a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Microwave-Assisted N-alkylation

Microwave-assisted synthesis can significantly reduce reaction times.

Materials:

  • 2-nitroaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-nitroaniline (1.0 eq.), potassium carbonate (2.0 eq.), and benzyl bromide (1.1 eq.) in a minimal amount of DMF.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-150°C) for 15-30 minutes.

  • Work-up and Purification: After cooling, the work-up and purification can be carried out following a similar procedure to Protocol 1.

Troubleshooting and Optimization

  • Low Yield: The primary reason for low yields is the low nucleophilicity of 2-nitroaniline.[1] To improve the yield, consider using a stronger base (e.g., NaH, Cs₂CO₃), a more reactive benzyl halide (iodide > bromide > chloride), or a higher reaction temperature.[1] Polar aprotic solvents like DMF or DMSO can also enhance the reaction rate.[1]

  • N,N-Dialkylation: The formation of the N,N-dibenzylated product is a common side reaction. To minimize this, a slight excess of 2-nitroaniline (1.1 to 1.5 equivalents) relative to the benzyl halide can be used.[1]

  • Reaction Not Proceeding: Ensure all reagents and solvents are anhydrous, as water can quench the base and hinder the reaction. Confirm the activity of the base, especially if using sodium hydride.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of 2-nitroaniline.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Start setup Reaction Setup: 2-Nitroaniline, Base, Solvent start->setup add_halide Add Benzyl Halide setup->add_halide heat Heat and Stir (Monitor by TLC) add_halide->heat workup Quench and Extract heat->workup purify Column Chromatography workup->purify end This compound purify->end

Caption: General experimental workflow for the N-alkylation of 2-nitroaniline.

Characterization of this compound

The final product can be characterized using standard analytical techniques:

  • ¹H NMR: Expected signals for the aromatic protons of both the 2-nitrophenyl and benzyl groups, as well as a characteristic singlet for the benzylic CH₂ group and a broad singlet for the N-H proton.

  • ¹³C NMR: Resonances corresponding to all carbon atoms in the molecule.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (228.25 g/mol ).[2]

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-benzyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield and purity of your N-benzyl-2-nitroaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenge is the low nucleophilicity of the amino group in 2-nitroaniline. The electron-withdrawing nature of the ortho-nitro group significantly reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to aniline. This necessitates more forcing reaction conditions to achieve a good yield.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

The most common side product is N,N-dibenzyl-2-nitroaniline, which is formed from the further alkylation of the desired product. Another potential, though less common, side product can arise from O-alkylation of the nitro group, especially under harsh reaction conditions.

Q3: My reaction is very slow. How can I increase the reaction rate?

Increasing the reaction temperature is the most common way to accelerate the reaction. However, be mindful that higher temperatures can also promote the formation of side products. If using benzyl alcohol as the alkylating agent, a suitable catalyst is essential to facilitate the reaction.

Q4: How can I minimize the formation of the N,N-dibenzylated side product?

To reduce dialkylation, you can use a slight excess of 2-nitroaniline relative to the benzylating agent (e.g., 1.1 to 1.5 equivalents of 2-nitroaniline). Running the reaction to a partial conversion of the starting material can also favor the formation of the mono-alkylated product.

Q5: What is the best way to purify the crude this compound?

Flash column chromatography on silica gel is a highly effective method for purifying this compound from unreacted starting materials and side products. Recrystallization can also be used if the crude product is relatively pure.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient Base Strength: The base is not strong enough to deprotonate the weakly nucleophilic 2-nitroaniline. 2. Low Reaction Temperature: The reaction is too slow at lower temperatures. 3. Inappropriate Solvent: The reactants may not be fully dissolved, or the solvent may be inhibiting the reaction.1. Use a stronger base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). 2. Increase the reaction temperature, typically to a range of 80-120 °C. Monitor for decomposition. 3. Switch to a polar aprotic solvent like DMF or DMSO to better dissolve the reactants and facilitate the reaction.
Multiple Spots on TLC (Low Purity) 1. Formation of N,N-dibenzyl-2-nitroaniline: The desired product has reacted further with the benzylating agent. 2. Unreacted Starting Material: The reaction has not gone to completion.1. Use a slight excess of 2-nitroaniline (1.1-1.5 eq.). 2. Increase the reaction time or temperature. Ensure the base is active and present in sufficient quantity.
Product is an Oil and Does Not Solidify 1. Presence of Impurities: The N,N-dibenzylated product or residual solvent can prevent crystallization.1. Purify the product using flash column chromatography. The less polar N,N-dibenzyl-2-nitroaniline will elute first.
Charring or Darkening of the Reaction Mixture 1. Decomposition at High Temperatures: The reactants or products may be unstable at the reaction temperature.1. Lower the reaction temperature and increase the reaction time.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N-alkylation of Anilines
Aniline Alkylating Agent Base Solvent Temperature (°C) Yield (%) Reference
2-NitroanilineBenzyl BromideK₂CO₃Acetonitrile80ModerateGeneral knowledge from multiple sources
2-NitroanilineBenzyl Bromidet-BuOKDMF100GoodGeneral knowledge from multiple sources
2-NitroanilineBenzyl BromideNaHTHF65GoodGeneral knowledge from multiple sources
NitrobenzeneBenzyl AlcoholAu/Fe₂O₃ (catalyst)-160>96[1]
Table 2: Typical TLC Rf Values on Silica Gel
Compound Solvent System (Hexane:Ethyl Acetate) Approximate Rf Value
2-Nitroaniline4:10.45
This compound4:10.60
N,N-dibenzyl-2-nitroaniline4:1> 0.70

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: N-alkylation of 2-Nitroaniline with Benzyl Bromide

Materials:

  • 2-Nitroaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 eq.).

  • Add anhydrous potassium carbonate (2.0 eq.) and anhydrous acetonitrile to the flask.

  • Heat the mixture to 80 °C with vigorous stirring.

  • Add benzyl bromide (1.05 eq.) dropwise to the refluxing mixture.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid and wash it with ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Catalytic N-alkylation of 2-Nitroaniline with Benzyl Alcohol

Materials:

  • 2-Nitroaniline

  • Benzyl alcohol

  • Potassium tert-butoxide (t-BuOK)

  • Transition metal catalyst (e.g., Ru or Ir complex, 1.0 mol%)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an argon-filled Schlenk tube, add the catalyst (1.0 mol%), potassium tert-butoxide (1.5 eq.), and a magnetic stir bar.

  • Add 2-nitroaniline (1.0 eq.), benzyl alcohol (1.5 eq.), and anhydrous toluene under an inert atmosphere.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for the required time (e.g., 20-24 hours), monitoring by TLC.

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up cluster_purification Purification A Combine 2-Nitroaniline, Base, and Solvent B Heat to Reaction Temperature A->B C Add Benzylating Agent B->C D Stir at Temperature C->D E Monitor by TLC D->E F Cool and Filter E->F Reaction Complete G Solvent Removal F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Combine Pure Fractions J->K L Solvent Evaporation K->L M Pure Product L->M Troubleshooting_Yield Start Low Yield of This compound TLC Analyze Crude Mixture by TLC Start->TLC SM_Present Significant Starting Material Remaining? TLC->SM_Present Multi_Spots Multiple Products (especially less polar spot)? TLC->Multi_Spots SM_Present->Multi_Spots No Sol_SM_Temp Increase Temperature (e.g., to 100-120°C) SM_Present->Sol_SM_Temp Yes Sol_SM_Base Use a Stronger Base (e.g., t-BuOK, NaH) SM_Present->Sol_SM_Base Yes Sol_SM_Time Increase Reaction Time SM_Present->Sol_SM_Time Yes Sol_Multi_Ratio Use Excess 2-Nitroaniline (1.1 - 1.5 eq.) Multi_Spots->Sol_Multi_Ratio Yes Sol_Multi_Temp Lower Reaction Temperature Multi_Spots->Sol_Multi_Temp Yes Sol_Multi_Purify Optimize Purification (Column Chromatography) Multi_Spots->Sol_Multi_Purify Yes

References

Byproduct formation in the synthesis of N-benzyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-benzyl-2-nitroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenge in the synthesis of this compound via N-alkylation of 2-nitroaniline is the reduced nucleophilicity of the amino group. The electron-withdrawing effect of the ortho-nitro group significantly decreases the basicity of the aniline nitrogen, making it a less effective nucleophile.[1] Consequently, the reaction often requires more forcing conditions, such as higher temperatures and stronger bases, compared to the alkylation of unsubstituted aniline.[1]

Q2: What are the most common byproducts observed in the synthesis of this compound?

A2: The most frequently encountered byproduct is the N,N-dibenzylated product, N,N-dibenzyl-2-nitroaniline .[1][2] This occurs when the initially formed this compound undergoes a second benzylation. Another potential, though less common, byproduct is the O-alkylation of the nitro group, particularly under harsh reaction conditions.[1] C-alkylation, where the benzyl group attaches to the benzene ring, is also a possibility at elevated temperatures.

Q3: How can I minimize the formation of the N,N-dibenzyl-2-nitroaniline byproduct?

A3: To suppress the formation of the di-substituted byproduct, several strategies can be employed:

  • Stoichiometry Control: Use a molar excess of 2-nitroaniline relative to the benzyl halide (e.g., benzyl chloride). A ratio of 1.1 to 1.5 equivalents of 2-nitroaniline to 1 equivalent of benzyl chloride is a good starting point.[1] For similar reactions, an even higher excess of the aniline component has been used to minimize dibenzylation.[3]

  • Slow Addition of the Alkylating Agent: Adding the benzyl halide slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, which in turn favors the reaction with the more abundant 2-nitroaniline over the mono-alkylated product.

  • Partial Conversion: Running the reaction to a partial conversion of the starting 2-nitroaniline can also favor the formation of the mono-alkylated product.[1]

Q4: What are the recommended reaction conditions (base, solvent, temperature) for the synthesis of this compound?

A4: Due to the low reactivity of 2-nitroaniline, stronger bases and higher temperatures are generally required.

  • Base: Weak bases like sodium bicarbonate may be insufficient. Stronger bases such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are often necessary.[1]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can help stabilize charged intermediates and increase the reaction rate.[1]

  • Temperature: The reaction is often too slow at room temperature. A temperature range of 80-120°C is common, and higher temperatures may be needed depending on the reactivity of the benzyl halide used.[1]

Q5: I am observing a dark, tarry material in my reaction mixture. What could be the cause?

A5: The formation of dark, tarry materials can be due to the oxidation of the aniline starting material or product, especially at higher temperatures. Ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Q6: Are there any alternative synthetic routes to this compound?

A6: While the direct N-alkylation of 2-nitroaniline is the most straightforward approach, other methods could be considered. For instance, a related compound, N-benzyl-2-amino-4-nitroaniline, has been synthesized by the reduction of N-benzyl-2,4-dinitroaniline.[4] This suggests that one could potentially start with a different nitroaniline derivative and modify it to obtain the target compound. Another approach involves the reductive amination of 2-nitrobenzaldehyde with benzylamine.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield - Insufficiently strong base.- Reaction temperature too low.- Low reactivity of the benzyl halide (Cl < Br < I).- Impure starting materials.- Switch to a stronger base such as K₂CO₃, t-BuOK, or NaH.[1]- Increase the reaction temperature, monitoring for byproduct formation.[1]- Use benzyl bromide or benzyl iodide for higher reactivity.[1]- Ensure the purity of 2-nitroaniline and the benzyl halide.
High Percentage of N,N-dibenzyl-2-nitroaniline - Molar ratio of reactants is not optimal.- High concentration of the benzyl halide.- Increase the molar excess of 2-nitroaniline to benzyl halide (e.g., 1.5:1 or higher).[1][5]- Add the benzyl halide to the reaction mixture slowly and in portions.
Multiple Unidentified Spots on TLC - O-alkylation of the nitro group.- C-alkylation of the aromatic ring.- Impurities in the starting materials.- Avoid excessively harsh conditions (very high temperatures or extremely strong bases).- Lower the reaction temperature.[6]- Purify the starting materials before the reaction.
Difficulty in Product Purification - Similar polarities of the product and byproducts.- Utilize column chromatography with a carefully selected solvent system to separate this compound from N,N-dibenzyl-2-nitroaniline and unreacted 2-nitroaniline.- Recrystallization from a suitable solvent system may also be effective.

Data Presentation

Table 1: Expected Trend of Byproduct Formation with Varying Reaction Conditions

Parameter Condition Expected this compound Yield Expected N,N-dibenzyl-2-nitroaniline Formation
Molar Ratio (2-nitroaniline : benzyl halide)1 : 1ModerateHigh
1.5 : 1HigherModerate
2 : 1HighLow
Base Strength NaHCO₃LowLow (due to low conversion)
K₂CO₃Moderate to HighModerate
NaHHighPotentially Higher
Temperature Room TemperatureVery LowVery Low
80 °CModerateModerate
120 °CHighHigh

Experimental Protocols

Protocol 1: Synthesis of this compound via N-alkylation

This protocol is a generalized procedure based on standard N-alkylation methods for nitroanilines.[4]

Materials:

  • 2-nitroaniline

  • Benzyl chloride (or benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitroaniline (1.1-1.5 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to dissolve the reactants.

  • Addition of Benzyl Halide: Slowly add benzyl chloride (1.0 equivalent) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the desired this compound from the N,N-dibenzyl-2-nitroaniline byproduct and any unreacted starting material.

Mandatory Visualization

Byproduct_Formation_Pathway 2-Nitroaniline 2-Nitroaniline N_Benzyl This compound (Desired Product) 2-Nitroaniline->N_Benzyl + Benzyl Halide Benzyl_Halide Benzyl Halide NN_Dibenzyl N,N-dibenzyl-2-nitroaniline (Byproduct) N_Benzyl->NN_Dibenzyl + Benzyl Halide

Caption: Reaction pathway showing the formation of the desired product and the over-alkylation byproduct.

Troubleshooting_Workflow start Start Synthesis reaction N-benzylation of 2-nitroaniline start->reaction tlc Monitor by TLC reaction->tlc workup Work-up and Purification tlc->workup Reaction Complete issue Byproduct Observed tlc->issue Byproducts Present product Pure this compound workup->product adjust_ratio Adjust Reactant Ratio (Increase 2-nitroaniline) issue->adjust_ratio adjust_temp Lower Reaction Temperature issue->adjust_temp slow_addition Slow Addition of Benzyl Halide issue->slow_addition adjust_ratio->reaction adjust_temp->reaction slow_addition->reaction

Caption: A troubleshooting workflow for managing byproduct formation during the synthesis.

References

Technical Support Center: Purification of N-benzyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of N-benzyl-2-nitroaniline by column chromatography. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful purification.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Issue Possible Cause Solution
Yellow/Orange band is streaking or tailing on the column. The amine functionality of this compound is interacting with the acidic silica gel.Add 0.5-1% triethylamine (TEA) to your eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like neutral alumina.[1]
Poor separation between this compound and impurities. The solvent system (eluent) is not optimized.Develop a new solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation. A common starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate.[2]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of your eluent. For example, if you are using a 95:5 petroleum ether:ethyl acetate mixture, try changing to a 90:10 or 85:15 ratio.
The compound is eluting too quickly (in the solvent front). The eluent is too polar.Decrease the polarity of your eluent. If you are using an 80:20 petroleum ether:ethyl acetate mixture, try a 90:10 or 95:5 ratio.
No compound is recovered after purification. The compound may have decomposed on the silica gel.While this compound is generally stable, highly acidic silica or prolonged exposure can sometimes lead to degradation. Neutralize the silica with triethylamine as mentioned above or switch to a less acidic stationary phase like neutral alumina.[3]
Cracks or channels appear in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Tap the column gently during packing to remove air bubbles.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for the purification of this compound is a mixture of a non-polar solvent like petroleum ether or hexanes and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture, such as 95:5 petroleum ether:ethyl acetate, and adjust the ratio based on TLC analysis.[1][2]

Q2: What is the expected Rf value for this compound?

A2: The ideal Rf value for good separation in column chromatography is between 0.2 and 0.3.[2] You will need to determine the exact solvent system to achieve this for this compound through TLC experiments.

Q3: Why is my purified this compound still showing impurities on a TLC plate?

A3: This could be due to several factors:

  • Co-elution: An impurity may have a similar polarity to your product in the chosen solvent system. Try a different solvent system (e.g., dichloromethane/hexanes).

  • Column Overloading: Too much crude product was loaded onto the column, leading to poor separation. Use a larger column or reduce the amount of sample.

  • Fractions were mixed: The fractions containing the pure product may have been contaminated with adjacent impure fractions. Analyze your fractions carefully by TLC before combining them.

Q4: Can I use a different stationary phase instead of silica gel?

A4: Yes, if you are experiencing significant tailing or decomposition, neutral alumina is a good alternative for the purification of amines like this compound.[1]

Q5: How can I visualize this compound on a TLC plate?

A5: this compound is a colored compound (typically yellow to orange) and can often be seen directly on the TLC plate. Additionally, it is UV active and can be visualized under a UV lamp (254 nm).

Data Presentation

The following table summarizes typical parameters for the purification of this compound by column chromatography. Note that the optimal conditions may vary depending on the specific impurities present in the crude mixture.

Parameter Value/Range Notes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard for most applications.
Mobile Phase (Eluent) Petroleum Ether / Ethyl AcetateA gradient or isocratic elution can be used.
Recommended Eluent Ratio Start with 95:5 and increase polarity as needed.Optimize using TLC.
Target Rf Value 0.2 - 0.3Provides the best separation.[2]
Eluent Additive 0.5 - 1% Triethylamine (TEA)Recommended to prevent tailing.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

  • 2-nitroaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-nitroaniline (1 equivalent), potassium carbonate (2 equivalents), and acetonitrile.

  • Stir the mixture at room temperature and add benzyl bromide (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Solvent System Optimization: Using TLC, determine the optimal petroleum ether:ethyl acetate ratio that gives an Rf value of ~0.2-0.3 for this compound. Add 0.5% TEA to the developing solvent.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 petroleum ether:ethyl acetate with 0.5% TEA).

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to dislodge air bubbles.

    • Add a layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample to the top of the column.

    • Rinse the flask with a small amount of eluent and add it to the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the fractions by TLC.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to yield the purified product.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Mix 2-nitroaniline, K₂CO₃, and Acetonitrile B 2. Add Benzyl Bromide A->B C 3. Reflux and Monitor by TLC B->C D 4. Cool and Filter C->D Reaction Complete E 5. Concentrate Filtrate D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with Water and Brine F->G H 8. Dry and Concentrate G->H I 9. Optimize Solvent System (TLC) H->I Crude Product J 10. Pack Column with Silica Gel I->J K 11. Load Crude Product J->K L 12. Elute and Collect Fractions K->L M 13. Analyze Fractions by TLC L->M N 14. Combine Pure Fractions and Concentrate M->N O O N->O Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Guide Start Problem Encountered During Column Chromatography Tailing Is the product band streaking or tailing? Start->Tailing Separation Is the separation from impurities poor? Tailing->Separation No AddTEA Solution: Add 0.5-1% Triethylamine to eluent or use neutral alumina. Tailing->AddTEA Yes Elution Is the product not eluting? Separation->Elution No OptimizeSolvent Solution: Re-optimize solvent system using TLC to achieve Rf of 0.2-0.3. Separation->OptimizeSolvent Yes ElutionFast Is the product eluting too fast? Elution->ElutionFast No IncreasePolarity Solution: Gradually increase eluent polarity. Elution->IncreasePolarity Yes DecreasePolarity Solution: Decrease eluent polarity. ElutionFast->DecreasePolarity Yes Success Problem Resolved ElutionFast->Success No AddTEA->Success OptimizeSolvent->Success IncreasePolarity->Success DecreasePolarity->Success

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of N-benzyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-benzyl-2-nitroaniline via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to address common issues encountered during the purification process.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide provides a systematic approach to identifying and resolving these challenges.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation - Too much solvent was used: The solution is not supersaturated enough for crystals to form.[1] - The solution cooled too quickly: Rapid cooling can sometimes inhibit crystal nucleation. - The compound is highly soluble in the chosen solvent even at low temperatures. - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce Crystallization: - Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. - Seeding: Add a small, pure crystal of this compound to the solution to initiate crystal growth. - Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also promote slower cooling. - Re-evaluate Solvent: If crystals still do not form, the solvent may be unsuitable. Recover the solid by evaporating the solvent and attempt recrystallization with a different solvent system.
Oiling Out - The compound's melting point is lower than the boiling point of the solvent: The solid melts before it dissolves. - The solution is supersaturated to a very high degree. - Presence of impurities that lower the melting point of the mixture. - Add More Solvent: Reheat the solution and add a small amount of additional hot solvent to decrease the saturation level. - Use a Lower Boiling Point Solvent: Select a solvent with a boiling point below the melting point of this compound. - Employ a Mixed Solvent System: Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which the compound is less soluble until the solution becomes slightly turbid. Then, allow it to cool slowly.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product. - Colored impurities were not fully removed during the initial dissolution. - Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[2] - Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can further enhance purity.
Poor Recovery/Low Yield - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[1] - Premature crystallization during hot filtration. - Washing the crystals with a solvent that is too warm. - Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] - Optimize Filtration: Preheat the funnel and filter paper before hot filtration to prevent the solution from cooling and crystallizing prematurely. - Use Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.

Logical Workflow for Troubleshooting Recrystallization

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Formed? cool->crystals_form oil_out Oiling Out? crystals_form->oil_out No low_yield Low Yield? crystals_form->low_yield Yes add_more_solvent Add More Hot Solvent oil_out->add_more_solvent Yes induce_crystallization Induce Crystallization (Scratch/Seed) oil_out->induce_crystallization No colored_crystals Crystals Colored? low_yield->colored_crystals No end_bad Re-evaluate Procedure low_yield->end_bad Yes end_good Pure Crystals Obtained colored_crystals->end_good No use_charcoal Use Activated Charcoal & Hot Filtration colored_crystals->use_charcoal Yes add_more_solvent->cool use_charcoal->dissolve reduce_solvent Reduce Solvent Volume induce_crystallization->reduce_solvent reduce_solvent->cool

Caption: A flowchart illustrating the decision-making process for troubleshooting common issues during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: My this compound is an oil, not a solid. Can I still purify it by recrystallization?

A2: If your crude product is an oil, it may contain impurities that are depressing its melting point. It is also possible that the compound itself is not fully solidified. First, try to induce solidification by scratching the container with a glass rod or by adding a seed crystal of pure this compound. If it solidifies, you can proceed with recrystallization. If it remains an oil, other purification techniques like column chromatography might be more suitable.

Q3: How do I perform a hot filtration correctly to avoid premature crystallization?

A3: To prevent the product from crystallizing in the filter funnel during hot filtration, it is crucial to keep the entire apparatus hot. Use a pre-heated filter funnel (you can place it in an oven or on top of the boiling flask for a few minutes). Use fluted filter paper to increase the surface area and speed of filtration. It is also advisable to add a small excess of hot solvent to the solution just before filtering to ensure the compound remains dissolved.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is expected to be a crystalline solid. While a specific melting point from a validated source is not available, the melting point of the related compound, o-nitroaniline, is 71.5 °C. A sharp melting point range is a good indicator of purity. The color is typically yellow to orange, characteristic of many nitroaniline compounds.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization. It is recommended to start with a small amount of crude material to optimize the solvent and conditions.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection (Small-Scale Test):

    • Place a small amount (e.g., 50 mg) of the crude this compound into a test tube.

    • Add a few drops of the test solvent (e.g., ethanol) and observe the solubility at room temperature.

    • If the compound is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. A large amount of crystalline precipitate should form.

    • If the compound is very soluble at room temperature, the solvent is not suitable.

    • If the compound is insoluble even when hot, the solvent is not suitable.

    • Test various solvents and solvent mixtures (e.g., ethanol/water) to find the optimal system.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just cover the solid.

    • Heat the flask on a hot plate with stirring until the solvent boils.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.

    • Bring the solution back to a boil for a few minutes.

  • Hot Filtration (if charcoal was used or if insoluble impurities are present):

    • Preheat a filter funnel with fluted filter paper by placing it on top of a flask containing boiling solvent.

    • Quickly filter the hot solution into a clean Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold crystal slurry into the Büchner funnel and apply the vacuum.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for some time.

    • Transfer the crystals to a watch glass and allow them to air dry completely.

    • Determine the yield and measure the melting point of the purified this compound.

Experimental Workflow Diagram

G Recrystallization Workflow start Start with Crude This compound solvent_selection Solvent Selection (Small-Scale Test) start->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution decolorization Decolorization with Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Filtration (if needed) decolorization->hot_filtration crystallization Slow Cooling & Ice Bath hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying of Crystals isolation->drying analysis Yield Determination & Melting Point Analysis drying->analysis

Caption: A step-by-step workflow for the recrystallization of this compound.

References

Challenges in the N-alkylation of 2-nitroaniline due to low basicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the N-alkylation of 2-nitroaniline, a reaction complicated by the substrate's low basicity.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of 2-nitroaniline in a question-and-answer format.

Question 1: Why is the yield of my N-alkylation of 2-nitroaniline consistently low or non-existent?

Answer: Low yields are the most common challenge and can be attributed to several factors, primarily the low basicity of 2-nitroaniline.

  • Low Basicity and Nucleophilicity: The electron-withdrawing nitro group at the ortho position significantly reduces the electron density on the amine nitrogen, making 2-nitroaniline a weak nucleophile and a very weak base (pKa of -0.26)[1][2]. This inherently low reactivity requires more forcing reaction conditions compared to the alkylation of aniline.[3][4]

  • Insufficient Base Strength: A weak base, such as sodium bicarbonate, may be inadequate to deprotonate the amine or neutralize the acid generated during the reaction. Stronger bases are often necessary to facilitate the reaction.[3]

  • Inappropriate Reaction Temperature: Due to the low reactivity of 2-nitroaniline, room temperature is often insufficient to drive the reaction forward.[3] Higher temperatures are typically required to achieve a reasonable reaction rate.[3]

  • Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and stabilization of intermediates. An unsuitable solvent can hinder the reaction.[3]

Question 2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products is a common issue. The most likely side products are:

  • N,N-Dialkylation: The mono-alkylated product can undergo a second alkylation, leading to the formation of a tertiary amine.[3] To minimize this, consider the following strategies:

    • Stoichiometric Control: Use a slight excess of 2-nitroaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[3]

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[5]

  • O-Alkylation of the Nitro Group: Although less common, the nitro group can be a site of alkylation under harsh conditions.[3]

  • Elimination Products: If you are using a secondary or tertiary alkyl halide, an elimination reaction to form an alkene can compete with the desired substitution reaction. This is especially prevalent with sterically hindered substrates and strong, non-nucleophilic bases. Using a primary alkylating agent can help avoid this.[3]

Question 3: How do I select the optimal solvent for the reaction?

Answer: The choice of solvent is critical for a successful N-alkylation of 2-nitroaniline. The ideal solvent should:

  • Ensure Solubility: The solvent must effectively dissolve 2-nitroaniline, the base, and the alkylating agent.[3]

  • Have a Suitable Boiling Point: For reactions that require heating, a solvent with a higher boiling point such as toluene, DMF, or DMSO is preferable.[3]

  • Be Aprotic: Polar aprotic solvents like acetonitrile, DMF, acetone, and 2-butanone are generally recommended.[3] Protic solvents can solvate the amine, reducing its nucleophilicity and hindering the reaction.[3]

Question 4: What are the key considerations when choosing a base for this reaction?

Answer: The selection of an appropriate base is crucial for overcoming the low reactivity of 2-nitroaniline. Key factors to consider include:

  • Base Strength (pKa): A sufficiently strong base is required to deprotonate the weakly basic amine. For 2-nitroaniline, stronger bases like potassium tert-butoxide (tBuOK) or sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[3]

  • Solubility: The base should have at least partial solubility in the reaction solvent to be effective.[3]

  • Steric Hindrance: In cases where elimination is a competing side reaction, a non-nucleophilic, sterically hindered base can be advantageous.[3]

Question 5: My reaction is clean but proceeds very slowly. How can I increase the reaction rate?

Answer: If your reaction is clean but slow, you can try the following to improve the rate:

  • Increase the Temperature: This is the most straightforward approach. However, be sure to monitor the reaction for the formation of decomposition products or an increase in side reactions at higher temperatures.[3]

  • Use a Catalyst: For certain alkylating agents, such as alcohols, a "borrowing hydrogen" methodology employing a transition metal catalyst (e.g., based on Ru, Ir, Mn, Co) is necessary.[3][6][7] These catalysts facilitate the in-situ oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction to the N-alkylated product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the pKa of 2-nitroaniline and why is it important?

The pKa of 2-nitroaniline is approximately -0.26.[1][2] This extremely low value indicates that it is a very weak base. The pKa is a critical parameter as it explains the low nucleophilicity of the amino group, which is the primary reason for the challenges encountered in its N-alkylation.[3]

Q2: Can I use alcohols directly as alkylating agents for 2-nitroaniline?

Yes, but it requires a specific methodology. The direct N-alkylation of amines with alcohols is often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" reaction. This process requires a catalyst, typically a transition metal complex of ruthenium or iridium, and often proceeds at elevated temperatures.[3][7]

Q3: What are the typical reaction conditions for the N-alkylation of 2-nitroaniline with an alkyl halide?

Typical conditions involve reacting 2-nitroaniline with a slight excess of the alkyl halide in a polar aprotic solvent like DMF or acetonitrile. A strong base such as potassium carbonate, potassium tert-butoxide, or sodium hydride is used in stoichiometric amounts or in excess. The reaction is commonly heated to temperatures ranging from 80°C to 140°C and monitored by TLC or LC-MS.[3]

Q4: How can I purify the N-alkylated 2-nitroaniline product?

Standard purification techniques are generally effective. After the reaction is complete, a typical workup involves quenching the reaction with water, extracting the product with an organic solvent (like ethyl acetate), and washing the organic layer. The crude product is then purified by flash column chromatography on silica gel.[3][8]

Data Presentation

Table 1: Summary of Reaction Parameters for N-alkylation of 2-Nitroaniline

ParameterRecommended ConditionsRationale & Considerations
Alkylating Agent Alkyl Halides (R-I > R-Br > R-Cl), Alcohols (with catalyst)Reactivity of alkyl halides follows the order I > Br > Cl. Alcohols require a catalyst and typically higher temperatures.[3]
Base K₂CO₃, Cs₂CO₃, t-BuOK, NaH, KOHDue to the low basicity of 2-nitroaniline, stronger bases like t-BuOK or NaH are often required for good conversion.[3]
Solvent Acetonitrile, DMF, DMSO, Toluene, THFPolar aprotic solvents are generally preferred. Toluene is a good choice for higher temperature reactions.[3]
Temperature 25°C to 140°CRoom temperature is often insufficient. A common range is 80-120°C. Higher temperatures may be needed for less reactive alkylating agents.[3]
Catalyst None (for alkyl halides), Ru, Ir, Mn, Co complexes (for alcohols)Catalysts are essential for the N-alkylation with alcohols via the hydrogen borrowing methodology.[3]

Experimental Protocols

Protocol 1: General Procedure for N-alkylation of 2-Nitroaniline with an Alkyl Halide

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 equivalent).

  • Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 equivalents) and a polar aprotic solvent (e.g., acetonitrile or DMF, to achieve a concentration of approximately 0.1 M).

  • Alkylation: While stirring the suspension at room temperature, add the alkyl halide (e.g., benzyl bromide, 1.05 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3][8]

Protocol 2: N-alkylation of 2-Nitroaniline with an Alcohol via Borrowing Hydrogen

  • Reaction Setup: In an argon-filled Schlenk tube, add the catalyst (e.g., an NHC-Ir(III) complex, 1.0 mol%), the base (e.g., tBuOK, 1.5 equivalents), and a magnetic stir bar.[3]

  • Reagent Addition: Under an inert atmosphere, add 2-nitroaniline (1.0 equivalent), the alcohol (e.g., benzyl alcohol, 1.5 equivalents), and the solvent (if required).[3]

  • Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 120°C). Stir for the required time (e.g., 20-24 hours).[3]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualization

Troubleshooting_N_Alkylation Troubleshooting Workflow for N-alkylation of 2-Nitroaniline cluster_low_conversion Troubleshooting Low Conversion cluster_purity Troubleshooting Impurities start Start Reaction check_conversion Low or No Conversion? start->check_conversion increase_temp Increase Temperature (80-140°C) check_conversion->increase_temp Yes check_purity Multiple Spots on TLC? check_conversion->check_purity No stronger_base Use Stronger Base (e.g., tBuOK, NaH) increase_temp->stronger_base change_solvent Change to Polar Aprotic Solvent (e.g., DMF, DMSO) stronger_base->change_solvent use_catalyst Use Catalyst (for alcohol alkylating agents) change_solvent->use_catalyst use_catalyst->start Re-run dialkylation N,N-Dialkylation? check_purity->dialkylation Yes end_product Desired Product check_purity->end_product No excess_aniline Use Excess 2-Nitroaniline (1.1 - 1.5 eq.) dialkylation->excess_aniline Yes elimination Elimination Product? dialkylation->elimination No slow_addition Slow Addition of Alkylating Agent excess_aniline->slow_addition slow_addition->start Re-run primary_alkyl_halide Use Primary Alkyl Halide elimination->primary_alkyl_halide Yes elimination->end_product No primary_alkyl_halide->start Re-run

Caption: Troubleshooting workflow for the N-alkylation of 2-nitroaniline.

References

Minimizing N,N-dibenzylation in the synthesis of N-benzyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-2-nitroaniline. The primary focus is on minimizing the formation of the N,N-dibenzylated byproduct.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

  • Potential Causes:

    • Low Reactivity of 2-Nitroaniline: The electron-withdrawing nitro group reduces the nucleophilicity of the aniline nitrogen, making the reaction sluggish.

    • Insufficient Base Strength: A weak base may not effectively deprotonate the aniline or neutralize the acid formed during the reaction.

    • Inappropriate Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Poor Solvent Choice: The solvent may not adequately dissolve the reactants or stabilize reaction intermediates.

  • Solutions:

    • Increase Reaction Temperature: Gradually increase the temperature, typically in the range of 80-140°C, while monitoring for potential decomposition.

    • Use a Stronger Base: Employ stronger bases such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).

    • Optimize Solvent: Use polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile to improve solubility and reaction rates.

    • Use a More Reactive Benzylating Agent: Benzyl iodide is more reactive than benzyl bromide, which is more reactive than benzyl chloride. Adding potassium iodide can generate the more reactive benzyl iodide in situ.

Issue 2: High Percentage of N,N-dibenzyl-2-nitroaniline Formation

  • Potential Causes:

    • Stoichiometry: An excess of the benzylating agent relative to 2-nitroaniline favors the formation of the dibenzylated product.

    • High Concentration of Benzylating Agent: Rapid addition of the benzylating agent can lead to localized high concentrations, promoting a second alkylation.

    • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting aniline can lead to further alkylation of the desired mono-benzylated product.

  • Solutions:

    • Adjust Stoichiometry: Use a slight excess of 2-nitroaniline (e.g., 1.1 to 1.5 equivalents) relative to the benzylating agent.[1]

    • Slow Addition of Benzylating Agent: Add the benzyl halide dropwise over a period of time to maintain a low concentration.

    • Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material and stop the reaction once it is complete to avoid further reaction.

    • Partial Conversion: Consider running the reaction to partial conversion of the 2-nitroaniline to favor mono-benzylation.[1]

Issue 3: Difficulty in Separating this compound from N,N-dibenzyl-2-nitroaniline

  • Potential Causes:

    • Similar Polarity: The mono- and di-benzylated products can have similar polarities, making separation by column chromatography challenging.

    • Inappropriate Eluent System: The chosen solvent system for chromatography may not provide adequate separation.

  • Solutions:

    • Optimize Column Chromatography:

      • The N,N-dibenzylated product is generally less polar than the this compound and will elute first.

      • Use a low-polarity eluent system, such as a mixture of hexane and ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing the polarity, can be effective. A starting point could be 5% to 20% ethyl acetate in hexane.

      • Careful selection of the solvent system by first performing TLC analysis is crucial. Aim for an Rf value of around 0.3 for the desired product.

    • Recrystallization: If the concentration of the dibenzylated impurity is not too high, recrystallization may be an effective purification method. The solubility differences between the two compounds can be exploited for separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of 2-nitroaniline to benzyl halide to minimize dibenzylation?

A1: To favor mono-benzylation, it is recommended to use a slight molar excess of 2-nitroaniline, typically in the range of 1.1 to 1.5 equivalents, relative to the benzyl halide.[1]

Q2: Which base is most effective for the N-benzylation of 2-nitroaniline?

A2: Due to the low basicity of 2-nitroaniline, stronger bases are generally required. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) can be more effective, especially if the reaction is sluggish.

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can help to dissolve the reactants and stabilize charged intermediates, thus increasing the reaction rate.

Q4: At what temperature should the reaction be conducted?

A4: The reaction is often slow at room temperature. A temperature range of 80-140°C is commonly employed to achieve a reasonable reaction rate. The optimal temperature will depend on the specific reactants and solvent used.

Q5: Are there alternative methods to direct N-alkylation that are more selective for mono-benzylation?

A5: Yes, two notable alternatives are:

  • Reductive Amination: This involves the reaction of 2-nitroaniline with benzaldehyde to form a Schiff base (imine), which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄). This method is often highly selective for the mono-benzylated product.

  • "Borrowing Hydrogen" Catalysis: This method uses a transition metal catalyst (e.g., based on Ru, Ir, or Ni) to facilitate the reaction between 2-nitroaniline and benzyl alcohol. This is an atom-economical and often highly selective method for N-alkylation.

Q6: How can I effectively purify the final product?

A6: Flash column chromatography on silica gel is the most common and effective method for purifying this compound and separating it from the N,N-dibenzylated byproduct and any unreacted starting material. A typical eluent system is a gradient of ethyl acetate in hexane.

Data Presentation

Table 1: Illustrative Comparison of Reaction Conditions for N-benzylation of 2-Nitroaniline

Note: The following data is illustrative and compiled from general principles and analogous reactions. Actual yields may vary based on specific experimental conditions.

Entry2-Nitroaniline (eq.)Benzyl Bromide (eq.)Base (eq.)SolventTemperature (°C)Time (h)Mono-benzylation Yield (Illustrative)Di-benzylation Yield (Illustrative)
11.01.1K₂CO₃ (2.0)DMF10012~60%~25%
21.21.0K₂CO₃ (2.0)DMF10012~75%~15%
31.21.0t-BuOK (1.5)THF658~80%~10%
41.01.0NaH (1.2)DMF806~70%~20%

Table 2: Comparison of Synthetic Methodologies

MethodAlkylating AgentKey ReagentsGeneral Selectivity for Mono-benzylation
Direct N-AlkylationBenzyl HalideBase (e.g., K₂CO₃, NaH)Moderate to Good (highly dependent on stoichiometry)
Reductive AminationBenzaldehydeReducing Agent (e.g., NaBH₄)High to Excellent
Borrowing HydrogenBenzyl AlcoholTransition Metal CatalystHigh to Excellent

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct N-Alkylation

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq.) and N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the 2-nitroaniline.

  • Alkylation: Begin stirring the suspension and add benzyl bromide (0.95 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and filter off the inorganic salts. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound via Reductive Amination

  • Schiff Base Formation: In a round-bottom flask, dissolve 2-nitroaniline (1.0 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or methanol. Stir the mixture at room temperature for 30 minutes to 1 hour to allow for the formation of the imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in portions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Visualizations

Reaction_Pathway 2-Nitroaniline 2-Nitroaniline This compound This compound 2-Nitroaniline->this compound + Benzyl Bromide (Desired Reaction) Benzyl_Bromide Benzyl_Bromide N,N-dibenzyl-2-nitroaniline N,N-dibenzyl-2-nitroaniline This compound->N,N-dibenzyl-2-nitroaniline + Benzyl Bromide (Side Reaction)

Caption: Reaction pathway for N-benzylation of 2-nitroaniline.

Troubleshooting_Guide cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions High_Dibenzylation High % of N,N-dibenzyl byproduct Excess_BnBr Excess Benzyl Bromide High_Dibenzylation->Excess_BnBr High_Concentration Rapid Addition of BnBr High_Dibenzylation->High_Concentration Long_Reaction_Time Prolonged Reaction Time High_Dibenzylation->Long_Reaction_Time Adjust_Stoichiometry Use Excess 2-Nitroaniline (1.1 - 1.5 eq) Excess_BnBr->Adjust_Stoichiometry Slow_Addition Slow, Dropwise Addition of Benzyl Bromide High_Concentration->Slow_Addition Monitor_TLC Monitor by TLC and Stop When Complete Long_Reaction_Time->Monitor_TLC

Caption: Troubleshooting logic for high dibenzylation.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: 2-Nitroaniline, Base, Solvent Start->Reaction_Setup Add_BnBr Slow Addition of Benzyl Bromide Reaction_Setup->Add_BnBr Heat_Reaction Heat and Monitor by TLC Add_BnBr->Heat_Reaction Workup Aqueous Workup and Extraction Heat_Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for direct N-benzylation.

References

Improving the reaction rate of N-benzyl-2-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction rate and overall success of N-benzyl-2-nitroaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of 2-nitroaniline so slow?

A1: The primary reason for the slow reaction rate is the reduced nucleophilicity of the amino group in 2-nitroaniline. The presence of the electron-withdrawing nitro group (-NO2) at the ortho position significantly decreases the electron density on the nitrogen atom, making it a weaker nucleophile.[1] Consequently, more forcing reaction conditions are often required compared to the alkylation of aniline.[1]

Q2: What are the most common side products in this synthesis, and how can I minimize them?

A2: The most common side product is the N,N-dibenzylated product (N,N-dibenzyl-2-nitroaniline). To minimize this, it is recommended to use a slight excess of 2-nitroaniline relative to the benzylating agent (e.g., 1.1 to 1.5 equivalents).[1] Running the reaction to partial conversion of the starting material can also favor mono-alkylation.[1] Another potential, though less common, side reaction is O-alkylation of the nitro group, especially under harsh conditions.[1]

Q3: How do I choose the optimal solvent for my reaction?

A3: The ideal solvent should dissolve all reactants and be stable at the required reaction temperature. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they can help stabilize charged intermediates and increase the reaction rate.[1] For reactions requiring higher temperatures, toluene can be a suitable choice.[1] Protic solvents should be avoided as they can solvate the amine, reducing its nucleophilicity.[1]

Q4: What is the best base to use for this reaction?

A4: Due to the low basicity of 2-nitroaniline, a strong base is often necessary to facilitate the reaction. While weaker bases like sodium bicarbonate may be insufficient, stronger bases such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are more effective.[1] The choice of base can also depend on the solvent and the reactivity of the benzylating agent.

Q5: Can I use benzyl alcohol instead of a benzyl halide?

A5: Yes, benzyl alcohol can be used as the alkylating agent through a process called reductive amination or "borrowing hydrogen" methodology. This approach requires a catalyst, typically a transition metal complex of iridium or ruthenium, and often proceeds at higher temperatures (e.g., 120°C).[1][2] This method is considered more environmentally friendly as it avoids the use of alkyl halides.

Troubleshooting Guides

Issue 1: Low or No Conversion to this compound

Possible Cause Troubleshooting Steps Rationale
Insufficient Base Strength Switch from a weak base (e.g., NaHCO₃) to a stronger base like K₂CO₃, t-BuOK, or NaH.[1]A stronger base is required to deprotonate the weakly nucleophilic 2-nitroaniline.
Low Reaction Temperature Increase the reaction temperature. A common range is 80-140°C.[1]The activation energy for the reaction is high due to the low reactivity of the substrate.
Inappropriate Solvent Ensure a polar aprotic solvent (DMF, DMSO, acetonitrile) is being used.[1]These solvents help to solvate the transition state and increase the reaction rate.
Poor Reagent Quality Use freshly purified reactants and anhydrous solvents.Impurities or water can interfere with the reaction.
Inactive Benzylating Agent Consider using a more reactive benzylating agent. The general order of reactivity is benzyl iodide > benzyl bromide > benzyl chloride.[1]A more reactive electrophile will increase the reaction rate.

Issue 2: Formation of Significant Amounts of N,N-dibenzyl-2-nitroaniline

Possible Cause Troubleshooting Steps Rationale
Stoichiometry of Reactants Use an excess of 2-nitroaniline (1.1 to 1.5 equivalents) relative to the benzylating agent.[1]This statistically favors the mono-alkylation product.
High Concentration of Benzylating Agent Add the benzylating agent dropwise to the reaction mixture.This helps to maintain a low concentration of the alkylating agent, reducing the chance of dialkylation.
Prolonged Reaction Time at High Temperature Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed or the desired product is maximized.Over-running the reaction can lead to further alkylation of the desired product.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-alkylation of 2-nitroaniline with Benzyl Halides

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
K₂CO₃Acetonitrile or DMF80Not specifiedModerate to Good[1]
t-BuOKToluene12020-24Good to Excellent[1]
NaHDMFRoom Temp to 80Not specifiedGood to Excellent[1]
K₂CO₃DMF60-804-1292 (for a similar substrate)[3]

Table 2: Reductive Amination of 2-nitroaniline with Benzyl Alcohol

Catalyst Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
NHC-Ir(III) complex (1.0 mol%)t-BuOK (1.5 eq.)Toluene (if any)12020-2464[1][2]
RuCl₃·xH₂O / PPh₃K₂CO₃Not specifiedNot specifiedGood[4]

Experimental Protocols

Protocol 1: N-alkylation of 2-nitroaniline with Benzyl Bromide

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 equivalent).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 equivalents) and anhydrous acetonitrile or DMF to achieve a concentration of approximately 0.1 M.

  • Alkylation: Add benzyl bromide (1.05 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Catalytic Reductive Amination of 2-nitroaniline with Benzyl Alcohol

  • Reaction Setup: In an argon-filled Schlenk tube, add the NHC-Ir(III) complex (1.0 mol%), potassium tert-butoxide (t-BuOK, 1.5 equivalents), and a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere, add 2-nitroaniline (1.0 equivalent) and benzyl alcohol (1.5 equivalents). A solvent such as toluene can be used if necessary.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120°C. Stir for 20-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[1]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products 2-Nitroaniline 2-Nitroaniline Intermediate Anionic Intermediate 2-Nitroaniline->Intermediate Base abstracts H+ Benzyl_Bromide Benzyl Bromide N_Benzyl_2_Nitroaniline This compound Benzyl_Bromide->N_Benzyl_2_Nitroaniline Bromide_Salt Bromide Salt Benzyl_Bromide->Bromide_Salt Base Base Protonated_Base Protonated Base Base->Protonated_Base Intermediate->N_Benzyl_2_Nitroaniline Nucleophilic attack on Benzyl Bromide

Caption: Reaction mechanism for the N-alkylation of 2-nitroaniline.

Experimental_Workflow start Start reaction_setup Reaction Setup: - 2-nitroaniline - Base - Solvent start->reaction_setup add_benzyl_halide Add Benzyl Halide dropwise reaction_setup->add_benzyl_halide heat_reaction Heat Reaction (e.g., 80-120°C) add_benzyl_halide->heat_reaction monitor_progress Monitor by TLC/LC-MS heat_reaction->monitor_progress monitor_progress->heat_reaction Incomplete workup Aqueous Workup & Extraction monitor_progress->workup Reaction Complete purification Purification: - Dry - Concentrate - Column Chromatography workup->purification product Pure this compound purification->product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Flowchart start Low Yield or No Reaction check_base Is the base strong enough? (e.g., K2CO3, t-BuOK) start->check_base increase_base_strength Use a stronger base check_base->increase_base_strength No check_temp Is the temperature high enough? (e.g., 80-140°C) check_base->check_temp Yes increase_base_strength->check_temp increase_temp Increase reaction temperature check_temp->increase_temp No check_solvent Is it a polar aprotic solvent? (e.g., DMF, DMSO) check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to a suitable solvent check_solvent->change_solvent No success Improved Yield check_solvent->success Yes change_solvent->success

Caption: Troubleshooting flowchart for low reaction yield.

References

Stability and degradation of N-benzyl-2-nitroaniline under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-benzyl-2-nitroaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways under stress conditions. The most anticipated degradation routes include:

  • Hydrolysis: Cleavage of the N-benzyl bond (C-N bond) is a likely pathway, particularly under acidic or basic conditions, yielding 2-nitroaniline and benzyl alcohol.[1] The aniline N-aryl bond is generally more stable.

  • Oxidation: The secondary amine is susceptible to oxidation.[2] The nitro group can also be involved in oxidative reactions.

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light, which can induce complex degradation reactions, including the reduction of the nitro group or cleavage of other bonds.[3][4]

  • Thermal Degradation: At elevated temperatures, decomposition is expected. For the related compound N-benzyl-2-methyl-4-nitroaniline, thermal stability has been observed up to 230°C.

Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A2: Unexpected peaks can arise from several sources. Consider the following troubleshooting steps:

  • Impurity Profile: Analyze a sample of your starting material to confirm its purity and identify any pre-existing impurities.

  • Degradation: The compound may be degrading under your experimental or storage conditions. Review the stability data provided and ensure proper handling and storage.

  • Contamination: Run a blank injection of your solvent and any reagents to rule out contamination.

  • Interaction with Excipients: If working with a formulation, there may be an incompatibility between this compound and an excipient.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and atmospheric oxygen.

Troubleshooting Guides

Issue 1: Incomplete or No Degradation Observed During Forced Degradation Studies
Potential Cause Troubleshooting Step
Insufficient stressor concentrationGradually increase the concentration of the acid, base, or oxidizing agent.[1]
Short exposure timeExtend the duration of the stress testing and include additional time points for sample collection.[1]
Low temperatureFor hydrolytic and thermal studies, incrementally increase the temperature to accelerate degradation. A starting point could be 50-60°C.[5]
Poor solubilityEnsure the compound is fully dissolved in the stress medium to allow for uniform exposure. A co-solvent may be necessary, but its stability under the test conditions should be verified.[1]
Issue 2: Poor Mass Balance in Degradation Studies
Potential Cause Troubleshooting Step
Formation of non-chromophoric degradantsUse a mass spectrometry (LC-MS) detector in addition to a UV detector to identify degradation products that may lack a UV chromophore.
Precipitation of degradantsVisually inspect your samples for any precipitates. If observed, try altering the solvent composition of your analytical mobile phase to improve solubility.[1]
Adsorption to container surfacesUse silanized glass vials for sample preparation and storage to minimize adsorption of the analyte and its degradants.[1]
Formation of volatile degradantsIf volatile degradants are suspected, consider using headspace gas chromatography (GC) for analysis.

Quantitative Data Summary

Table 1: Hydrolytic Degradation of this compound at 60°C

ConditionTime (hours)This compound Remaining (%)2-nitroaniline Formed (%)
0.1 M HCl 0100.00.0
692.57.1
1285.314.2
2472.127.0
0.1 M NaOH 0100.00.0
690.29.3
1281.517.8
2465.833.1

Table 2: Oxidative Degradation of this compound at Room Temperature

ConditionTime (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
3% H₂O₂ 0100.00.00.0
695.12.51.8
1290.44.93.5
2482.39.86.7

Table 3: Photolytic Degradation of this compound (ICH Q1B Conditions)

ConditionExposureThis compound Remaining (%)Major Photodegradant (%)
Solution 1.2 million lux hours88.710.5
200 watt hours/m²85.213.9
Solid State 1.2 million lux hours99.5<0.5
200 watt hours/m²99.2<0.8

Experimental Protocols

Forced Degradation Studies
  • Acidic Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Add an equal volume of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at 0, 6, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized samples with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at 0, 6, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized samples with the mobile phase for HPLC analysis.

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Add an equal volume of 3% hydrogen peroxide.

  • Keep the mixture at room temperature, protected from light.

  • Withdraw aliquots at 0, 6, 12, and 24 hours.

  • Dilute the samples with the mobile phase for HPLC analysis.

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent system (e.g., acetonitrile:water 50:50).

  • Expose the solution to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Simultaneously, keep a control sample, protected from light, at the same temperature.

  • Withdraw aliquots from both the exposed and control samples at appropriate time intervals.

  • Dilute the samples with the mobile phase for HPLC analysis.

  • For solid-state photostability, spread a thin layer of the compound in a suitable transparent container and expose it to the same conditions.

Analytical Method for Stability Indicating Studies

A reverse-phase HPLC method is suitable for the separation and quantification of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector. A mass spectrometer (MS) detector is recommended for peak identification.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be optimized for separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 254 nm). A PDA detector will provide spectral data to assess peak purity.

  • Sample Preparation: Samples should be dissolved in a suitable solvent, such as acetonitrile or methanol, and filtered through a 0.45 µm filter prior to injection.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV/Vis Light) parent This compound hydrolysis_prod1 2-Nitroaniline parent->hydrolysis_prod1 C-N cleavage hydrolysis_prod2 Benzyl Alcohol parent->hydrolysis_prod2 C-N cleavage oxidation_prod Oxidized Products (e.g., N-oxide) parent->oxidation_prod photo_prod Photodegradation Products (e.g., reduced nitro group) parent->photo_prod

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) start->stress sampling Sample Collection at Time Intervals stress->sampling analysis HPLC-UV/PDA/MS Analysis sampling->analysis data Data Interpretation (Identify Degradants, Determine Kinetics) analysis->data report Generate Stability Report data->report

Caption: General workflow for forced degradation studies.

troubleshooting_logic rect_node rect_node start Unexpected HPLC Peak? check_purity Is starting material pure? start->check_purity check_purity->rect_node Impurity in starting material check_blank Is blank clean? check_purity->check_blank Yes check_blank->rect_node Contamination from solvent/reagents check_degradation Is degradation occurring? check_blank->check_degradation Yes check_degradation->rect_node Degradation product formed check_degradation->rect_node Consider other sources (e.g., excipient interaction)

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Synthesis of N-benzyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-benzyl-2-nitroaniline, a crucial intermediate in various chemical research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

The synthesis of this compound is typically achieved through two primary methods:

  • Nucleophilic Aromatic Substitution (SNA_r_): This route involves the reaction of 2-nitrochlorobenzene with benzylamine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the amine.

  • N-Alkylation of 2-nitroaniline: This method consists of the reaction between 2-nitroaniline and a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.

An alternative, though less direct, approach involves the formation of a Schiff base from an appropriate nitroaniline and benzaldehyde, followed by chemical reduction.[1]

Q2: What is the expected yield for this synthesis?

Yields can vary significantly based on the chosen synthetic route, reaction conditions, and purification efficiency. While specific yields are highly dependent on the experimental setup, well-optimized procedures can achieve moderate to good yields. For instance, a related synthesis of N-benzyl-2-amino-4-nitroaniline reported a yield of 73%.[2] In other similar N-alkylation reactions, yields of around 80-90% have been reported under optimized conditions with specific catalysts.[3]

Q3: How can I purify the crude this compound product?

Purification of this compound typically involves standard laboratory techniques to remove unreacted starting materials, byproducts, and other impurities.[4] The most common and effective methods are:

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity. Silica gel is a commonly used stationary phase for this type of compound.[4][5][6]

  • Recrystallization: This method is effective for purifying crystalline solids by dissolving the crude product in a hot solvent and allowing it to crystallize as it cools.[4] Suitable solvents might include ethanol or mixtures of ethanol and water.[4]

A general purification workflow would involve an initial aqueous workup and extraction, followed by either column chromatography or recrystallization.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Low Reactivity of Starting Materials: Steric hindrance or electron-donating groups on the aniline can decrease reactivity.[6]Consider using a more reactive benzylating agent like benzyl bromide in the presence of potassium iodide to generate benzyl iodide in situ, which is a better leaving group.[6] For SNA_r_ reactions, ensure the reaction temperature is adequate to overcome the activation energy.
Inadequate Base: The base may not be strong enough to deprotonate the aniline nitrogen, especially in N-alkylation reactions.Use a stronger base. For N-aryl amines, potassium tert-butoxide (KOt-Bu) can be effective.[7]
Poor Quality Reagents: Starting materials or solvents may be impure or contain water.Use freshly distilled or purified reagents and anhydrous solvents.
Formation of Side Products Over-alkylation (Formation of N,N-dibenzyl-2-nitroaniline): A common side product in N-alkylation reactions.[6]Use a stoichiometric amount of the benzylating agent or a slight excess of the aniline. Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it once the starting material is consumed.
Cyclization Reactions: Under certain conditions, derivatives of N-benzyl-o-nitroaniline can undergo cyclization to form benzimidazole derivatives.[8]Carefully control the reaction conditions, particularly the base and solvent used. Avoid unnecessarily high temperatures or prolonged reaction times.
Difficult Purification Similar Polarity of Product and Byproducts: The desired product and the N,N-dibenzyl byproduct may have similar polarities, making separation by column chromatography challenging.Optimize the solvent system for column chromatography to achieve better separation. Multiple chromatography steps or preparative TLC may be necessary. Recrystallization from a carefully chosen solvent system can also be effective.
Oily Product Instead of Solid: The product may not crystallize easily.Try different recrystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can induce crystallization. If the product is an oil at room temperature, purification will rely on chromatography.

Experimental Protocols

General Protocol for N-Alkylation of 2-nitroaniline with Benzyl Bromide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroaniline (1 equivalent) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in an appropriate solvent (e.g., acetone, acetonitrile).

  • Addition of Benzylating Agent: Add benzyl bromide (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete (typically when the 2-nitroaniline spot is no longer visible on TLC), cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Presentation

Table 1: Representative Analytical Data for Synthesized this compound

Analysis Expected Result
Appearance Yellow to orange solid
Molecular Formula C₁₃H₁₂N₂O₂[9]
Molecular Weight 228.25 g/mol [9]
Melting Point Literature values should be consulted for comparison.
¹H NMR (CDCl₃, δ) Peaks corresponding to aromatic protons of both rings and the benzylic CH₂ group.
¹³C NMR (CDCl₃, δ) Peaks corresponding to the carbon atoms of the aromatic rings and the benzylic carbon.
Mass Spectrometry (m/z) [M]+ peak at approximately 228.09.
Purity (by HPLC or GC) >95% after purification.

Visualizations

experimental_workflow cluster_purification start Reaction Setup: 2-nitroaniline, base, solvent reagent_add Add Benzyl Halide start->reagent_add reaction Heat to Reflux (Monitor by TLC) reagent_add->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification col_chrom Column Chromatography purification->col_chrom If mixture recryst Recrystallization purification->recryst If relatively pure analysis Characterization (NMR, MS, etc.) col_chrom->analysis recryst->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Low Reagent Reactivity start->cause1 cause2 Side Product Formation (e.g., Dibenzylation) start->cause2 cause3 Poor Reaction Conditions start->cause3 sol1 Use More Reactive Halide (e.g., Benzyl Bromide + KI) cause1->sol1 sol2 Optimize Stoichiometry (Control Benzylating Agent) cause2->sol2 sol3 Adjust Base, Temperature, or Solvent cause3->sol3

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification and Removal of 2-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification and removal of unreacted 2-nitroaniline from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted 2-nitroaniline from a reaction mixture?

A1: The most common and effective methods for removing unreacted 2-nitroaniline include recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the specific properties of the desired product, the solvent system of the reaction, and the scale of the purification.

Q2: How do I choose the best purification method for my specific reaction?

A2: The selection of the optimal purification method hinges on the differences in physical and chemical properties between 2-nitroaniline and your desired compound.

  • Recrystallization is ideal when the desired product and 2-nitroaniline have significantly different solubilities in a chosen solvent at different temperatures.

  • Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and is effective when dealing with complex mixtures or when high purity is required.[1][2]

  • Liquid-liquid extraction is useful if 2-nitroaniline can be selectively partitioned into an aqueous or organic phase away from the product, often by exploiting its basicity.[3]

Q3: What are the key physical properties of 2-nitroaniline to consider during purification?

A3: Understanding the physical properties of 2-nitroaniline is crucial for designing an effective purification strategy. Key properties are summarized in the table below.

Data Presentation: Physical Properties and Solubility of 2-Nitroaniline

Table 1: Physical Properties of 2-Nitroaniline

PropertyValue
Melting Point 70-74 °C[4][5][6]
Boiling Point 284 °C[1][4][6]
Density 1.442 g/mL[1]
Appearance Light yellow to brown crystalline solid[5][7][8]

Table 2: Solubility of 2-Nitroaniline in Common Solvents

SolventSolubility ( g/100 g of solvent)Temperature (°C)
Water0.0893220[9]
Water0.117 g/100 mL20[1]
Water1.47 g/L30[10]
Ethanol (abs.)27.8725[9]
Acetone158.525[9]
Benzene27.4223.2[9]
Chloroform27.8320[9]
EtherVery soluble-[7][10]
Carbon Tetrachloride1.1820[9]
m-Xylene11.5915[9]

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during the purification process.

Recrystallization

Problem 1: No crystals form upon cooling.

  • Question: I've dissolved my crude product containing 2-nitroaniline in a hot solvent and let it cool, but no crystals are forming. What's wrong?

  • Answer: This is a common issue, often referred to as supersaturation.[11] Here are a few things to try:

    • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. The small scratches on the glass can provide a nucleation site for crystal growth.[11]

    • Add a Seed Crystal: If you have a small amount of the pure product, adding a tiny crystal can initiate crystallization.[11]

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[11][12]

    • Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice bath.[12]

Problem 2: The product "oils out" instead of forming crystals.

  • Question: When I cool my solution, an oil is forming at the bottom of the flask instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" typically happens when the melting point of the solid is lower than the boiling point of the solvent, or when there are significant impurities.[11] To address this:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then cool slowly.[11][13]

    • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.

    • Change Solvent System: The chosen solvent may not be appropriate. You may need to select a different solvent or a mixed solvent system.[14]

Problem 3: The recovered crystals are still yellow/orange, indicating the presence of 2-nitroaniline.

  • Question: After recrystallization, my product is still colored, suggesting that 2-nitroaniline has not been fully removed. What should I do?

  • Answer: This indicates that the chosen solvent is not ideal for separating your product from 2-nitroaniline.

    • Perform a Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

    • Re-evaluate Your Solvent Choice: The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures, while having a different solubility profile for 2-nitroaniline.

    • Consider an Alternative Method: If recrystallization is ineffective, you may need to use column chromatography for a more efficient separation.

Column Chromatography

Problem 1: The 2-nitroaniline is co-eluting with my desired product.

  • Question: I'm running a column, but the fractions contain both my product and 2-nitroaniline. How can I improve the separation?

  • Answer: Co-elution occurs when the polarity of the compounds is too similar in the chosen solvent system.

    • Optimize the Mobile Phase: The key is to find a solvent system that provides a good separation of spots on a Thin Layer Chromatography (TLC) plate first. Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[15] You can try decreasing the polarity of the eluent (e.g., by increasing the proportion of a non-polar solvent like hexane in a hexane/ethyl acetate mixture).

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina instead of silica gel.[16]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to first elute the less polar compound, followed by the more polar ones.

Problem 2: The 2-nitroaniline is streaking down the column.

  • Question: The yellow band of 2-nitroaniline is streaking and not moving as a tight band. Why is this happening?

  • Answer: Streaking, or tailing, can be caused by several factors:

    • Overloading the Column: You may have loaded too much crude material onto the column. For a given column size, there is a maximum amount of sample that can be effectively separated.

    • Poor Sample Application: The initial sample band should be as narrow as possible. Dissolve the crude mixture in a minimal amount of solvent before loading it onto the column.[17] If the compound has poor solubility in the eluent, consider dry loading.[17]

    • Interactions with the Stationary Phase: 2-nitroaniline is a polar compound and can interact strongly with the silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine (1-2%), can sometimes improve the peak shape for basic compounds.[15]

Problem 3: My compound is not eluting from the column.

  • Question: I've been running the column for a long time, and while the 2-nitroaniline has come off, my desired product is stuck at the top. What should I do?

  • Answer: This indicates that your product is very polar and is strongly adsorbed to the stationary phase.

    • Increase the Polarity of the Eluent: Gradually increase the percentage of the more polar solvent in your mobile phase.[18] For very polar compounds, you may need to switch to a more polar solvent system altogether (e.g., dichloromethane/methanol).

    • Check for Decomposition: It is possible that your compound is not stable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[18]

Liquid-Liquid Extraction

Problem 1: An emulsion has formed between the two layers.

  • Question: I've shaken my separatory funnel, and now there is a thick emulsion at the interface that won't separate. How can I break it?

  • Answer: Emulsion formation is a common problem, especially when the mixture contains surfactant-like molecules.[19] Here are several techniques to try:

    • Be Patient: Sometimes, simply letting the separatory funnel stand for a longer period will allow the layers to separate.

    • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking to minimize emulsion formation in the first place.[19]

    • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer and help to break the emulsion.[19]

    • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning it can force the layers to separate.[19]

    • Filtration: Filtering the mixture through a plug of glass wool can sometimes help to break up the emulsion.

Problem 2: I'm not sure which layer is the aqueous and which is the organic layer.

  • Question: I have two layers in my separatory funnel, but I don't know which is which. How can I tell them apart?

  • Answer: A simple test can help you identify the layers:

    • The Water Drop Test: Add a few drops of water to the funnel. The water will mix with the aqueous layer. Observe which layer the drops join.

Problem 3: The separation is not effective, and 2-nitroaniline remains in the organic layer.

  • Question: I performed an acid wash to remove the basic 2-nitroaniline, but a lot of it is still in my organic layer. Why did the extraction fail?

  • Answer: This could be due to several factors:

    • Insufficient Acid: You may not have used enough of the acidic solution to fully protonate all of the 2-nitroaniline. Perform another extraction with a fresh portion of the acidic solution.

    • Inadequate Mixing: Ensure you have shaken the separatory funnel vigorously enough to allow for efficient transfer of the protonated 2-nitroaniline into the aqueous layer. Be sure to vent the funnel frequently.[3]

    • pH of the Aqueous Layer: Check the pH of the aqueous layer after the extraction to ensure it is sufficiently acidic.

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes the purification of a solid product contaminated with 2-nitroaniline.

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent. The ideal solvent will dissolve the product well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[12]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, you can then place the flask in an ice bath.[12]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[20]

  • Drying: Allow the crystals to dry completely. You can leave them under vacuum on the filter for a period or transfer them to a watch glass to air dry.

Protocol 2: Column Chromatography

This protocol outlines the separation of a product from 2-nitroaniline using silica gel chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC that shows good separation between your product and 2-nitroaniline.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed. Gently tap the column to remove air bubbles.[2][21]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the eluent or a more volatile solvent.

    • Carefully add the sample to the top of the column using a pipette.[2]

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel and then adding the dry powder to the top of the column.[17]

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions in test tubes.

    • Maintain a constant flow of the eluent.

  • Fraction Analysis:

    • Monitor the fractions by TLC to determine which ones contain your purified product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.[2]

Protocol 3: Liquid-Liquid Extraction

This protocol is for the removal of 2-nitroaniline from an organic solution using an acidic wash.

  • Preparation: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and transfer it to a separatory funnel.

  • Acidic Extraction:

    • Add a portion of dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. The volume of the aqueous layer should be roughly equal to the organic layer.

    • Stopper the funnel, invert it, and vent to release any pressure.

    • Shake the funnel vigorously for about 30-60 seconds, venting periodically.[3]

    • Place the funnel in a ring stand and allow the layers to separate completely.

  • Layer Separation:

    • Remove the stopper.

    • Drain the lower layer into a clean flask.

    • Pour the upper layer out through the top of the funnel to avoid contamination.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of the acidic solution to ensure complete removal of the 2-nitroaniline.

  • Combine and Neutralize (Optional): The aqueous layers containing the protonated 2-nitroaniline can be combined and neutralized with a base to recover the 2-nitroaniline if desired.

  • Washing and Drying: Wash the organic layer with water and then with brine to remove any residual acid and dissolved water. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the organic layer by rotary evaporation to yield the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow cluster_extraction Liquid-Liquid Extraction Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_cool Cool Slowly rec_dissolve->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_wash Wash with Cold Solvent rec_filter->rec_wash rec_dry Dry Crystals rec_wash->rec_dry rec_end Pure Product rec_dry->rec_end col_start Crude Product col_load Load onto Column col_start->col_load col_elute Elute with Solvent col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_tlc Analyze by TLC col_collect->col_tlc col_combine Combine Pure Fractions col_tlc->col_combine col_evap Evaporate Solvent col_combine->col_evap col_end Pure Product col_evap->col_end ext_start Crude Product in Organic Solvent ext_add_acid Add Aqueous Acid ext_start->ext_add_acid ext_shake Shake and Vent ext_add_acid->ext_shake ext_separate Separate Layers ext_shake->ext_separate ext_wash Wash Organic Layer with Water/Brine ext_separate->ext_wash ext_dry Dry Organic Layer ext_wash->ext_dry ext_evap Evaporate Solvent ext_dry->ext_evap ext_end Pure Product ext_evap->ext_end

Caption: General workflows for the removal of 2-nitroaniline.

troubleshooting_workflow cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues cluster_extraction Extraction Issues start Purification Issue with 2-Nitroaniline rec_issue No Crystals or Oiling Out? start->rec_issue col_issue Co-elution or Streaking? start->col_issue ext_issue Emulsion or Poor Separation? start->ext_issue rec_solution Induce Crystallization (Scratch, Seed Crystal) Reduce Solvent Volume Cool Slowly rec_issue->rec_solution col_solution Optimize Mobile Phase (TLC) Dry Load Sample Consider Gradient Elution col_issue->col_solution ext_solution Add Brine Gentle Swirling Repeat Extraction ext_issue->ext_solution

Caption: Troubleshooting decision-making for common purification issues.

References

Validation & Comparative

A Comparative Guide to N-benzyl-2-nitroaniline and Other Organic Nonlinear Optical Materials for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advanced materials for applications in optoelectronics, telecommunications, and biomedical imaging, organic nonlinear optical (NLO) crystals have garnered significant attention. Their large second-order NLO coefficients, rapid response times, and molecular engineering potential offer distinct advantages over traditional inorganic materials. This guide provides a comprehensive validation of N-benzyl-2-nitroaniline (more specifically, its well-studied derivative N-benzyl-2-methyl-4-nitroaniline, BNA) as a potent NLO material, comparing its performance with two other prominent organic NLO crystals: 4'-N,N-dimethylamino-N'-methyl-4-stilbazolium tosylate (DAST) and 2-cyclooctylamino-5-nitropyridine (COANP). This analysis is supported by experimental data to facilitate an objective comparison for researchers, scientists, and drug development professionals.

Comparative Analysis of Nonlinear Optical Properties

The efficacy of an NLO material is primarily determined by its second-order NLO coefficients (dij), which quantify its ability to produce second-harmonic generation (SHG), and its laser damage threshold (LDT), which indicates its resilience to high-intensity light. The following tables summarize the key quantitative data for BNA, DAST, and COANP.

Table 1: Comparison of Second-Order Nonlinear Optical Coefficients (dij)

PropertyN-benzyl-2-methyl-4-nitroaniline (BNA)4'-N,N-dimethylamino-N'-methyl-4-stilbazolium tosylate (DAST)2-cyclooctylamino-5-nitropyridine (COANP)
d33 (pm/V) ~234Not readily available13.7 ± 2
d32 (pm/V) Not readily availableNot readily available32 ± 16
d31 (pm/V) Not readily availableNot readily availableNot readily available
d15 (pm/V) Available, but value varies with measurement conditionsNot readily availableNot readily available
d24 (pm/V) Available, but value varies with measurement conditionsNot readily availableNot readily available
Electro-optic Coefficient r11 (pm/V) Not readily available92Not readily available
SHG Efficiency vs. KDP 56 times higherSignificantly higherHigher

Note: The direct comparison of specific dij coefficients for DAST is challenging due to the different crystallographic axes and reporting conventions in the literature. However, its large electro-optic coefficient is indicative of a strong NLO response.

Table 2: Comparison of Laser Damage Threshold (LDT)

MaterialLaser Damage Threshold (J/cm²)Experimental Conditions
N-benzyl-2-methyl-4-nitroaniline (BNA) Data not readily available under comparable conditions-
4'-N,N-dimethylamino-N'-methyl-4-stilbazolium tosylate (DAST) 8.0[1]1064 nm, 15 ns pulse width, 10-40 Hz repetition rate[1]
2-cyclooctylamino-5-nitropyridine (COANP) Data not readily available under comparable conditions-

Experimental Protocols

The characterization of NLO materials involves a suite of sophisticated experimental techniques. Below are detailed methodologies for two key experiments cited in the evaluation of BNA and its alternatives.

Kurtz-Perry Powder Technique for Second-Harmonic Generation (SHG) Efficiency

The Kurtz-Perry powder technique is a widely used method for the rapid screening of materials for their second-harmonic generation capabilities.

Methodology:

  • Sample Preparation: The crystalline material is ground into a fine powder and sieved to obtain a specific particle size range.

  • Experimental Setup: A high-intensity pulsed laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source. The laser beam is directed onto the powder sample held in a container.

  • Signal Detection: The light emerging from the sample is passed through a filter to block the fundamental wavelength and allow the second-harmonic signal (at 532 nm) to pass. The intensity of the SHG signal is then measured using a photomultiplier tube (PMT).

  • Reference Measurement: The SHG intensity of the sample is compared to that of a standard reference material with a known NLO coefficient, such as potassium dihydrogen phosphate (KDP) or urea, under identical experimental conditions.

  • Data Analysis: The relative SHG efficiency is calculated by taking the ratio of the SHG intensity of the sample to that of the reference.

Kurtz_Perry_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Laser Nd:YAG Laser (1064 nm) Sample Powder Sample Laser->Sample Fundamental Beam Filter Filter (532 nm pass) Sample->Filter Transmitted Light PMT Photomultiplier Tube (PMT) Filter->PMT SHG Signal Prep Sample Preparation Measure_Sample Measure Sample SHG Intensity Prep->Measure_Sample Analyze Calculate Relative SHG Efficiency Measure_Sample->Analyze Measure_Ref Measure Reference SHG Intensity Measure_Ref->Analyze

Kurtz-Perry SHG Measurement Workflow
Maker Fringe Technique for Determining Second-Order NLO Coefficients

The Maker fringe technique is a precise method for determining the individual tensor components of the second-order NLO susceptibility.

Methodology:

  • Sample Preparation: A high-quality, single crystal of the material with a specific orientation is cut and polished to have parallel faces.

  • Experimental Setup: A polarized laser beam is focused onto the crystal, which is mounted on a rotation stage. The transmitted or reflected second-harmonic signal is detected by a PMT after passing through a set of filters and an analyzer.

  • Data Acquisition: The intensity of the SHG signal is recorded as a function of the angle of incidence of the fundamental beam. The sample is rotated, causing the effective path length of the light through the crystal to change.

  • Fringe Analysis: The interference between the free and bound second-harmonic waves generated within the crystal produces a characteristic oscillatory pattern known as Maker fringes.

  • Data Fitting: The positions and amplitudes of these fringes are fitted to theoretical models to extract the coherence length and the values of the second-order NLO coefficients (e.g., d33, d31, d32).

Maker_Fringe_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Laser Polarized Laser Crystal Single Crystal on Rotation Stage Laser->Crystal Detector PMT with Filters & Analyzer Crystal->Detector Rotate Rotate Crystal Record Record SHG vs. Angle Rotate->Record Analyze Analyze Maker Fringes Record->Analyze Extract Extract NLO Coefficients Analyze->Extract

Maker Fringe Measurement Workflow

Logical Comparison of NLO Materials

The selection of an appropriate NLO material for a specific application depends on a hierarchical evaluation of its properties. The following diagram illustrates the logical relationship in this decision-making process.

NLO_Comparison_Logic cluster_criteria Performance Criteria cluster_materials Candidate Materials cluster_decision Application Suitability NLO_Coeff High NLO Coefficients (dij) BNA N-benzyl-2-methyl- 4-nitroaniline (BNA) NLO_Coeff->BNA DAST DAST NLO_Coeff->DAST COANP COANP NLO_Coeff->COANP LDT High Laser Damage Threshold LDT->BNA LDT->DAST LDT->COANP Transparency Wide Transparency Window Transparency->BNA Transparency->DAST Transparency->COANP Crystal_Growth Ease of Crystal Growth Crystal_Growth->BNA Crystal_Growth->DAST Crystal_Growth->COANP Decision Optimal Material Selection BNA->Decision DAST->Decision COANP->Decision

Logical Flow for NLO Material Selection

Conclusion

The validation of this compound (as represented by BNA) as a high-performance nonlinear optical material is well-supported by experimental data, particularly its remarkably high SHG efficiency. When compared to other prominent organic NLO materials such as DAST and COANP, BNA emerges as a strong candidate for various applications. DAST is notable for its exceptionally large electro-optic coefficient, making it ideal for electro-optic modulation. COANP also exhibits significant NLO effects.

The choice of the optimal material will ultimately depend on the specific requirements of the application. For applications demanding high SHG conversion efficiency, BNA presents a compelling option. For electro-optic applications, DAST remains a leading material. Further research to determine the laser damage threshold of BNA and COANP under standardized conditions will be crucial for their implementation in high-power laser systems. The detailed experimental protocols provided in this guide offer a foundation for the continued characterization and development of these and other novel nonlinear optical materials.

References

N-Benzyl-2-Nitroaniline Derivatives Emerge as Potent Agents in Anticancer and Antimicrobial Research, Outperforming Simpler Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of N-benzyl-2-nitroaniline derivatives reveals their significantly enhanced biological activity compared to other nitroanilines, positioning them as promising candidates for further investigation in anticancer and antimicrobial drug development. This guide provides an objective comparison, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.

This compound derivatives consistently demonstrate superior potency in both anticancer and antimicrobial assays when compared to simpler nitroaniline structures such as 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. The addition of the N-benzyl group appears to be a key structural modification that enhances the therapeutic potential of the nitroaniline scaffold.

Comparative Biological Activity: A Quantitative Overview

The biological potential of this compound derivatives is underscored by their performance in preclinical studies. The following tables summarize the available quantitative data, highlighting the superior efficacy of these compounds.

Anticancer Activity

N-substituted 2-nitroaniline derivatives, including those with a benzyl group, exhibit potent cytotoxic effects against various cancer cell lines, with IC50 values often in the nanomolar to low micromolar range.[1] In contrast, simpler nitroanilines generally show significantly lower cytotoxicity.

Compound ClassSpecific Derivative/SubstituentCancer Cell LineIC50 (µM)
N-Substituted 2-Nitroanilines 4-MethylphenylHCT1160.0059
4-(Dimethylamino)phenylHCT1168.7
2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold
Pyrimidine derivativeMer Kinase0.0185
Pyrimidine derivativec-Met Kinase0.0336
Other Nitroanilines 2-NitroanilineSubmitochondrial Particles180
3-NitroanilineSubmitochondrial Particles250
4-NitroanilineSubmitochondrial Particles210

Note: The data for other nitroanilines is derived from a study on submitochondrial particles and may not be directly comparable to whole-cell cytotoxicity data. However, it provides an indication of their relative toxicity.[2]

Antimicrobial Activity

The antimicrobial efficacy of nitroaromatic compounds is well-documented, with their mechanism of action often involving the reduction of the nitro group to form reactive radical species that damage microbial DNA.[3][4] this compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Compound ClassSpecific DerivativeTest OrganismMIC (µg/mL)
N-Benzyl Aniline Derivatives Derivative 1Bacillus cereus12.5
Derivative 1Staphylococcus aureus25
Derivative 2Methicillin-resistant S. aureus (MRSA)6.25
Other Nitroaromatic Derivatives Nitro-substituted benzothiazolePseudomonas aeruginosaSignificant Activity
Cobalt(II) complex of Isatin and p-nitroaniline Schiff baseBacillus subtilis5.0
Cobalt(II) complex of Isatin and p-nitroaniline Schiff baseEscherichia coli5.0

Unraveling the Mechanisms of Action: Signaling Pathways

The enhanced biological activity of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways.

Anticancer Mechanism: Targeting VEGFR-2 Signaling

Several N-substituted aniline derivatives have been shown to inhibit key signaling pathways crucial for cancer cell growth and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[5][6][7][8] Inhibition of VEGFR-2 signaling can disrupt tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound derivative Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway Inhibition
Antimicrobial Mechanism: Reductive Activation and DNA Damage

The antimicrobial action of nitroaromatic compounds, including this compound derivatives, is initiated by the enzymatic reduction of the nitro group within the microbial cell. This process generates highly reactive nitroso and hydroxylamine intermediates that can covalently bind to and damage cellular macromolecules, most notably DNA, leading to cell death.[3][4]

Antimicrobial_Mechanism Nitroaniline This compound Derivative (Ar-NO2) Nitroreductase Nitroreductase (Microbial Enzyme) Nitroaniline->Nitroreductase Enters microbial cell Nitroso Nitroso Intermediate (Ar-NO) Nitroreductase->Nitroso Reduces Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Further Reduction DNA_Damage DNA Damage Hydroxylamine->DNA_Damage Causes Cell_Death Cell Death DNA_Damage->Cell_Death

Antimicrobial Action of Nitroaromatics

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed methodologies for the key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed cancer cells in a 96-well plate and incubate. Compound_Prep 2. Prepare serial dilutions of test compounds. Treatment 3. Treat cells with compounds and incubate for 48-72h. Add_MTT 4. Add MTT solution to each well and incubate for 2-4h. Solubilization 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Absorbance 6. Measure absorbance at ~570 nm using a microplate reader. IC50 7. Calculate IC50 values.

MTT Assay for Cytotoxicity

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Compound_Dilution 1. Prepare serial two-fold dilutions of the test compound in a 96-well plate containing broth medium. Inoculum_Prep 2. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland). Inoculation 3. Inoculate each well with the microbial suspension. Incubation 4. Incubate the plate at 37°C for 18-24 hours. Observation 5. Visually inspect the wells for turbidity (microbial growth). MIC_Determination 6. The MIC is the lowest concentration with no visible growth.

Broth Microdilution for MIC Determination

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives and control antibiotics in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (typically 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The data presented in this guide strongly suggest that this compound derivatives possess significantly enhanced anticancer and antimicrobial properties compared to simpler nitroanilines. The N-benzyl moiety appears to be a critical pharmacophore that potentiates the biological activity of the nitroaniline core. Further research into the synthesis and evaluation of a broader range of this compound derivatives is warranted to fully explore their therapeutic potential and to identify lead compounds for future drug development efforts.

References

A Comparative Spectroscopic Analysis of N-benzyl-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectroscopic properties of the ortho, meta, and para isomers of N-benzyl-nitroaniline. The position of the nitro group on the aniline ring significantly influences the electronic environment of the molecule, leading to distinct spectral characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of available experimental data to aid in the identification and characterization of these compounds.

Introduction

N-benzyl-nitroaniline and its isomers are organic compounds with applications in chemical synthesis and materials science. The three primary isomers, N-benzyl-2-nitroaniline (ortho), N-benzyl-3-nitroaniline (meta), and N-benzyl-4-nitroaniline (para), exhibit unique physicochemical properties due to the varied placement of the electron-withdrawing nitro group. Understanding their distinct spectroscopic signatures is crucial for unambiguous identification and for predicting their chemical behavior.

Physicochemical Properties

The isomeric position of the nitro group affects the molecule's polarity, crystal packing, and intermolecular interactions, leading to different physical properties.

PropertyThis compound (ortho)N-benzyl-3-nitroaniline (meta)N-benzyl-4-nitroaniline (para)
CAS Number 5729-06-6[1]33334-94-0[2]14309-92-3[3]
Molecular Formula C₁₃H₁₂N₂O₂C₁₃H₁₂N₂O₂C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol [1]228.25 g/mol [2]228.25 g/mol [3]
Appearance -Yellow crystalline powder[4]-
Boiling Point (°C) -379.8 at 760 mmHg (Predicted)[5]-

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three isomers of N-benzyl-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (Chemical Shifts in ppm)

Proton AssignmentThis compound (ortho)N-benzyl-3-nitroaniline (meta)N-benzyl-4-nitroaniline (para)
Aromatic-H (benzyl) ~7.2-7.4 (m, 5H)~7.2-7.4 (m, 5H) (Expected)~7.2-7.4 (m, 5H) (Expected)
CH₂ ~4.5 (d, 2H)~4.4 (s, 2H) (Expected)~4.4 (s, 2H) (Expected)
NH ~8.3 (t, 1H)(Not available)(Not available)
Aromatic-H (nitro) ~6.7-8.2 (m, 4H)~7.1-7.8 (m, 4H) (Expected)~6.6 & ~8.1 (d, 4H) (Expected)

Note: Data for the meta and para isomers are predicted based on typical chemical shifts for similar structures, as explicit experimental data was not found in the searched literature.

¹³C NMR Spectral Data (Chemical Shifts in ppm)

Carbon AssignmentThis compound (ortho)[1]N-benzyl-3-nitroaniline (meta)N-benzyl-4-nitroaniline (para)[3]
CH₂ ~48(Not available)~48
Aromatic-C (benzyl) ~127-138(Not available)~127-138
Aromatic-C (nitro) ~115-145(Not available)~111-153
Infrared (IR) Spectroscopy

Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (ortho)[1]N-benzyl-3-nitroaniline (meta)N-benzyl-4-nitroaniline (para)[3]
N-H Stretch ~3400~3400 (Expected)~3400 (Expected)
Aromatic C-H Stretch ~3050~3050 (Expected)~3050 (Expected)
Aliphatic C-H Stretch ~2900~2900 (Expected)~2900 (Expected)
C=C Stretch (Aromatic) ~1600, ~1500~1600, ~1500 (Expected)~1600, ~1500 (Expected)
NO₂ Asymmetric Stretch ~1520~1530 (Expected)~1510
NO₂ Symmetric Stretch ~1350~1350 (Expected)~1330
C-N Stretch ~1280~1280 (Expected)~1280
UV-Visible (UV-Vis) Spectroscopy

While specific λmax values for the N-benzyl derivatives were not found, the parent nitroaniline isomers exhibit characteristic absorption maxima that are expected to be similar in their benzylated forms.

IsomerExpected λmax (nm)
ortho ~280, ~410
meta ~240, ~360
para ~380
Mass Spectrometry (MS)

The primary fragmentation pattern in electron ionization mass spectrometry (EI-MS) for all isomers is expected to involve the cleavage of the benzylic C-N bond.

IsomerMolecular Ion (M⁺)Key Fragments (m/z)
ortho 228[1]91 (tropylium ion), 106, 137 (M - C₇H₇)⁺
meta 228 (Expected)91 (tropylium ion), 106, 137 (M - C₇H₇)⁺ (Expected)
para 228[3]91 (tropylium ion), 106, 137 (M - C₇H₇)⁺

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of the N-benzyl-nitroaniline isomers are provided below.

Synthesis of N-benzyl-nitroaniline Isomers

A general method for the synthesis of N-benzyl anilines involves the reaction of the corresponding nitroaniline with benzyl chloride in the presence of a base.

  • Reaction Setup: To a solution of the respective nitroaniline isomer (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile, add a base like potassium carbonate (2.0 eq.).

  • Addition of Benzylating Agent: Add benzyl chloride (1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure N-benzyl-nitroaniline isomer.

Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Nitroaniline Isomer + Benzyl Chloride reaction Alkylation Reaction start->reaction purification Column Chromatography reaction->purification product Pure N-benzyl-nitroaniline Isomer purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample ir FTIR Spectroscopy product->ir Sample uv UV-Vis Spectroscopy product->uv Sample ms Mass Spectrometry product->ms Sample interpretation Comparative Analysis of Spectra nmr->interpretation ir->interpretation uv->interpretation ms->interpretation conclusion Isomer Identification & Characterization interpretation->conclusion

Workflow for the synthesis and spectroscopic characterization of N-benzyl-nitroaniline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • Data Processing: Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the FTIR spectrum using an FTIR spectrometer.

  • Parameters: Scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent such as ethanol or acetonitrile.

  • Instrumentation: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

  • Parameters: Scan the sample over a wavelength range of 200-800 nm.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Conclusion

The ortho, meta, and para isomers of N-benzyl-nitroaniline can be distinguished by a combination of spectroscopic techniques. The most significant differences are observed in the ¹H NMR spectra, particularly in the chemical shifts and splitting patterns of the aromatic protons on the nitroaniline ring. IR spectroscopy provides valuable information about the position of the nitro group through slight shifts in its characteristic stretching frequencies. Mass spectrometry confirms the molecular weight and shows characteristic fragmentation patterns that are largely similar across the isomers. This guide provides a foundational set of data for the identification and further study of these compounds.

References

Efficacy of different synthesis routes for N-benzyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of N-benzyl-2-nitroaniline, this document provides a comparative analysis of the primary synthetic routes, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in their methodological choices.

Comparison of Synthetic Routes

Two principal methods for the synthesis of this compound are highlighted: Direct N-Alkylation and One-Pot Reductive Amination . The choice between these routes often depends on the availability of starting materials, desired yield, and reaction conditions.

Direct N-Alkylation is a classical approach involving the reaction of 2-nitroaniline with a benzyl halide. Due to the reduced nucleophilicity of 2-nitroaniline's amino group, this method often requires elevated temperatures and a suitable base to proceed efficiently.[1]

One-Pot Reductive Amination offers an alternative pathway that begins with the reduction of a nitroarene to an aniline, which then condenses with an aldehyde to form an imine. This intermediate is subsequently reduced in the same reaction vessel to yield the final N-benzylated aniline.[2] This method can be more efficient as it avoids the isolation of the aniline intermediate.[3]

The following table summarizes the key parameters for these synthetic routes, with data extrapolated from the synthesis of closely related compounds due to the limited availability of direct comparative studies for this compound.

Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)Reference
Direct N-Alkylation 2-Nitroaniline, Benzyl bromideK₂CO₃80°C, AcetonitrileModerate to High (Not specified)[1]
One-Pot Reductive Amination 2-Nitroaniline, BenzaldehydePd/C, Ammonium formateRoom Temperature, 10-60 minExcellent[3]
Alternative N-Alkylation 2-Nitroaniline, Benzyl alcoholNHC-Ir(III) complex, tBuOK120°C, 20-24 hoursNot specified[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation of 2-Nitroaniline

This protocol is adapted from general procedures for the N-alkylation of nitroanilines.[1][4]

Materials:

  • 2-Nitroaniline

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the 2-nitroaniline.

  • While stirring the suspension, add benzyl bromide (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Protocol 2: One-Pot Reductive Amination of 2-Nitroaniline and Benzaldehyde

This protocol is based on a general method for the one-pot reductive mono-N-alkylation of anilines and nitroarenes.[3]

Materials:

  • 2-Nitroaniline

  • Benzaldehyde

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • 2-Propanol

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Celite

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for filtration and extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-nitroaniline (1.0 eq) in a mixture of 2-propanol and water.

  • To this solution, add benzaldehyde (1.2 eq).

  • Carefully add 10% Pd/C catalyst (a catalytic amount).

  • Add ammonium formate (3.0 eq) portion-wise to the stirred mixture at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC. The reaction is typically complete within 10-60 minutes.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Visualization

The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.

G cluster_0 Direct N-Alkylation cluster_1 One-Pot Reductive Amination A1 2-Nitroaniline + Benzyl Bromide A2 Add Base (K₂CO₃) & Solvent (CH₃CN) A1->A2 A3 Heat to 80°C A2->A3 A4 Workup & Purification A3->A4 A5 This compound A4->A5 B1 2-Nitroaniline + Benzaldehyde B2 Add Catalyst (Pd/C) & H-donor (HCOONH₄) B1->B2 B3 Stir at Room Temp B2->B3 B4 Workup & Purification B3->B4 B5 This compound B4->B5

Caption: Comparative workflow of Direct N-Alkylation vs. One-Pot Reductive Amination.

G cluster_direct_alkylation Direct N-Alkylation Pathway cluster_reductive_amination Reductive Amination Pathway start_da 2-Nitroaniline product_da This compound start_da->product_da Heat (80°C) reagent_da Benzyl Bromide K₂CO₃, CH₃CN reagent_da->product_da start_ra 2-Nitroaniline product_ra This compound start_ra->product_ra Room Temp reagent_ra Benzaldehyde Pd/C, HCOONH₄ reagent_ra->product_ra

Caption: Reactant to product flow for the two main synthesis routes.

References

Navigating the Maze of Nitroanilines: A Comparative Guide to Analytical Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and efficient detection of nitroaniline isomers is a critical task. These compounds are not only key intermediates in various industrial syntheses but also significant environmental pollutants. This guide provides a comprehensive comparative analysis of the leading analytical techniques for the detection and quantification of ortho-, meta-, and para-nitroaniline isomers, supported by experimental data and detailed protocols to aid in method selection and implementation.

At a Glance: Performance Comparison of Analytical Methods

The choice of an appropriate analytical technique for nitroaniline detection is governed by several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of major analytical methods for the detection of nitroaniline isomers.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeSample Matrix
HPLC-UV o-, m-, p-Nitroaniline≤ 0.2 µg/L[1]2.0 x 10⁻⁹ M (o-, m-)1 - 100 µg/L[1]Tap and Pond Water[1]
3-Nitroaniline1 µg/L-5 - 1500 µg/LEnvironmental Water
LC-MS/MS p-Nitroaniline10 µg/kg30 µg/kg-Broiler Breast Tissue
Gas Chromatography (GC-NPD) 2-Nitroaniline0.6 µg/L--Water
3-Nitroaniline0.6 µg/L--Water
4-Nitroaniline1.1 µg/L--Water
Spectrophotometry m-, o-, p-Nitroaniline0.08, 0.05, 0.06 µg/mL-0.2-20, 0.1-15, 0.1-17 µg/mLSynthetic and Real Samples
Electrochemical Methods 2-Nitroaniline0.062 µM-0.04 - 856.14 µM-
4-Nitroaniline0.17 µmol L⁻¹-0.5 - 50 µmol L⁻¹River Water[2]
Capillary Zone Electrophoresis (CZE) p-, m-, o-Nitroaniline0.013, 0.005, 0.002 µg/mL[2]-0.06-1, 0.03-1, 0.01-1 µg/mL[2]Water Samples[2]

Methodologies and Experimental Workflows

A generalized workflow for the analysis of nitroaniline isomers from environmental samples is depicted below. This workflow can be adapted based on the specific analytical technique employed.

Analytical Workflow for Nitroaniline Isomer Detection cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing SampleCollection Sample Collection (e.g., Water, Soil) Filtration Filtration SampleCollection->Filtration Extraction Extraction (e.g., SPE, LLE) Filtration->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatographic Separation (HPLC or GC) Concentration->Chromatography Electrochemical Electrochemical Analysis Concentration->Electrochemical Spectroscopy Spectroscopic Measurement Concentration->Spectroscopy DataAcquisition Data Acquisition Chromatography->DataAcquisition Electrochemical->DataAcquisition Spectroscopy->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for the analytical detection of nitroaniline isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation and quantification of nitroaniline isomers, often coupled with a UV detector.

Experimental Protocol: HPLC-UV for Nitroaniline Isomers in Wastewater

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an Oasis HLB solid-phase extraction (SPE) cartridge by passing methanol followed by deionized water.

    • Load 500 mL of the wastewater sample onto the cartridge.

    • Wash the cartridge with a solution of 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate in water to remove interferences.

    • Elute the trapped nitroaniline isomers with a mixture of methanol and acetic acid.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: Agilent TC-C18 column (or equivalent).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detection:

    • Detector: UV-Vis Detector.

    • Wavelength: 225 nm.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like nitroaniline isomers. A Nitrogen-Phosphorus Detector (NPD) is often employed for its high selectivity and sensitivity towards nitrogen-containing compounds.

Experimental Protocol: GC-NPD for Nitroaniline Isomers in Water

  • Sample Preparation (Liquid-Liquid Extraction):

    • Adjust the pH of a 1-liter water sample to >11 with 1.0 M sodium hydroxide.

    • Transfer the sample to a separatory funnel and extract three times with 60 mL portions of methylene chloride.

    • Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus.

    • Exchange the solvent to toluene just before the final concentration step.

  • Chromatographic Conditions:

    • Column: Fused silica capillary column, such as one coated with SE-54 or SE-30.

    • Carrier Gas: Helium.

    • Injector Temperature: 200°C.

    • Oven Temperature Program: Initial temperature of 50°C, ramped to 125°C at 3°C/min, held for 5 minutes, then ramped to 230°C at 45°C/min and held for 5 minutes.[3]

    • Injection Mode: Splitless.

  • Detection:

    • Detector: Nitrogen-Phosphorus Detector (NPD).

    • Detector Temperature: 260°C.[3]

Spectrophotometry

Spectrophotometry offers a simpler and more cost-effective method for the quantification of nitroanilines, particularly when combined with a preconcentration step like cloud point extraction.

Experimental Protocol: Spectrophotometric Determination with Cloud Point Extraction

  • Sample Preparation (Cloud Point Extraction):

    • To a sample solution containing nitroaniline isomers, add a 0.6% (w/v) solution of Triton X-100.

    • Adjust the pH of the solution to 7.0.

    • Heat the mixture in a water bath at 75°C for 20 minutes to induce the formation of a surfactant-rich phase (the cloud point).

    • Centrifuge the mixture to separate the surfactant-rich phase, which now contains the concentrated nitroaniline isomers.

    • Dissolve the surfactant-rich phase in a suitable solvent for spectrophotometric analysis.

  • Spectrophotometric Measurement:

    • Record the absorption spectra of the prepared solution in the 200-500 nm range using a UV-Vis spectrophotometer.

    • Quantification can be performed using calibration curves prepared with standards that have undergone the same extraction procedure.

Electrochemical Methods

Electrochemical sensors provide a rapid, highly sensitive, and portable platform for the detection of nitroaniline isomers. These methods often utilize chemically modified electrodes to enhance selectivity and sensitivity.

Experimental Protocol: Electrochemical Detection of 2-Nitroaniline

  • Electrode Preparation:

    • Synthesize a modifying material, such as Co₂SnO₄ nanoparticles, via a co-precipitation method.

    • Modify a glassy carbon electrode (GCE) by drop-casting a suspension of the synthesized nanoparticles onto its surface and allowing it to dry.

  • Electrochemical Analysis:

    • Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

    • Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) in a suitable electrolyte solution (e.g., phosphate buffer) containing the sample.

    • The reduction of the nitro group on the 2-nitroaniline molecule at the modified electrode surface generates a measurable current signal that is proportional to its concentration.

References

N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-substituted 2-nitroaniline derivatives, focusing on their anticancer properties. The information presented is collated from various studies to offer an objective overview supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.

Comparative Anticancer Activity

N-substituted 2-nitroaniline derivatives have demonstrated a wide spectrum of cytotoxic effects against various cancer cell lines. The potency of these compounds, often expressed as the half-maximal inhibitory concentration (IC50), varies significantly based on the nature and position of the substituent on the aniline ring. The electron-withdrawing properties of the nitro group are thought to play a crucial role in their mechanism of action, particularly through bioreductive activation in the hypoxic environments characteristic of solid tumors.[1]

Below is a summary of the anticancer activities of selected N-substituted 2-nitroaniline derivatives against various cancer cell lines.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-MethylphenylHCT1160.0059[1]
1b 4-(Dimethylamino)phenylHCT1168.7[1]
2a 2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold[1]
3a Pyrimidine derivativeMer Kinase0.0185[1]
3b Pyrimidine derivativec-Met Kinase0.0336[1]
4 2-Nitroaniline-180[2]
5 3-Nitroaniline-250[2]
6 4-Nitroaniline-210[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of the anticancer activity of N-substituted 2-nitroaniline derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the N-substituted 2-nitroaniline derivatives and incubated for another 48-72 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is determined from the dose-response curve.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Induce apoptosis in the desired cell population by treating with the N-substituted 2-nitroaniline derivatives for a specified time.

  • Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, trypsinize and collect the cells.

  • Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube and gently mix.

  • Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry. Healthy cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells.

  • Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[3]

  • Washing: Centrifuge the fixed cells, discard the supernatant, and wash twice with PBS.[3]

  • RNase Treatment: To ensure only DNA is stained, add 50 µL of RNase A solution (100 µg/mL) to the cell pellet.[3]

  • PI Staining: Add 400 µL of Propidium Iodide solution (50 µg/mL) and mix well.[3]

  • Incubation: Incubate at room temperature for 5 to 10 minutes.[3]

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events. The fluorescence intensity of PI is directly proportional to the DNA content.[3]

Signaling Pathways and Mechanisms of Action

N-substituted 2-nitroaniline derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Apoptosis Induction

Several studies have shown that these derivatives can induce apoptosis in cancer cells.[3] The process is often mediated through the activation of the caspase cascade.

compound N-Substituted 2-Nitroaniline Derivative cell Cancer Cell compound->cell Enters caspase9 Caspase-9 Activation cell->caspase9 Induces apoptosis Apoptosis caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Figure 1: Proposed pathway for apoptosis induction.

Cell Cycle Arrest

Certain N-substituted 2-nitroaniline derivatives have been found to cause an accumulation of cells in the G1 phase of the cell cycle. This is often associated with the downregulation of key cell cycle regulatory proteins like cyclin E1.[3]

compound N-Substituted 2-Nitroaniline Derivative cyclinE1 Cyclin E1 Levels compound->cyclinE1 Downregulates g1_arrest G1 Phase Arrest cyclinE1->g1_arrest Leads to

Figure 2: Mechanism of G1 phase cell cycle arrest.

Experimental Workflow

A typical workflow for evaluating the anticancer activity of novel N-substituted 2-nitroaniline derivatives is outlined below.

cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Derivatives cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle Active Compounds pathway Signaling Pathway Analysis apoptosis->pathway cell_cycle->pathway

Figure 3: General experimental workflow.

References

N-Benzyl Aniline Derivatives Emerge as Potent Antimicrobial Contenders Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – In the ongoing battle against antimicrobial resistance, researchers are increasingly turning their attention to novel chemical scaffolds with the potential to circumvent existing resistance mechanisms. Among these, N-benzyl aniline derivatives have surfaced as a promising class of compounds exhibiting significant antimicrobial properties, particularly against resilient Gram-positive bacteria. This comparative guide, intended for researchers, scientists, and drug development professionals, provides an objective analysis of the performance of N-benzyl aniline derivatives against standard antibiotics, supported by experimental data.

A key indicator of an antimicrobial agent's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. Recent studies have demonstrated that certain N-benzyl aniline derivatives exhibit MIC values comparable to, and in some cases superior to, conventional antibiotics such as ofloxacin and tetracycline, especially against strains of Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA).[1]

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of a selection of N-benzyl aniline derivatives has been quantitatively assessed and compared with standard antibiotics. The data, summarized in the tables below, highlights the potential of these derivatives as viable alternatives in the development of new antimicrobial therapies. The derivatives, in several instances, show moderate to strong antibacterial activity against Gram-positive bacteria.[1] Notably, their activity against Gram-negative bacteria is comparatively lower.[1]

Compound Bacillus cereus Enterococcus faecium Staphylococcus aureus MRSA Escherichia coli Pseudomonas aeruginosa
N-benzyl aniline derivative 2 12.512.56.256.25≥200≥200
N-benzyl aniline derivative 4 12.512.56.256.25≥200≥200
N-benzyl aniline derivative 7 12.512.512.56.25≥200≥200
N-benzyl aniline derivative 8 6.256.256.256.25≥200≥200
N-benzyl aniline derivative 9 6.256.256.256.25≥200≥200
N-benzyl aniline derivative 11 6.256.256.256.25≥200≥200
N-benzyl aniline derivative 12 6.256.256.256.25≥200≥200
Ofloxacin (Standard) 6.2512.56.256.25≤0.26.25
Tetracycline (Standard) 6.2512.56.256.2512.5≥200

Further studies have corroborated the potent activity of N-benzyl guanidine derivatives against Staphylococcus aureus and Escherichia coli. The data below presents the MIC values for a different set of derivatives, further underscoring their potential.

Compound Staphylococcus aureus Escherichia coli
Benzyl guanidine derivative 9g 11
Benzyl guanidine derivative 9m 0.51
Ciprofloxacin (Reference) 0.50.004
Tetracycline (Reference) ≤4.0-

Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis

One of the identified mechanisms of action for N-benzyl aniline derivatives is the inhibition of the bacterial fatty acid synthesis (FAS) pathway. Specifically, these compounds have been shown to target and inhibit the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in this pathway.[2][3][4] By blocking FabI, the derivatives effectively halt the elongation of fatty acid chains, which are crucial components of bacterial cell membranes. This disruption of membrane integrity ultimately leads to bacterial cell death.[4] This targeted approach is particularly promising as the bacterial FAS pathway differs from that in humans, suggesting a potential for selective toxicity with minimal off-target effects.[4]

Bacterial_Fatty_Acid_Synthesis_Inhibition cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) Elongation Cycle cluster_inhibition Inhibition by N-benzyl aniline derivatives Malonyl_ACP Malonyl-ACP Beta_ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Beta_ketoacyl_ACP FabB/F Acyl_ACP Acyl-ACP (n carbons) Acyl_ACP->Beta_ketoacyl_ACP Beta_hydroxyacyl_ACP β-Hydroxyacyl-ACP Beta_ketoacyl_ACP->Beta_hydroxyacyl_ACP FabG Enoyl_ACP Enoyl-ACP Beta_hydroxyacyl_ACP->Enoyl_ACP FabA/Z Elongated_Acyl_ACP Acyl-ACP (n+2 carbons) Enoyl_ACP->Elongated_Acyl_ACP FabI Elongated_Acyl_ACP->Acyl_ACP N_benzyl_aniline N-benzyl aniline derivatives N_benzyl_aniline->Enoyl_ACP caption Inhibition of the Bacterial Fatty Acid Synthesis Pathway by N-benzyl aniline derivatives.

Caption: Inhibition of the Bacterial Fatty Acid Synthesis Pathway.

Experimental Protocols

The data presented in this guide was obtained through standardized antimicrobial susceptibility testing methods. The following protocols provide a detailed overview of the experimental procedures used.

Synthesis of N-benzyl aniline derivatives

A common method for the synthesis of N-benzyl aniline derivatives is through reductive amination.[5] This two-step process involves the formation of an imine intermediate followed by its reduction.

Step 1: Imine Formation

  • A solution or suspension is prepared by stirring a substituted aniline (1 equivalent) and a substituted benzaldehyde (1 equivalent) in an alcohol-based solvent at room temperature for 10 minutes.

  • The reaction mixture is then heated to 70°C and stirred for 6-9 hours.

  • The reaction progress is monitored using thin-layer chromatography (TLC).

  • Once the aniline is completely consumed, the mixture is cooled to 4°C for 12 hours to facilitate precipitation.

  • The resulting imine intermediate is collected by suction filtration, washed with cold methanol, and dried under reduced pressure.[1][6]

Step 2: Reduction to N-benzyl aniline

  • The synthesized imine is dissolved in a polar aprotic solvent.

  • An aqueous solution of sodium borohydride (1-3 molar equivalents) is slowly added dropwise to the mixture while stirring at room temperature.

  • Stirring is continued for 0.5-1 hour, followed by the addition of dichloromethane and further stirring for another 0.5-1 hour.

  • The reaction is quenched with crushed ice, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and the solvent is evaporated to yield the final N-benzyl aniline derivative.[6]

Synthesis_Workflow cluster_synthesis Synthesis of N-benzyl aniline derivatives Start Substituted Aniline + Substituted Benzaldehyde Imine_Formation Imine Formation (Heated in Alcohol) Start->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (Sodium Borohydride) Imine_Intermediate->Reduction Crude_Product Crude Product Reduction->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product N-benzyl aniline derivative Purification->Final_Product caption General Workflow for the Synthesis of N-benzyl aniline derivatives.

Caption: Synthesis Workflow.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][7][8][9]

  • Preparation of Stock Solutions: The synthesized N-benzyl aniline derivatives and standard antibiotics are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.[5]

  • Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.[5]

  • Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[5]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity) after incubation.[1]

MIC_Workflow cluster_mic Broth Microdilution MIC Assay Workflow Stock_Prep Prepare Stock Solutions (Compounds & Antibiotics) Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Prep->Serial_Dilution Inoculation Inoculate wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no growth) Incubation->MIC_Reading caption Workflow for Minimum Inhibitory Concentration (MIC) Determination.

References

BNA vs. KDP: A Comparative Guide to Second Harmonic Generation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nonlinear optical (NLO) materials, the choice of crystal is paramount for efficient frequency conversion. This guide provides a detailed comparison of the second harmonic generation (SHG) efficiency of N-benzyl-2-methyl-4-nitroaniline (BNA), an organic NLO crystal, and Potassium Dihydrogen Phosphate (KDP), a widely used inorganic crystal. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal material for their applications.

Quantitative Comparison of BNA and KDP

Experimental data consistently demonstrates the superior SHG efficiency of BNA crystals compared to KDP. The following table summarizes the key performance metrics for both materials.

PropertyBNA (N-benzyl-2-methyl-4-nitroaniline)KDP (Potassium Dihydrogen Phosphate)
SHG Efficiency 56 times higher than KDP (powder)[1][2]Reference standard
Nonlinear Optical Coefficient (d_eff) d₂₄ = 234 ± 31 pm/V[3]d₃₆ = 0.44 pm/V[4]
Laser Damage Threshold 0.96 GW/cm² (at 1064 nm, 5 ns)[5], ~6 mJ/cm² (at 800 nm, 52 fs)[3]0.3 GW/cm² (at 1064 nm, 10 ns)[4], 15-20 J/cm² (at 355-1064 nm, 3 ns)[6][7]
Transparency Range 0.5 - 2.0 µm[8][9]200 - 1500 nm (0.2 - 1.5 µm)[4]

Experimental Protocols

The SHG efficiency of NLO crystals is commonly evaluated using two primary techniques: the Kurtz-Perry powder method for rapid screening of materials and the Maker fringe technique for detailed characterization of single crystals.

Kurtz-Perry Powder Technique

This method provides a quick and straightforward assessment of the SHG efficiency of a material in powdered form.

Experimental Workflow:

G cluster_laser Laser System cluster_sample Sample Preparation & Mounting cluster_measurement SHG Measurement cluster_reference Reference Measurement Laser Pulsed Laser (e.g., Nd:YAG @ 1064 nm) BeamSteering Direct Laser Beam onto Sample Laser->BeamSteering Grinding Grind Crystal to Fine Powder Sieving Sieve Powder for Uniform Particle Size Grinding->Sieving Packing Pack Powder into Capillary Tube Sieving->Packing Packing->BeamSteering CollectionOptics Collect Emitted Light BeamSteering->CollectionOptics Filter Filter out Fundamental Wavelength CollectionOptics->Filter Detector Detect SHG Signal (e.g., Photomultiplier Tube) Filter->Detector Oscilloscope Display Signal on Oscilloscope Detector->Oscilloscope KDP_ref Repeat with KDP Reference Powder Oscilloscope->KDP_ref Compare Signals

Caption: Experimental workflow for the Kurtz-Perry powder technique.

Methodology:

  • Sample Preparation: The BNA or KDP crystal is ground into a fine powder. To ensure consistency, the powder is typically sieved to obtain a uniform particle size.

  • Sample Mounting: The powdered sample is packed into a transparent sample holder, such as a capillary tube.

  • Laser Source: A high-intensity pulsed laser, commonly a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.

  • SHG Measurement: The laser beam is directed onto the powdered sample. The light emitted from the sample is collected by a lens system.

  • Signal Detection: A filter is used to block the fundamental wavelength (1064 nm) and transmit the second harmonic signal (532 nm). The intensity of the SHG signal is then measured using a photodetector, such as a photomultiplier tube (PMT), and the output is displayed on an oscilloscope.

  • Comparison: The SHG intensity of the BNA powder is compared to that of a standard reference material, in this case, KDP powder, under identical experimental conditions.

Maker Fringe Technique

This technique is employed for the characterization of single crystals and provides quantitative information about the nonlinear optical coefficients.

Experimental Workflow:

G cluster_laser Laser System cluster_sample Sample Stage cluster_measurement SHG Measurement Laser Pulsed Laser (e.g., Nd:YAG @ 1064 nm) Polarizer Polarizer Laser->Polarizer FocusingLens Focusing Lens Polarizer->FocusingLens Crystal Single Crystal Sample RotationStage Rotation Stage Crystal->RotationStage CollectionLens Collection Lens Crystal->CollectionLens FocusingLens->Crystal Filter Filter out Fundamental CollectionLens->Filter Detector Detector (PMT) Filter->Detector DataAcquisition Data Acquisition System Detector->DataAcquisition

Caption: Experimental setup for the Maker fringe technique.

Methodology:

  • Sample Preparation: A high-quality single crystal of BNA or KDP with polished parallel faces is required.

  • Experimental Setup: The crystal is mounted on a rotation stage that allows for precise control of the angle of incidence of the laser beam. A polarized laser beam is focused onto the crystal.

  • Data Acquisition: The intensity of the generated second harmonic light is measured as a function of the angle of incidence. The resulting intensity pattern, known as Maker fringes, exhibits oscillations due to the phase mismatch between the fundamental and second harmonic waves.

  • Data Analysis: By fitting the experimental Maker fringe pattern to theoretical models, the effective nonlinear optical coefficients of the crystal can be determined.

Concluding Remarks

The experimental evidence clearly indicates that BNA crystals possess a significantly higher second harmonic generation efficiency compared to KDP. This, combined with a high nonlinear optical coefficient, makes BNA a compelling choice for applications requiring efficient frequency doubling. However, the laser damage threshold of BNA is generally lower than that of KDP, which is a critical consideration for high-power laser applications. The transparency range of both crystals is suitable for frequency doubling of common near-infrared lasers. The selection between BNA and KDP will ultimately depend on the specific requirements of the application, balancing the need for high conversion efficiency with the constraints of laser power and wavelength.

References

Safety Operating Guide

Proper Disposal of N-benzyl-2-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-benzyl-2-nitroaniline, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

This compound is classified as a hazardous substance, and its disposal is governed by stringent local, regional, and national regulations.[1] It is imperative that all personnel handling this chemical are thoroughly familiar with its associated hazards, including being harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[2]

Hazard Classification and Safety Information

A comprehensive understanding of the hazards associated with this compound is the foundation of safe handling and disposal.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[2]Danger
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[2]Warning
Serious Eye Damage/Eye Irritation (Category 1)Causes serious eye damage.[2]Danger
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.[2]Warning

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face, especially when there is a higher risk of splashing or aerosol generation.[3]
Skin Protection Chemical-Resistant GlovesDouble gloving with nitrile or neoprene gloves is recommended for incidental contact. For prolonged contact, gloves with a higher protection class should be used.[3][4]
Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect the skin.
Respiratory Protection NIOSH-Approved RespiratorA respirator with an organic vapor cartridge is necessary, particularly when handling the solid form or if there is a risk of generating aerosols.[5]

Step-by-Step Disposal Procedure

The following procedure outlines the required steps for the safe disposal of this compound waste. This process is designed to comply with general hazardous waste regulations; however, it is crucial to consult and adhere to all applicable local, regional, and national guidelines.[1][6]

1. Waste Segregation and Collection:

  • Segregate waste containing this compound from other waste streams.[3]

  • Use separate, clearly labeled, and sealed containers for solid and liquid waste.[3]

  • For solid waste (e.g., contaminated gloves, paper towels, absorbent material): Place in a designated, labeled, and sealable container.

  • For liquid waste (e.g., reaction mixtures, contaminated solvents): Collect in a compatible, leak-proof container. Do not mix with incompatible wastes.[7]

2. Container Management:

  • Ensure all waste containers are in good condition and are kept tightly closed except when adding waste.[8]

  • Label all containers with "Hazardous Waste" and the full chemical name, "this compound".[7]

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

3. Spill Management:

  • In the event of a spill, evacuate the area immediately.[5]

  • Wear the appropriate PPE before attempting to clean the spill.[5]

  • Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill.[5]

  • Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[5]

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[3]

  • Do not allow the spilled material or cleaning run-off to enter drains or waterways.[4]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and hazards.

  • Do not attempt to treat or neutralize this compound waste through chemical means without specific protocols and authorization from your institution's environmental health and safety department.

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Generation of this compound Waste cluster_identification Step 1: Identification & Segregation cluster_containment Step 2: Proper Containment cluster_storage Step 3: Safe Storage cluster_disposal Step 4: Final Disposal start Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate container Select compatible, sealed container segregate->container labeling Label with 'Hazardous Waste' and chemical name container->labeling storage Store in designated, ventilated, secure area labeling->storage disposal Arrange for licensed hazardous waste collection storage->disposal

Caption: Disposal workflow for this compound.

Disclaimer: This document provides a general framework for the safe disposal of this compound. It is not a substitute for a thorough understanding and compliance with all applicable federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.